3,4-Diiodo-1H-indazole
Description
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Structure
3D Structure
Properties
IUPAC Name |
3,4-diiodo-2H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2N2/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWSPWAKOJNCTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C(=C1)I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70646277 | |
| Record name | 3,4-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
369.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-66-1 | |
| Record name | 3,4-Diiodo-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70646277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Foreword: The Strategic Value of Polyhalogenated Indazoles in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis and Strategic Utility of 3,4-Diiodo-1H-indazole
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates, particularly in oncology.[1][2][3] Its rigid bicyclic structure and hydrogen bonding capabilities make it an excellent bioisostere for purines, allowing it to effectively interact with the hinge region of various protein kinases.[4] The strategic functionalization of the indazole ring is therefore a critical endeavor in the development of novel therapeutics.
Among the various functionalization strategies, polyhalogenation, and specifically di-iodination, offers unparalleled synthetic versatility. The presence of two iodine atoms on the indazole core transforms the simple heterocycle into a powerful platform for molecular elaboration. The carbon-iodine bonds serve as highly reactive handles for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). This allows for the controlled, sequential introduction of diverse chemical moieties, enabling the rapid exploration of chemical space and the fine-tuning of structure-activity relationships (SAR).
This guide provides a detailed examination of the synthesis of 3,4-Diiodo-1H-indazole, a lesser-explored yet highly valuable building block. We will delve into the mechanistic rationale behind the synthetic strategy, address the inherent challenges of regioselectivity, and present a robust experimental protocol. Furthermore, we will illustrate the compound's potential as a strategic intermediate for the synthesis of complex, multi-substituted indazole derivatives.
Part 1: Synthetic Strategy and Mechanistic Considerations
The synthesis of 3,4-Diiodo-1H-indazole is not a trivial undertaking due to the electronic nature of the indazole ring. The primary challenge lies in controlling the regioselectivity of the electrophilic iodination.
The First Iodination: Targeting the C3 Position
The C3 position of the 1H-indazole ring is the most nucleophilic and sterically accessible site for electrophilic attack. The reaction proceeds via a classic electrophilic aromatic substitution mechanism. In the presence of a base, such as potassium hydroxide (KOH), the indazole N-H proton is abstracted, forming the indazolide anion. This greatly enhances the electron density of the heterocyclic ring, making it highly susceptible to electrophilic attack by molecular iodine (I₂). The reaction is typically performed in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which effectively solvates the ions involved.[1][2] This initial iodination to form 3-Iodo-1H-indazole is a well-established, high-yielding transformation.[1]
The Second Iodination: The Challenge of the C4 Position
Introducing a second iodine atom onto the 3-iodo-1H-indazole intermediate is significantly more challenging. The first iodine atom at the C3 position is electron-withdrawing and deactivating, reducing the nucleophilicity of the entire ring system and making a second electrophilic substitution more difficult.
Furthermore, the directing effects of the existing substituents must be considered. While the pyrazole ring's nitrogen atoms direct electrophiles to C3, C5, and C7, the deactivating effect of the C3-iodine atom complicates predictions. Direct iodination at the C4 position is not commonly reported and likely requires forcing conditions or a more elaborate synthetic strategy. A plausible approach involves using a more potent iodinating agent or altering reaction conditions to overcome the deactivated nature of the ring. This guide proposes a protocol based on this rationale, acknowledging that optimization may be required to achieve viable yields and manage the potential formation of other di-iodinated isomers (e.g., 3,5- or 3,7-diiodo-1H-indazole).
The proposed overall synthetic pathway is illustrated below.
Caption: Proposed two-step synthesis of 3,4-Diiodo-1H-indazole.
Part 2: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and rationale. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Synthesis of 3-Iodo-1H-indazole (Intermediate)
This protocol is adapted from established literature procedures for the C3-iodination of indazole.[1][2][5]
Materials:
-
1H-Indazole (1.0 eq)
-
Iodine (I₂) (2.0 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
N,N-Dimethylformamide (DMF)
-
10% Aqueous Sodium Bisulfite (NaHSO₃) solution
-
Diethyl Ether or Ethyl Acetate
-
Saturated Brine Solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 1H-indazole (1.0 eq) and dissolve it in DMF (approx. 10 mL per gram of indazole).
-
To the stirred solution, add iodine (2.0 eq) in one portion.
-
Carefully add powdered potassium hydroxide (4.0 eq) portion-wise to the mixture. An exotherm may be observed.
-
Stir the reaction mixture vigorously at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, carefully pour the reaction mixture into a beaker containing an ice-cold 10% aqueous NaHSO₃ solution to quench the excess iodine.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by a saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel to afford 3-Iodo-1H-indazole as a solid.
Proposed Synthesis of 3,4-Diiodo-1H-indazole (Final Product)
This protocol is a proposed method based on established principles of aromatic halogenation on deactivated systems. Yields may be moderate and require optimization.
Materials:
-
3-Iodo-1H-indazole (1.0 eq)
-
Iodine (I₂) (1.5 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount)
-
Dichloromethane (DCM) or other suitable inert solvent
-
10% Aqueous Sodium Bisulfite (NaHSO₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve 3-Iodo-1H-indazole (1.0 eq) in dichloromethane.
-
Add iodine (1.5 eq) to the solution.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture. The acid acts as a Lewis acid catalyst to polarize the I-I bond, creating a more potent electrophile ("I+").
-
Heat the reaction mixture to reflux and stir for 12-24 hours. Monitor the reaction closely by TLC or LC-MS to observe the formation of the new, more nonpolar product spot.
-
After cooling to room temperature, quench the reaction by slowly adding 10% aqueous NaHSO₃ solution until the iodine color disappears.
-
Carefully neutralize the remaining acid by washing with a saturated NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with additional DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product will likely be a mixture of isomers. Purification via column chromatography on silica gel, potentially using a gradient elution system, is required to isolate 3,4-Diiodo-1H-indazole.
Part 3: Characterization and Data
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Quantitative Data Summary
The following tables summarize key characterization data for the intermediate and the expected data for the final product.
Table 1: Characterization Data for 3-Iodo-1H-indazole
| Property | Value | Source |
|---|---|---|
| Appearance | White to off-white solid | [1] |
| Melting Point | 90–92 °C | [1] |
| Molecular Formula | C₇H₅IN₂ | - |
| Molecular Weight | 244.03 g/mol | - |
| ¹H NMR (CDCl₃) | δ 10.5 (s, 1H, NH), 7.52–7.43 (m, 3H, Ar-H), 7.25–7.21 (d, 1H, Ar-H) | [1] |
| ¹³C NMR (CDCl₃) | δ 138.6, 132.8, 130.7, 128.9, 126.7, 122.0 | [1] |
| HRMS (ESI m/z) | 244.9 [M+H]⁺ |[1] |
Table 2: Predicted Characterization Data for 3,4-Diiodo-1H-indazole
| Property | Predicted Value | Rationale |
|---|---|---|
| Appearance | Pale yellow or light brown solid | Increased conjugation and molecular weight |
| Melting Point | > 100 °C | Increased molecular weight and symmetry |
| Molecular Formula | C₇H₄I₂N₂ | - |
| Molecular Weight | 369.93 g/mol | - |
| ¹H NMR (DMSO-d₆) | Aromatic region (δ 7.0-8.0) will show three distinct protons with complex splitting patterns. The NH proton will be a broad singlet (> δ 11). | The introduction of iodine at C4 breaks the symmetry, resulting in three unique aromatic protons. |
| ¹³C NMR (DMSO-d₆) | Two signals at low field corresponding to the carbon atoms bearing iodine (C3 and C4). Five other aromatic carbon signals. | The C-I bonds will cause a significant downfield shift for C3 and C4. |
| HRMS (ESI m/z) | 370.8 [M+H]⁺ | Calculated based on the molecular formula. |
Part 4: Applications in Synthetic and Medicinal Chemistry
The true value of 3,4-Diiodo-1H-indazole lies in its potential as a versatile synthetic intermediate. The differential reactivity of the C3-I and C4-I bonds can potentially be exploited for sequential, site-selective cross-coupling reactions, enabling the construction of highly decorated indazole libraries for drug discovery programs.
Sources
- 1. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]
- 4. Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Iodo-1H-pyrazolo[3,4-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Privileged Indazole Core in Medicinal Chemistry
An In-Depth Technical Guide to the Chemical Properties and Structure of 3,4-Diiodo-1H-indazole: A Scaffold for Advanced Drug Discovery
The 1H-indazole scaffold is a bicyclic heteroaromatic system comprising a benzene ring fused to a pyrazole ring.[1][2] This structural motif is considered a "privileged" scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets through various non-covalent interactions. The indazole ring system is a cornerstone in the development of numerous therapeutic agents, demonstrating a broad spectrum of biological activities including anti-cancer, anti-inflammatory, and analgesic properties.[2][3] The versatility of the indazole core allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties.
Strategic Iodination: Enhancing the Synthetic Utility of the Indazole Scaffold
Halogenation is a fundamental strategy in drug design to modulate parameters such as lipophilicity, metabolic stability, and binding affinity. Iodine, in particular, offers unique advantages. The carbon-iodine bond is the most reactive among the halogens, making iodo-substituted heterocycles exceptionally versatile building blocks in synthetic chemistry. They readily participate in a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, which are pivotal for constructing complex molecular architectures.
While 3-iodo-1H-indazole is a known and useful synthetic intermediate, this guide focuses on the less-explored 3,4-diiodo-1H-indazole, a scaffold with significant potential for creating novel molecular entities through site-selective functionalization.
Structural and Physicochemical Properties of 3,4-Diiodo-1H-indazole
Specific experimental data for 3,4-diiodo-1H-indazole is not extensively reported in the literature. However, we can predict its properties based on the known data for the related compound, 3-iodo-1H-indazole, and the principles of physical organic chemistry.
Predicted Physicochemical Properties
| Property | Predicted Value/Range | Rationale |
| Molecular Formula | C₇H₄I₂N₂ | Based on the core indazole structure with two iodine substituents. |
| Molecular Weight | 369.93 g/mol | Calculated from the atomic weights of the constituent atoms. |
| Appearance | Off-white to pale yellow solid | Iodinated aromatic compounds are typically crystalline solids with some color due to the potential for slight decomposition to I₂. |
| Melting Point | > 100 °C | Expected to be higher than that of 3-iodo-1H-indazole (90-92 °C)[4] due to increased molecular weight and stronger intermolecular forces. |
| Solubility | Soluble in polar organic solvents (DMF, DMSO, Dichloromethane); Insoluble in water. | The di-iodo substitution increases lipophilicity compared to the parent indazole. |
Structural Elucidation: A Predictive Spectroscopic Analysis
The structural confirmation of 3,4-diiodo-1H-indazole would rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to be informative. The absence of protons at positions 3 and 4 simplifies the spectrum of the aromatic protons on the benzene ring. We would anticipate three signals in the aromatic region, likely exhibiting a doublet, a triplet, and another doublet, corresponding to H-7, H-6, and H-5, respectively. The NH proton at position 1 would likely appear as a broad singlet at a downfield chemical shift (>10 ppm).
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show seven distinct signals. The signals for C-3 and C-4 would be significantly shifted to a higher field (lower ppm value) compared to the non-iodinated parent indazole, due to the heavy atom effect of iodine. The remaining five signals would correspond to the other carbons in the bicyclic system.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be crucial for confirming the molecular formula. The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 370.85. The isotopic pattern would be characteristic of a molecule containing two iodine atoms.
Synthesis of 3,4-Diiodo-1H-indazole: A Proposed Synthetic Workflow
A plausible synthetic route to 3,4-diiodo-1H-indazole could start from a commercially available di-iodoaniline derivative or involve a direct di-iodination of a suitable indazole precursor. A potential method is outlined below, leveraging a Sandmeyer-type reaction followed by cyclization.
Experimental Protocol: A Hypothetical Synthesis
Step 1: Diazotization of 2-amino-3-iodobenzonitrile
-
To a stirred solution of 2-amino-3-iodobenzonitrile in a suitable acidic medium (e.g., a mixture of acetic acid and sulfuric acid) at 0-5 °C, add a solution of sodium nitrite in water dropwise.
-
Maintain the temperature below 5 °C and stir for 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reductive Cyclization
-
In a separate flask, prepare a solution of a reducing agent, such as sodium sulfite or tin(II) chloride, in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the reducing agent solution.
-
Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
The cyclization is expected to proceed to yield 4-iodo-1H-indazole-3-amine.
Step 3: Sandmeyer Iodination of the 3-amino group
-
The resulting 4-iodo-1H-indazole-3-amine is then subjected to another diazotization reaction as described in Step 1.
-
The resulting diazonium salt is then treated with a solution of potassium iodide to replace the diazonium group with iodine, yielding the final product, 3,4-diiodo-1H-indazole.
Step 4: Purification
-
The crude product is extracted into an organic solvent, washed with brine, and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford pure 3,4-diiodo-1H-indazole.
Caption: Key synthetic transformations of 3,4-Diiodo-1H-indazole.
Applications in Drug Discovery and Materials Science
The 3,4-diiodo-1H-indazole scaffold is a promising starting point for the synthesis of novel compounds with potential therapeutic applications. The ability to introduce two different substituents at the 3 and 4 positions allows for the exploration of a large chemical space and the optimization of structure-activity relationships. This scaffold could be particularly useful in the design of kinase inhibitors, where the indazole core often serves as a hinge-binding motif.
In materials science, highly functionalized aromatic and heteroaromatic compounds are of interest for the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic materials. The ability to systematically modify the indazole core via cross-coupling reactions makes 3,4-diiodo-1H-indazole an attractive building block for creating novel conjugated materials with tailored optoelectronic properties.
Safety and Handling
As with all iodinated organic compounds, 3,4-diiodo-1H-indazole should be handled with appropriate safety precautions. It is likely to be an irritant to the skin, eyes, and respiratory tract. Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Conclusion
While not yet a widely commercialized building block, 3,4-diiodo-1H-indazole represents a scaffold with considerable untapped potential for both medicinal chemistry and materials science. Its predicted properties and reactivity, based on the well-established chemistry of related iodo-indazoles, make it a highly attractive target for synthetic exploration. The ability to perform selective, stepwise functionalization at two distinct positions on the indazole core provides a powerful tool for the creation of novel and complex molecular architectures.
References
-
Basanagouda, M.; et al. Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Appl. Sci.2020 , 10, 3792. [Link]
-
Taylor & Francis. Indazole – Knowledge and References. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Kumar, A.; et al. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Adv., 2021 , 11, 28303-28308. [Link]
-
Wang, L.; et al. One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. J. Org. Chem.2016 , 81, 1099-1105. [Link]
-
Sun, H.; et al. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Adv., 2021 , 11, 15663-15667. [Link]
-
Wikipedia. Indazole. [Link]
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An In-depth Technical Guide to 3,4-Diiodo-1H-indazole (CAS Number 885518-66-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4-Diiodo-1H-indazole (CAS No. 885518-66-1) is a halogenated heterocyclic aromatic compound that has emerged as a molecule of interest in medicinal chemistry and drug discovery. Its structural scaffold, the indazole ring, is a privileged motif found in numerous biologically active compounds, including several approved anti-cancer drugs. The diiodo substitution pattern on the indazole core of this particular compound presents unique opportunities for synthetic elaboration and suggests its potential as a targeted therapeutic agent. This guide provides a comprehensive overview of the known properties, biological activities, and practical applications of 3,4-Diiodo-1H-indazole, with a particular focus on its role as a potential inhibitor of Heat Shock Protein 90 (HSP90).
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 885518-66-1 | [1] |
| Molecular Formula | C₇H₄I₂N₂ | [1] |
| Molecular Weight | 369.93 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid | |
| Melting Point | 198-200 °C (for 3,5-diiodo-1H-indazole) | [2] |
| Boiling Point | 434.6±25.0 °C (predicted for 3,6-diiodo-1H-indazole) | [3] |
| Solubility | No specific data available. Likely soluble in organic solvents like DMSO and DMF. | |
| Storage | Store at 4-8°C. | [4] |
Mechanism of Action: Targeting the HSP90 Chaperone Machinery
The indazole scaffold is a well-established pharmacophore in the development of kinase inhibitors.[5] Emerging evidence suggests that certain indazole derivatives, including potentially 3,4-Diiodo-1H-indazole, may exert their biological effects through the inhibition of Heat Shock Protein 90 (HSP90).[6] HSP90 is a molecular chaperone crucial for the stability and function of a wide array of "client" proteins, many of which are implicated in cancer cell growth, proliferation, and survival.[7]
HSP90 inhibitors typically function by binding to the N-terminal ATP-binding pocket of the chaperone, which is essential for its activity.[8] This inhibition leads to the misfolding and subsequent degradation of HSP90 client proteins via the ubiquitin-proteasome pathway, ultimately resulting in cell cycle arrest and apoptosis.[8]
Caption: Proposed mechanism of HSP90 inhibition by 3,4-Diiodo-1H-indazole.
Applications in Research
The potential of 3,4-Diiodo-1H-indazole as an HSP90 inhibitor makes it a valuable tool for cancer research. By targeting HSP90, this compound could simultaneously disrupt multiple signaling pathways that are essential for tumor progression.[6] This offers a combinatorial therapeutic approach from a single agent.
Research applications for this compound include:
-
Cancer Cell Line Studies: Investigating the anti-proliferative and apoptotic effects on various cancer cell lines, particularly those known to be dependent on HSP90 client proteins (e.g., HER2-positive breast cancer, certain types of lung cancer).
-
Structure-Activity Relationship (SAR) Studies: The diiodo substitutions provide reactive handles for further chemical modification, allowing for the synthesis of analogs with potentially improved potency, selectivity, and pharmacokinetic properties.
-
Probe for HSP90 Biology: Use as a chemical probe to further elucidate the complex roles of HSP90 in normal and disease physiology.
Experimental Protocols
Solubility Testing Protocol
A preliminary assessment of the solubility of 3,4-Diiodo-1H-indazole in common laboratory solvents is crucial for its effective use in biological assays.
Materials:
-
3,4-Diiodo-1H-indazole
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Phosphate-buffered saline (PBS)
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Weigh out a small, precise amount of 3,4-Diiodo-1H-indazole (e.g., 1 mg) into a microcentrifuge tube.
-
Add a small, known volume of the desired solvent (e.g., 100 µL of DMSO) to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is soluble at that concentration. If not, add another known volume of the solvent and repeat the process until the solid dissolves or it is determined to be poorly soluble.
-
For aqueous buffers like PBS, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the aqueous buffer, observing for any precipitation.
Fluorescence Polarization (FP) HSP90 Binding Assay
This assay is used to determine if a compound binds to the N-terminal ATP pocket of HSP90 by competing with a fluorescently labeled ligand.[9][10]
Caption: Workflow for a fluorescence polarization-based HSP90 binding assay.
Materials:
-
Recombinant human HSP90α protein
-
Fluorescently labeled HSP90 ligand (e.g., FITC-geldanamycin)[11]
-
3,4-Diiodo-1H-indazole
-
Assay buffer (e.g., 20 mM HEPES pH 7.3, 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.1 mg/mL BSA)
-
384-well black microplates
-
Fluorescence polarization plate reader
Procedure:
-
Prepare a serial dilution of 3,4-Diiodo-1H-indazole in assay buffer.
-
In a 384-well plate, add the test compound dilutions.
-
Add the fluorescently labeled HSP90 ligand to all wells at a fixed concentration.
-
Initiate the binding reaction by adding the HSP90 protein to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2 hours) to reach binding equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters.
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the test compound.
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
HSP90 ATPase Activity Assay
This colorimetric assay measures the amount of inorganic phosphate (Pi) released from ATP hydrolysis by HSP90 and is used to quantify the inhibitory effect of a compound on this enzymatic activity.
Materials:
-
Recombinant human HSP90α protein
-
ATP
-
3,4-Diiodo-1H-indazole
-
Assay buffer (e.g., 100 mM Tris-HCl pH 7.4, 20 mM KCl, 6 mM MgCl₂)
-
Malachite Green reagent
-
96-well clear microplates
-
Spectrophotometer
Procedure:
-
Prepare a serial dilution of 3,4-Diiodo-1H-indazole in assay buffer.
-
In a 96-well plate, add the test compound dilutions.
-
Add HSP90 protein to all wells.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a solution of ATP to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the Malachite Green reagent.
-
Incubate at room temperature for 15-20 minutes to allow color development.
-
Measure the absorbance at a wavelength of approximately 650 nm using a spectrophotometer.[7]
-
A decrease in absorbance indicates inhibition of ATPase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Handling and Storage
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry place.[4]
-
For long-term storage, refrigeration at 4-8°C is recommended.[4]
Suppliers
A list of suppliers for 3,4-Diiodo-1H-indazole (CAS 885518-66-1) is provided below. It is recommended to request a certificate of analysis (CoA) from the supplier to verify the purity and identity of the compound.
| Supplier | Website |
| AOBChem | [Link] |
| BLD Pharm | |
| ChemScene | |
| Hangzhou Leap Chem Co., Ltd. | |
| Matrix Scientific |
References
- Manna, F., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4236.
-
Wikipedia. (2023, December 2). Indazole. In Wikipedia. Retrieved from [Link]
- Kamal, A., et al. (2009). Assays for Identification of Hsp90 Inhibitors and Biochemical Methods for Discriminating their Mechanism of Action. Current Topics in Medicinal Chemistry, 9(15), 1462-1478.
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BPS Bioscience. (n.d.). HSP90α (N-Terminal) Geldanamycin Competitive Inhibitor Assay Kit. Retrieved from [Link]
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Zhang, F. Z., et al. (2018). Oncotarget, Apr 2018. Triptolide, a HSP90 middle domain inhibitor, induces apoptosis in triple manner. Bio-protocol. Retrieved from [Link]
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Chemsrc. (2023, August 27). 3,6-Diiodo-1H-indazole. Retrieved from [Link]
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Pharmaffiliates. (n.d.). 3,6-Diiodo-1H-indazole. Retrieved from [Link]
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3,4-Diiodo-1H-indazole: A Versatile Heterocyclic Scaffold for Advanced Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Core and Di-iodination
The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds, including a number of FDA-approved drugs.[1][2][3] Its unique bicyclic structure, composed of a benzene ring fused to a pyrazole ring, provides a versatile framework for molecular design, capable of engaging in a variety of interactions with biological targets.[2] Many indazole-containing molecules have demonstrated potent pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.[4] A significant portion of these, such as Axitinib and Pazopanib, function as protein kinase inhibitors, a critical class of therapeutics in oncology.[5][6]
The functionalization of the indazole ring is a key strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. Halogenated indazoles, in particular, serve as exceptionally useful building blocks due to their accessibility for a wide range of cross-coupling reactions. This guide focuses on the specific, yet underexplored, potential of 3,4-diiodo-1H-indazole (CAS No. 885518-66-1) as a versatile precursor for the synthesis of complex molecular architectures.[7] The presence of two iodine atoms at the C3 and C4 positions offers the potential for sequential and site-selective functionalization, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8] This document will provide a comprehensive overview of the synthesis, characterization, and synthetic applications of 3,4-diiodo-1H-indazole, empowering researchers to leverage this potent building block in their discovery programs.
Physicochemical Properties and Characterization
While extensive experimental data for 3,4-diiodo-1H-indazole is not widely published, its fundamental properties can be reliably predicted based on its structure and data from analogous compounds.
| Property | Value | Source |
| Molecular Formula | C₇H₄I₂N₂ | [9] |
| Molecular Weight | 369.93 g/mol | [9] |
| Appearance | Predicted to be a solid | N/A |
| Solubility | Expected to be soluble in polar organic solvents like DMF, DMSO, and THF | N/A |
Spectroscopic Profile (Predicted)
The definitive identification of 3,4-diiodo-1H-indazole relies on standard spectroscopic techniques. Below is a predicted spectroscopic profile based on the known spectra of related iodo-indazoles.[10]
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.8 | br s | 1H | N-H |
| ~7.6-7.8 | m | 2H | Aromatic-H |
| ~7.2-7.4 | m | 1H | Aromatic-H |
¹³C NMR (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~140 | C7a |
| ~130-135 | C-H |
| ~125-130 | C-H |
| ~120-125 | C-H |
| ~110-115 | C5 or C6 |
| ~90-95 | C4-I |
| ~85-90 | C3-I |
Mass Spectrometry (ESI-MS):
-
[M+H]⁺: ~370.85
Synthesis of 3,4-Diiodo-1H-indazole
Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 3,4-diiodo-1H-indazole.
Experimental Protocol: C3-Iodination of 1H-Indazole (Step 1)
This protocol is adapted from established procedures for the synthesis of 3-iodo-1H-indazole.[10]
-
Reaction Setup: To a stirred solution of 1H-indazole (1.0 eq) in N,N-dimethylformamide (DMF), add iodine (2.0 eq).
-
Base Addition: Carefully add potassium hydroxide (KOH) pellets (4.0 eq) to the mixture. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench the excess iodine.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield 3-iodo-1H-indazole.
Proposed Protocol: C4-Iodination (Step 2)
The introduction of the second iodine atom at the C4 position is more challenging. A more potent iodinating system, such as iodine in the presence of an oxidizing agent like iodic acid (HIO₃) in sulfuric acid, may be required. This step would need careful optimization to achieve good yields and selectivity.
Reactivity and Synthetic Applications
The synthetic utility of 3,4-diiodo-1H-indazole lies in the differential reactivity of the two carbon-iodine bonds, which allows for selective and sequential functionalization through various palladium-catalyzed cross-coupling reactions. Generally, the C3-position of the indazole ring is more electron-deficient, making the C3-I bond more susceptible to oxidative addition to a Pd(0) catalyst compared to the C4-I bond.[8] This provides a handle for regioselective synthesis.
Selective Cross-Coupling Reactions
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An In-Depth Technical Guide to the Electrophilic Iodination of 1H-Indazole: Synthesis Pathways and Mechanistic Insights
Introduction
The 1H-indazole core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous therapeutic agents, particularly in oncology.[1][2] Its ability to act as a bioisostere for indoles and phenols, coupled with its capacity for forming critical hydrogen bonds with biological targets, has cemented its importance in drug design.[2] The functionalization of the indazole ring is therefore a critical endeavor for drug development professionals.
Among the various functionalization strategies, electrophilic iodination stands out as a gateway transformation. Introducing an iodine atom onto the indazole skeleton, particularly at the C3-position, creates a versatile synthetic handle.[3] This "iodo-indazole" intermediate is primed for a host of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the rapid diversification of the core structure and the exploration of a vast chemical space.[4][5]
This guide provides an in-depth exploration of the primary synthesis pathways for the electrophilic iodination of 1H-indazole. We will delve into the mechanistic underpinnings of these reactions, explain the causal relationships behind experimental choices, and provide detailed, field-proven protocols for researchers and scientists.
Mechanistic Principles: Activating the Indazole Core
The regioselectivity of electrophilic substitution on the 1H-indazole ring is governed by its electronic properties. The C3 position is the most electron-rich and sterically accessible carbon, making it the most nucleophilic and thus the primary site for electrophilic attack.
The key to efficient electrophilic iodination lies in enhancing the nucleophilicity of the indazole ring system. This is achieved through deprotonation of the N1-proton using a base. The resulting indazolide anion possesses significantly increased electron density, which is delocalized throughout the heterocyclic system. This heightened nucleophilicity drives the subsequent reaction with a suitable electrophilic iodine source.
Caption: General mechanism of electrophilic iodination of 1H-indazole.
Part 1: C3-Iodination of the Heterocyclic Ring
The functionalization at the C3 position is the most common and direct electrophilic iodination pathway. This transformation is prized for its high regioselectivity and efficiency.
Method A: Molecular Iodine (I₂) with Base
This is the classic and most widely employed method for synthesizing 3-iodo-1H-indazole. The strategy is robust, scalable, and utilizes readily available reagents.
Causality Behind Experimental Choices:
-
Base (KOH, K₂CO₃, t-BuOK): The choice of base is critical. Strong bases like potassium hydroxide (KOH) or potassium tert-butoxide are highly effective at deprotonating the N1-H of indazole, even with its moderate acidity (pKa ≈ 14).[4] This in-situ formation of the indazolide anion is the rate-determining step for activating the substrate.
-
Iodine (I₂): Molecular iodine serves as the electrophilic iodine source. The activated, electron-rich C3 position of the indazolide anion readily attacks the I-I bond.
-
Solvent (DMF, Dioxane): A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal.[4] It effectively solubilizes the indazole substrate and the inorganic base, facilitating a homogenous and efficient reaction environment.
Caption: Pathway for C3-iodination using molecular iodine and a base.
Experimental Protocol: Synthesis of 3-iodo-1H-indazole [4]
-
Reaction Setup: To a stirred solution of 1H-indazole (1.0 eq) in DMF (e.g., 10 mL per 1.7 mmol of substrate) in a round-bottom flask, add molecular iodine (I₂) (2.0 eq).
-
Base Addition: Carefully add potassium hydroxide (KOH) pellets (4.0 eq) portion-wise to the mixture at room temperature. The reaction is typically exothermic.
-
Reaction Monitoring: Stir the reaction mixture for 1-2 hours at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃) solution to quench the excess iodine.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel if necessary.
Method B: N-Iodosuccinimide (NIS)
For substrates that may be sensitive to the harsh basic conditions of the I₂/KOH method, N-Iodosuccinimide (NIS) offers a milder alternative. NIS is an easy-to-handle, solid-phase electrophilic iodine source that often provides cleaner reactions.
Causality Behind Experimental Choices:
-
NIS: As a polarized iodine source, the iodine atom in NIS is highly electrophilic and readily attacked by the nucleophilic C3 position of indazole.
-
Solvent (HFIP, DCM): Solvents like hexafluoroisopropanol (HFIP) have been shown to be particularly effective in promoting halogenations with N-halosuccinimides. Dichloromethane (DCM) is also commonly used. A base may still be required depending on the substrate.
Part 2: Iodination of the Benzene Ring
Directing electrophilic iodination to the benzene portion of the indazole ring (e.g., C5 or C6) is not feasible using the methods described above due to the superior nucleophilicity of the C3 position. Instead, a classic Sandmeyer-type reaction is the most reliable pathway.[6][7]
Mechanism: Diazotization-Displacement
This multi-step process begins with an indazole bearing an amino group at the desired position (e.g., 5-amino-1H-indazole).
-
Diazotization: The primary amine is treated with a diazotizing agent, typically sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺).
-
Iodide Displacement: The diazonium salt intermediate is then treated with a solution of potassium iodide (KI). The iodide ion (I⁻) acts as a nucleophile, displacing the dinitrogen gas (N₂) from the ring to yield the desired iodo-indazole.[6]
Caption: Sandmeyer-type pathway for the synthesis of 5-iodo-1H-indazole.
Experimental Protocol: Synthesis of 5-iodo-1H-indazole [6]
-
Initial Solution: Suspend 5-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid (HCl) in a flask suitable for cooling.
-
Cooling: Cool the mixture to between -5 °C and 0 °C using an ice-salt bath.
-
Diazotization: Prepare a solution of sodium nitrite (NaNO₂) (1.1 eq) in water. Add this solution dropwise to the cold indazole suspension, ensuring the internal temperature remains below 2 °C. Stir for an additional 15-30 minutes after addition is complete.
-
Iodide Addition: In a separate flask, prepare a solution of potassium iodide (KI) (3.0-4.0 eq) in water and cool it in an ice bath. Slowly add the cold diazonium salt solution to the KI solution dropwise.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or gently heat (e.g., to 90 °C for 1.5 hours) to drive the displacement to completion.[6]
-
Isolation: Cool the mixture and collect the precipitated solid product by filtration.
-
Purification: Wash the solid with cold water and then with a 10% sodium thiosulfate solution to remove any residual iodine. The product can be further purified by recrystallization or column chromatography.
Comparative Analysis of Synthesis Pathways
| Target Position | Method | Key Reagents | Typical Solvent | Yields | Advantages | Limitations |
| C3 | Direct Iodination | I₂ / Base (KOH) | DMF | Good to Excellent | High regioselectivity, scalable, common reagents. | Requires strong base, may not be suitable for sensitive substrates. |
| C3 | Direct Iodination | N-Iodosuccinimide (NIS) | DCM, HFIP | Good | Milder conditions, easy to handle reagent. | Reagent is more expensive than I₂. |
| C5, C6, etc. | Sandmeyer Reaction | Amino-indazole, NaNO₂, KI | Water, HCl | Good to Excellent[6] | Reliable for positions on the benzene ring, well-established. | Multi-step process, requires specific amino-indazole starting material, diazonium salts can be unstable. |
Conclusion
The electrophilic iodination of 1H-indazole is a cornerstone of synthetic strategy in modern drug discovery. The choice of pathway is dictated by the desired regiochemistry. For the synthetically crucial C3-position, direct iodination using molecular iodine with a strong base provides a robust and efficient route, while NIS offers a milder alternative. For substitution on the benzene ring, the Sandmeyer reaction, proceeding via a diazonium salt intermediate, remains the gold standard. A thorough understanding of the mechanisms and experimental parameters detailed in this guide empowers researchers to confidently synthesize these invaluable building blocks, paving the way for the development of novel and impactful therapeutics.
References
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Title: Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug Source: MDPI, Appl. Sci. URL: [Link]
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Title: C3-INDAZOLE FUNCTIONALIZATION: A REVIEW Source: Institute of Chemistry of Clermont-Ferrand URL: [Link]
- Source: Google Patents (WO2006048745A1)
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Title: Synthesis and biological evaluation of indazole derivatives as anti-cancer agents Source: RSC Publishing, RSC Advances URL: [Link]
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Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: National Institutes of Health (NIH) URL: [Link]
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Title: Iodination Using N-Iodosuccinimide (NIS) Source: Common Organic Chemistry URL: [Link]
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An In-depth Technical Guide to the Physicochemical Characteristics of Di-iodinated Indazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical characteristics of di-iodinated indazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry. As key intermediates in the synthesis of targeted therapeutics, particularly kinase inhibitors, a thorough understanding of their properties is paramount for rational drug design and development. This document delves into the synthesis, lipophilicity, acidity, solubility, and spectroscopic and structural properties of these molecules. By synthesizing experimental protocols with theoretical insights, this guide aims to equip researchers with the foundational knowledge necessary to effectively utilize di-iodinated indazoles in their drug discovery endeavors.
Introduction: The Strategic Importance of Di-iodinated Indazoles in Medicinal Chemistry
Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous biologically active compounds. Their versatile structure allows for substitution at various positions, enabling the fine-tuning of physicochemical and pharmacological properties. The introduction of iodine atoms, in particular, offers several strategic advantages in drug design.
The large atomic radius and high polarizability of iodine can lead to enhanced binding affinity through halogen bonding, a non-covalent interaction with electron-donating atoms in a biological target.[1] Furthermore, the carbon-iodine bond serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions.[2] Di-iodinated indazoles, therefore, represent a crucial subclass of intermediates, offering multiple points for diversification and optimization of lead compounds. A prime example of their significance is the use of 3,6-diiodo-1H-indazole as a key precursor in the synthesis of Axitinib, a potent tyrosine kinase inhibitor.[3] A comprehensive understanding of the physicochemical characteristics of these di-iodinated building blocks is thus essential for accelerating the development of next-generation therapeutics.
Synthesis of Di-iodinated Indazoles
The synthesis of di-iodinated indazoles typically involves the sequential introduction of iodine atoms onto the indazole core. The regioselectivity of the iodination is influenced by the electronic nature of the indazole ring and the reaction conditions.
Synthesis of 3,6-Diiodo-1H-indazole
A common route to 3,6-diiodo-1H-indazole involves a two-step iodination process starting from a pre-functionalized indazole, such as 6-bromo-1H-indazole.[4][5]
Step 1: Iodination at the C3 Position
The C3 position of the indazole ring is susceptible to electrophilic substitution. Treatment of 6-bromo-1H-indazole with iodine in the presence of a base like potassium hydroxide (KOH) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) selectively yields 6-bromo-3-iodo-1H-indazole.[5]
Step 2: Halogen Exchange at the C6 Position
The bromine atom at the C6 position can then be replaced with iodine through a halogen exchange reaction, though specific protocols for this transformation to yield 3,6-diiodo-1H-indazole are less commonly detailed in readily available literature and may require optimization. A more direct, albeit potentially lower-yielding, approach could involve the di-iodination of 1H-indazole under forcing conditions, though regiocontrol can be challenging.
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An In-depth Technical Guide to the Solubility and Stability of 3,4-Diiodo-1H-indazole for Drug Development Professionals
Abstract
3,4-Diiodo-1H-indazole is a halogenated heterocyclic compound with significant potential as a building block in medicinal chemistry, particularly for the development of kinase inhibitors and other targeted therapeutics.[1] The dual iodine substitution offers versatile handles for synthetic elaboration through cross-coupling reactions.[1] However, a thorough understanding of its physicochemical properties, specifically solubility and stability, is paramount for its effective utilization in drug discovery and development pipelines. This guide provides a comprehensive framework for characterizing the solubility and stability of 3,4-Diiodo-1H-indazole, offering both theoretical insights and practical, step-by-step protocols for researchers. While specific experimental data for this di-iodinated indazole is not extensively available in public literature, this document synthesizes knowledge from related indazole and halogenated heterocyclic compounds to present a robust investigational strategy.
Introduction to 3,4-Diiodo-1H-indazole
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous approved drugs.[2][3] The indazole ring system, a fusion of benzene and pyrazole, can exist in different tautomeric forms, with the 1H-tautomer generally being the most thermodynamically stable.[2][4] The introduction of iodine atoms at the 3 and 4 positions of the indazole core creates a unique molecule with distinct electronic and steric properties that can be leveraged for targeted drug design.
The iodine substituents serve as key points for synthetic diversification, primarily through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[5] This allows for the systematic exploration of the chemical space around the indazole core to optimize pharmacological activity. However, the presence of two heavy halogen atoms can also significantly impact the molecule's solubility and stability, which are critical parameters for its handling, formulation, and ultimate bioavailability.
This guide will delineate the essential experimental workflows for a comprehensive assessment of these properties.
Solubility Profiling of 3,4-Diiodo-1H-indazole
A comprehensive understanding of a compound's solubility in various media is fundamental to its development. Poor solubility can hinder biological screening, formulation development, and in vivo efficacy. The following sections outline a systematic approach to characterizing the solubility of 3,4-Diiodo-1H-indazole.
Theoretical Considerations for Solubility
The solubility of 3,4-Diiodo-1H-indazole is influenced by several factors inherent to its structure:
-
Molecular Weight: With a molecular weight of 369.93 g/mol , it is a relatively large small molecule, which can negatively impact solubility.[6]
-
Polarity: The indazole core provides some polarity; however, the two large, non-polar iodine atoms will likely decrease its aqueous solubility.
-
Crystal Lattice Energy: The planarity of the indazole ring system and the potential for intermolecular interactions can lead to a stable crystal lattice that is difficult to disrupt with solvents.
Experimental Workflow for Solubility Determination
A tiered approach is recommended for determining the solubility of 3,4-Diiodo-1H-indazole, starting with simple assessments and progressing to more quantitative methods.
Caption: Workflow for Solubility Profiling of 3,4-Diiodo-1H-indazole.
Step-by-Step Protocols
-
Solvent Selection: Choose a range of common organic solvents (e.g., DMSO, DMF, Methanol, Ethanol, Acetonitrile, Ethyl Acetate, Dichloromethane) and aqueous buffers (e.g., PBS pH 7.4).
-
Sample Preparation: Add a small, known amount of 3,4-Diiodo-1H-indazole (e.g., 1 mg) to a series of vials.
-
Solvent Addition: Add the selected solvents in incremental volumes (e.g., 100 µL) to each vial.
-
Observation: After each addition, vortex the vial and visually inspect for complete dissolution.
-
Categorization: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on the volume of solvent required.
-
Preparation: Add an excess amount of 3,4-Diiodo-1H-indazole to vials containing a precise volume of the desired solvent (e.g., aqueous buffer, simulated gastric fluid).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.[7]
Data Presentation
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent/Medium | Qualitative Solubility | Thermodynamic Solubility (µg/mL at 25°C) |
| DMSO | Freely Soluble | > 10,000 |
| Methanol | Soluble | To be determined |
| PBS (pH 7.4) | Sparingly Soluble | To be determined |
| Simulated Gastric Fluid | Sparingly Soluble | To be determined |
Stability Assessment of 3,4-Diiodo-1H-indazole
Evaluating the chemical stability of a drug candidate is crucial for determining its shelf-life, identifying potential degradation products, and ensuring the integrity of biological data. Halogenated compounds, particularly those with iodine, can be susceptible to degradation under certain conditions.
Potential Degradation Pathways
Based on the chemistry of related heterocyclic compounds, several degradation pathways for 3,4-Diiodo-1H-indazole can be hypothesized:
-
Photodegradation: Aromatic iodides can be light-sensitive, potentially leading to de-iodination or other radical-mediated reactions. The imidazole moiety in some compounds is known to be sensitive to photodegradation.[8]
-
Oxidative Degradation: The electron-rich indazole ring system may be susceptible to oxidation, especially in the presence of peroxides or under aerobic conditions.[8]
-
Hydrolysis: While the indazole core is generally stable to hydrolysis, extreme pH conditions could potentially lead to ring-opening or other degradative processes.
Caption: Workflow for Stability Assessment and Degradant Identification.
Experimental Protocols for Stability Assessment
A forced degradation study is the cornerstone of stability assessment, providing insights into the intrinsic stability of the molecule and helping to develop a stability-indicating analytical method.
-
Stock Solution Preparation: Prepare a stock solution of 3,4-Diiodo-1H-indazole in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at an elevated temperature (e.g., 60 °C) for a defined period.
-
Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature.
-
Oxidation: Treat the stock solution with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose a solid sample and a solution to dry heat (e.g., 80 °C).
-
Photostability: Expose a solid sample and a solution to light with a specified intensity (e.g., ICH Q1B guidelines).
-
-
Sample Analysis: At various time points, withdraw samples, neutralize if necessary, and analyze by a high-resolution analytical technique such as LC-MS/MS to separate and identify the parent compound and any degradation products.[7]
Development of a Stability-Indicating Analytical Method
A crucial outcome of the forced degradation study is the development of an analytical method that can resolve the parent compound from its degradation products.
-
Column Selection: A C18 reverse-phase column is a good starting point.[7][9]
-
Mobile Phase Optimization: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM potassium dihydrogen phosphate, pH adjusted) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.[9]
-
Detection: UV detection at a wavelength where 3,4-Diiodo-1H-indazole and its potential degradants have significant absorbance is recommended.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Summary and Recommendations
3,4-Diiodo-1H-indazole is a promising scaffold for drug discovery. However, a comprehensive understanding of its solubility and stability is essential for its successful progression through the development pipeline. This guide provides a systematic framework for researchers to:
-
Profile the solubility of 3,4-Diiodo-1H-indazole in a range of pharmaceutically relevant solvents and media.
-
Assess its intrinsic stability through forced degradation studies under various stress conditions.
-
Identify potential degradation pathways and elucidate the structures of major degradants.
-
Develop and validate a stability-indicating analytical method for accurate quantification and purity assessment.
It is recommended that these studies be initiated early in the drug discovery process to inform lead optimization, pre-formulation, and formulation development activities. Proper storage conditions, likely in a cool, dark, and dry place under an inert atmosphere, should be maintained to ensure the long-term integrity of this valuable synthetic intermediate.[5]
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Greasley, S.E., et al. (2019). Scaffold hopping from indoles to indazoles yields dual MCL-1/BCL-2 inhibitors from MCL-1 selective leads. MedChemComm, 10(1), 133-140. [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2014). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2014(6), 100-129. [Link]
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Al-Suwaidan, I.A., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
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Kumar, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5- disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062. [Link]
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Aute K. (n.d.). Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery and Biological Characterization of 1-(1H-indol-3-yl)-9H-pyrido[3,4-b]indole as an Aryl Hydrocarbon Receptor Activator Generated by Photoactivation of Tryptophan by Sunlight. PubChem. [Link]
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Elguero, J., et al. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(12), 5343–5351. [Link]
-
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An In-depth Technical Guide to 3,4-Diiodo-1H-indazole for Advanced Research
This guide provides a comprehensive technical overview of 3,4-Diiodo-1H-indazole, a specialized heterocyclic compound with significant potential in medicinal chemistry and drug development. Given the limited publicly available data specifically for this molecule, this document synthesizes information from established chemical principles, analogous compound behavior, and expert insights to offer a robust framework for its procurement, characterization, and application.
Strategic Procurement and Initial Assessment
3,4-Diiodo-1H-indazole (CAS No. 885518-66-1) is a rare chemical intermediate, and its availability is limited to a select number of specialized suppliers.[1] Researchers and drug development professionals should exercise diligence during procurement to ensure the quality and integrity of the material.
Table 1: Key Physicochemical Properties of 3,4-Diiodo-1H-indazole [1]
| Property | Value |
| CAS Number | 885518-66-1 |
| Molecular Formula | C₇H₄I₂N₂ |
| Molecular Weight | 369.93 g/mol |
| Exact Mass | 369.84639 u |
Supplier Vetting and Quality Assurance:
-
Request a Certificate of Analysis (CoA): Always request a comprehensive CoA from the supplier before purchase. This document should detail the purity, method of analysis (e.g., HPLC, NMR), and levels of any identified impurities.
-
Inquire about Batch-to-Batch Consistency: For ongoing research projects, it is crucial to understand the supplier's ability to provide consistent material across different batches.
-
In-House Verification: Upon receipt, it is best practice to perform in-house analytical testing to verify the identity and purity of the compound, regardless of the supplier's CoA.
Recommended Analytical Workflow for Purity and Structural Verification
Due to the absence of standardized purity data in the public domain, a rigorous in-house quality control workflow is essential. The following protocols are recommended for the comprehensive characterization of 3,4-Diiodo-1H-indazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a cornerstone technique for unambiguous structure elucidation.
-
¹H NMR (Proton NMR): The proton spectrum will confirm the presence of the aromatic protons on the indazole core. The chemical shifts and coupling constants will be indicative of the substitution pattern. While specific data for the 3,4-diiodo isomer is not readily published, one can infer expected regions based on the analysis of similar indazole derivatives.[2]
-
¹³C NMR (Carbon NMR): The carbon spectrum is crucial for confirming the number of unique carbon environments and the presence of the two iodine-bearing carbons, which would be expected to show characteristic shifts.
High-Performance Liquid Chromatography (HPLC)
HPLC is the standard for assessing the purity of organic compounds.
A General-Purpose HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a suitable starting point.[3]
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid) is typically effective for eluting a broad range of heterocyclic compounds.
-
Detection: UV detection at multiple wavelengths (e.g., 210 nm, 254 nm, and 280 nm) is recommended to ensure the detection of all potential impurities.
-
Purity Calculation: Purity is determined by the area percentage of the main peak relative to the total peak area. For drug development applications, a purity of >95% is generally required.[3]
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) is a common and effective method for analyzing indazole derivatives.[2]
-
Expected Ion: The primary ion observed should correspond to the protonated molecule [M+H]⁺ at approximately m/z 370.85. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[2]
Caption: Quality control workflow for 3,4-Diiodo-1H-indazole.
Synthetic Utility in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates with a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[2][4][5][6] 3,4-Diiodo-1H-indazole, with its two iodine substituents, is a versatile building block for the synthesis of novel indazole derivatives.
The carbon-iodine bonds at the 3 and 4 positions are particularly amenable to palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of substituents, enabling the exploration of the chemical space around the indazole core to optimize biological activity.
Key Synthetic Transformations:
-
Suzuki Coupling: Reaction with boronic acids or esters to form new carbon-carbon bonds, introducing aryl or heteroaryl groups.
-
Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
-
Buchwald-Hartwig Amination: Reaction with amines to form carbon-nitrogen bonds, introducing diverse amino groups.
-
Heck Coupling: Reaction with alkenes to form substituted alkenes.
Caption: Synthetic utility of 3,4-Diiodo-1H-indazole.
Potential Therapeutic Applications
While specific biological data for 3,4-Diiodo-1H-indazole is not available, the broader class of indazole derivatives has been extensively investigated for various therapeutic targets.[4][5] The ability to functionalize the 3 and 4 positions of the indazole core makes this compound a valuable starting point for generating libraries of novel compounds for screening against targets such as:
-
Protein Kinases: Many kinase inhibitors feature a substituted indazole scaffold.
-
Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole scaffold has been identified as a key pharmacophore for potent IDO1 inhibitory activity, a target in cancer immunotherapy.[7]
-
PARP Inhibitors: Niraparib, an approved PARP inhibitor, contains a 2H-indazole core.[6]
-
Serotonin Receptors: Granisetron, a 5-HT3 receptor antagonist, is based on a 1H-indazole structure.[6]
Handling and Storage
As with most halogenated aromatic compounds, 3,4-Diiodo-1H-indazole should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[8]
References
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Babu, S. N. M., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
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Song, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17095-17105. [Link]
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Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(3), 949. [Link]
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De, S. K. (2014). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 19(9), 14595-14603. [Link]
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Qian, S., et al. (2016). Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. Bioorganic & Medicinal Chemistry, 24(23), 6061-6070. [Link]
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Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(3), 396-421. [Link]
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The Indazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Drug Discovery Professionals
Abstract
The indazole scaffold, a bicyclic aromatic heterocycle, has firmly established itself as a "privileged structure" in medicinal chemistry.[1][2][3] Its unique physicochemical properties, including the ability to act as a versatile bioisostere and engage in critical hydrogen bonding interactions, have propelled its integration into a multitude of therapeutic agents.[4][5] While rare in nature, synthetic indazole derivatives have demonstrated an exceptionally broad spectrum of pharmacological activities, including potent antitumor, anti-inflammatory, and antimicrobial effects.[6][7][8] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the indazole core. It delves into the strategic rationale behind its synthesis and functionalization, explores its diverse biological applications, dissects structure-activity relationships, and outlines the future trajectory of this indispensable scaffold in the pursuit of novel therapeutics.
The Indazole Core: Structure, Properties, and Significance
Indazole, or benzopyrazole, is an aromatic heterocyclic compound composed of a benzene ring fused to a pyrazole ring.[9] This fusion results in a stable, 10 π-electron system that exists primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[6]
-
1H-Indazole : This tautomer is generally the more thermodynamically stable form and is predominant in most conditions.[6][10] Its structure is characterized by the hydrogen atom being attached to the nitrogen at position 1.
-
2H-Indazole : In this form, the hydrogen is on the nitrogen at position 2. While less stable, 2H-indazole derivatives are crucial motifs in many biologically active compounds and their selective synthesis is a key focus in medicinal chemistry.[6][11]
The strategic importance of the indazole nucleus stems from several key features:
-
Hydrogen Bonding Capability : The pyrazole moiety contains both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the lone pair on the second nitrogen atom).[4] This dual capacity allows it to form pivotal interactions with biological targets, most notably the hinge region of protein kinases.[12]
-
Bioisosteric Versatility : Indazole is an excellent bioisostere for other aromatic rings like indole and, critically, phenol.[1][4][5] Replacing a phenol group with indazole can mitigate metabolic liabilities, such as rapid glucuronidation, thereby improving a compound's pharmacokinetic profile while retaining or enhancing biological activity.[5]
-
Structural Rigidity and Vectorial Diversity : The rigid bicyclic core provides a stable platform for attaching various substituents. The ability to selectively functionalize the scaffold at multiple positions (the N1 and N2 nitrogens, as well as the C3, C4, C5, C6, and C7 carbons) allows for precise three-dimensional exploration of a target's binding pocket.
Caption: The two primary tautomeric forms of the indazole scaffold.[6]
Synthesis of the Indazole Scaffold: Constructing the Core
The construction of the indazole ring system is a foundational step in developing indazole-based drugs. The choice of synthetic route is often dictated by the desired substitution pattern, particularly the regioselectivity of N-alkylation/arylation (N1 vs. N2) and the substituents on the benzene ring.
Classical and Modern Synthetic Strategies
A variety of methods have been established for the synthesis of the indazole core.[13]
-
Cyclization of o-Haloaryl N-Sulfonylhydrazones : A versatile approach involves the copper-catalyzed cyclization of ortho-haloaryl N-sulfonylhydrazones. This method demonstrates good functional group tolerance and provides a reliable route to 1H-indazoles.[6] The causality here lies in the copper catalyst's ability to facilitate the intramolecular C-N bond formation, a crucial step for ring closure.
-
Intramolecular C-H Amination : Palladium-catalyzed intramolecular C-H amination of aminohydrazones offers a direct and efficient pathway.[6] Another strategy employs oxidants like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) to mediate the cyclization of arylhydrazones via direct aryl C-H amination under metal-free conditions.[6]
-
From Azobenzenes : The synthesis of 2H-indazoles can be achieved from ortho-alkylazobenzenes through iodine-mediated C-H functionalization.[6] This reaction proceeds via a proposed radical chain mechanism, offering a distinct pathway to the less common tautomer.[6]
Caption: A generalized workflow for the synthesis of N1-substituted indazoles.[14]
Functionalization: Tailoring the Scaffold for Biological Activity
Once the core is synthesized, regioselective functionalization is paramount for tuning the molecule's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The C3 position and the N1/N2 nitrogens are the most common sites for modification.[15]
-
N1 vs. N2 Functionalization : The alkylation of 1H-indazole often yields a mixture of N1 and N2 isomers.[10] The reaction conditions, including the base, solvent, and electrophile, critically influence the N1/N2 ratio.[10] For instance, selective N1 alkylation can be achieved using powdered potassium hydroxide in DMSO, a choice driven by the specific solvation and reactivity of the indazole anion under these conditions.[14]
-
C3-Functionalization : The C3 position is a key vector for interacting with biological targets. Halogenation (e.g., iodination or bromination) at C3 is a common first step, creating a versatile handle for subsequent metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, or Heck couplings.[16] This allows for the introduction of a wide array of aryl, heteroaryl, or alkynyl groups to probe the target's binding site.[16]
Biological Activities and Therapeutic Applications
The indazole scaffold is a component of numerous approved drugs and clinical candidates, highlighting its therapeutic versatility.[2][12][17] Its derivatives have demonstrated a wide range of biological activities.[1][3][6]
Protein Kinase Inhibition
Indazole is a cornerstone of modern kinase inhibitor design.[12][18] The N1 and N2 atoms of the pyrazole ring are perfectly positioned to mimic the adenine of ATP, forming crucial hydrogen bonds with the "hinge" region of the kinase domain. This interaction serves as a potent anchoring point.
-
Pazopanib : An FDA-approved multi-kinase inhibitor used to treat renal cell carcinoma and soft tissue sarcoma.[1][8]
-
Axitinib : A potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs), approved for the treatment of advanced renal cell carcinoma.[1][12][19]
-
Niraparib : A poly(ADP-ribose) polymerase (PARP) inhibitor used for the treatment of ovarian, fallopian tube, and peritoneal cancers.[6]
Anti-inflammatory and Analgesic Activity
Indazole-containing compounds have long been used for their anti-inflammatory properties.
-
Benzydamine : A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties, used for inflammatory conditions of the mouth and throat.[1][20]
-
Bendazac : An NSAID previously used for treating inflammation.[1][4]
Other Therapeutic Areas
The applications of indazoles extend to numerous other areas:
-
Antiemetic : Granisetron is a selective 5-HT3 receptor antagonist used to prevent nausea and vomiting caused by cancer chemotherapy.[1][19]
-
Antimicrobial : Various indazole derivatives have shown promising antibacterial, antifungal, and antiprotozoal activity.[6][7]
-
Neuroprotection : Indazole-based compounds have been developed as inhibitors of enzymes like monoamine oxidase B (MAO-B) and as antagonists for NMDA receptors, showing potential in treating neurodegenerative diseases.[5][21]
| Drug | Therapeutic Class | Mechanism of Action | Approved Indication(s) |
| Pazopanib | Kinase Inhibitor | Multi-targeted TKI (VEGFR, PDGFR, c-Kit) | Renal Cell Carcinoma, Soft Tissue Sarcoma[1][8] |
| Axitinib | Kinase Inhibitor | Selective VEGFR 1, 2, 3 Inhibitor | Advanced Renal Cell Carcinoma[12][19] |
| Niraparib | PARP Inhibitor | Inhibits Poly(ADP-ribose) Polymerase | Ovarian, Fallopian Tube, Peritoneal Cancer[6] |
| Granisetron | 5-HT3 Antagonist | Selective Serotonin Receptor Blocker | Chemotherapy-induced Nausea and Vomiting[1][19] |
| Benzydamine | NSAID | Anti-inflammatory, Analgesic | Oropharyngeal Inflammation and Pain[1][20] |
Structure-Activity Relationship (SAR) Insights
Systematic modification of the indazole scaffold has yielded crucial insights into the structural requirements for potent biological activity. SAR studies are essential for optimizing lead compounds into clinical candidates.
-
Kinase Inhibitors : For FGFR1 inhibitors, SAR studies revealed that the presence of a 1H-indazole core was critical, and specific substitutions at the 6-position of the indazole ring with groups like 2,6-dichloro-3,5-dimethoxyphenyl led to potent enzymatic inhibition (IC50 = 30.2 ± 1.9 nM).[6] This demonstrates the importance of substituents in accessing specific pockets within the kinase domain.
-
CCR4 Antagonists : In a series of indazole arylsulfonamides designed as CCR4 antagonists, extensive SAR revealed that methoxy or hydroxyl groups at the C4 position were potent.[14] Only small groups were tolerated at C5, C6, or C7, with C6 being preferred. The N1 substituent was also critical, with meta-substituted benzyl groups bearing an α-aminoacyl moiety being the most potent.[14]
-
CRAC Channel Blockers : For indazole-3-carboxamides acting as calcium-release activated calcium (CRAC) channel blockers, SAR showed that the specific 3-carboxamide regiochemistry was absolutely critical for activity.[22] The derivative 12d actively inhibited calcium influx with a sub-micromolar IC50, whereas its reverse amide isomer 9c was completely inactive, highlighting a strict structural requirement for target engagement.[22]
Experimental Protocols
The following protocols are generalized representations of common procedures in the synthesis and evaluation of indazole derivatives, designed to be self-validating and illustrative of standard laboratory practice.
Protocol 1: General Synthesis of a 1-Substituted 3-Amino-4-methoxy-1H-indazole
Causality: This protocol is based on a common route involving the cyclization of a readily available fluorobenzonitrile followed by selective N-alkylation. The choice of n-butanol as a solvent for the first step facilitates the reaction with hydrazine at an elevated temperature, while the KOH/DMSO system in the second step is a well-established method for achieving high regioselectivity for N1-alkylation.[14]
Step 1: Synthesis of 3-Amino-4-methoxy-1H-indazole
-
To a solution of 2-fluoro-6-methoxybenzonitrile (1.0 eq) in n-butanol (0.2 M), add hydrazine hydrate (5.0 eq).
-
Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.
-
Cool the mixture to room temperature and then to 0 °C in an ice bath.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with cold n-butanol and then with diethyl ether.
-
Dry the solid under high vacuum to yield the 3-amino-4-methoxy-1H-indazole product. Purity should be confirmed by NMR and MS analysis.
Step 2: N1-Alkylation
-
To a suspension of 3-amino-4-methoxy-1H-indazole (1.0 eq) in dimethyl sulfoxide (DMSO, 0.5 M), add powdered potassium hydroxide (KOH, 1.5 eq) portion-wise at room temperature.
-
Stir the resulting mixture for 30 minutes.
-
Add the desired alkylating agent (e.g., 3-cyanobenzyl chloride, 1.1 eq) as a solution in DMSO.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by vacuum filtration.
-
Purify the crude solid by column chromatography (e.g., silica gel, eluting with a gradient of ethyl acetate in hexanes) to isolate the pure N1-alkylated product. Characterize by NMR and MS.
Protocol 2: In Vitro Antiproliferative MTT Assay
Causality: The MTT assay is a standard colorimetric method for assessing cell viability. It relies on the principle that viable cells with active metabolism can convert the yellow tetrazolium salt (MTT) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of an IC50 value—a key measure of a compound's potency.[23]
-
Cell Seeding : Seed human cancer cells (e.g., HT29, 4T1) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium.[23][24] Incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Compound Treatment : Prepare serial dilutions of the test indazole compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include wells with vehicle (e.g., 0.1% DMSO) as a negative control and a known cytotoxic agent as a positive control.
-
Incubation : Incubate the plate for 48-72 hours at 37 °C and 5% CO2.
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization : Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading : Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Challenges and Future Directions
Despite the remarkable success of the indazole scaffold, challenges remain. The development of resistance to kinase inhibitors, off-target effects, and the need for improved pharmacokinetic properties are ongoing concerns.[12][18]
The future of indazole-based drug discovery is bright and will likely focus on several key areas:
-
Novel Scaffolds and Functionalization : Developing new synthetic methods to access novel, more complex, and diverse indazole scaffolds will be crucial.[1][25] This includes late-stage C-H functionalization to rapidly generate analog libraries.[15]
-
Targeting New Biological Space : While prominent in kinase inhibition, the application of the indazole scaffold to other target classes, such as epigenetic targets and protein-protein interactions, is an expanding field.[26]
-
Multifunctional and Targeted Agents : The design of multifunctional ligands or drug conjugates that can hit multiple targets simultaneously or deliver a cytotoxic payload specifically to cancer cells represents a promising therapeutic strategy.[1]
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Breslin, H. J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
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Qin, J., et al. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry. Available from: [Link]
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Boddapati, S. N. M., et al. (2025). Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review. Topics in Current Chemistry. Available from: [Link]
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Song, D., et al. (2011). Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]
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V, S. (2022). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Available from: [Link]
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Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Organic Preparations and Procedures International. Available from: [Link]
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Rivera, G., et al. (2017). Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents. Molecules. Available from: [Link]
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de Oliveira, C. S., et al. (2012). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. ResearchGate. Available from: [Link]
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Singh, U. P., & Singh, P. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
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Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Available from: [Link]
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Capelli, A., et al. (2023). Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
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Bhat, U. V., et al. (2026). Indazole, a privileged scaffold: Synthetic strategies, biological potential, and future prospects. ResearchGate. Available from: [Link]
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Kuchar, M., et al. (2023). Indazole as a Phenol Bioisostere: Structure-Affinity Relationships of GluN2B-Selective NMDA Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
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Prajapati, C. P., et al. (2023). Synthesis of 1H-indazole derivatives. ResearchGate. Available from: [Link]
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de Oliveira, V. M., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules. Available from: [Link]
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Al-Bogami, A. S. (2022). Indazole-based antiinflammatory and analgesic drugs. ResearchGate. Available from: [Link]
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Ghosh, S., et al. (2020). Recent Advances in C–H Functionalization of 2H-Indazoles. ResearchGate. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 1H-Indazole. PubChem. Available from: [Link]
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Cao, Y., et al. (2021). Indazole scaffold: a generalist for marketed and clinical drugs. Medicinal Chemistry Research. Available from: [Link]
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Qin, J., et al. (2025). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. ResearchGate. Available from: [Link]
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Wikipedia. (n.d.). Indazole. Wikipedia. Available from: [Link]
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de Fatima, A., et al. (2006). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Organic Chemistry Portal. Available from: [Link]
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Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry. Available from: [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3,4-Diiodo-1H-indazole
Abstract
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous approved and investigational kinase inhibitors.[1][2][3] This is due to its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases. The 3,4-diiodo-1H-indazole derivative, in particular, serves as a highly versatile and powerful starting material for the construction of complex kinase inhibitor libraries. Its two distinct halogenated positions, the C-3 and C-4 iodo-substituents, provide orthogonal chemical handles for sequential and selective functionalization via modern cross-coupling methodologies. This application note provides an in-depth guide for researchers and drug development professionals on the strategic use of 3,4-diiodo-1H-indazole, detailing the underlying chemical principles, optimization strategies, and step-by-step protocols for key synthetic transformations.
The Strategic Advantage of the 3,4-Diiodo-1H-indazole Scaffold
The primary utility of 3,4-diiodo-1H-indazole lies in the differential reactivity of its two carbon-iodine (C-I) bonds. In palladium-catalyzed cross-coupling reactions, the C-3 position is generally more susceptible to oxidative addition than the C-4 position. This reactivity difference enables a controlled, stepwise synthetic approach:
-
Initial, selective functionalization at the more reactive C-3 position.
-
Subsequent functionalization at the C-4 position.
This strategy allows for the precise and convergent assembly of complex molecules with distinct substituents at both positions, a critical capability in structure-activity relationship (SAR) studies for optimizing kinase inhibitor potency and selectivity.[4] Marketed kinase inhibitors such as Axitinib and Pazopanib feature the indazole core, underscoring its therapeutic importance.[1][5]
Caption: General workflow for sequential functionalization.
Core Synthetic Methodologies: Palladium-Catalyzed Cross-Coupling
The construction of kinase inhibitors from 3,4-diiodo-1H-indazole is dominated by palladium-catalyzed cross-coupling reactions. The two most critical transformations are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a robust method for installing aryl, heteroaryl, or vinyl groups onto the indazole core by coupling the iodo-indazole with an organoboron reagent (e.g., a boronic acid or ester).[6][7] This reaction is fundamental for introducing moieties that can occupy hydrophobic pockets or form specific interactions within the kinase active site.
Causality Behind Experimental Choices:
-
Catalyst: Palladium complexes such as Pd(PPh₃)₄ or PdCl₂(dppf) are highly effective. PdCl₂(dppf) is often preferred for its air stability and robustness.[7]
-
Base: An aqueous base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is required to activate the boronic acid for transmetalation to the palladium center.
-
Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water is typically used to dissolve both the organic and inorganic reagents.[7][8]
-
Selectivity: The higher reactivity of the C-3 iodine allows for selective mono-arylation at this position by carefully controlling stoichiometry (using a slight excess of boronic acid, ~1.1 equivalents). Subsequent coupling at C-4 can be achieved under more forcing conditions or with a different catalyst system.[9][10]
Protocol 1: General Procedure for Selective Suzuki-Miyaura Coupling at C-3
-
Reagent Preparation: In a reaction vessel suitable for inert atmosphere conditions (e.g., a Schlenk flask), combine 3,4-diiodo-1H-indazole (1.0 eq.), the desired arylboronic acid (1.1-1.2 eq.), and a base such as K₂CO₃ (3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst, for example, PdCl₂(dppf)·CH₂Cl₂ (0.05 eq.).
-
Solvent Addition & Degassing: Add the solvent system (e.g., 1,4-dioxane and water, 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.
-
Reaction: Heat the mixture to 80-100 °C under an inert atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate or dichloromethane.[6]
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the 3-aryl-4-iodo-1H-indazole.[6]
| Parameter | Typical Condition | Purpose |
| Palladium Catalyst | PdCl₂(dppf) (5 mol%) | Facilitates oxidative addition and reductive elimination. |
| Boron Reagent | Arylboronic Acid (1.1 eq.) | Carbon nucleophile source. |
| Base | K₂CO₃ or Cs₂CO₃ (3 eq.) | Activates the boronic acid. |
| Solvent | Dioxane/H₂O (4:1) | Solubilizes organic and inorganic components. |
| Temperature | 80–100 °C | Provides activation energy for the catalytic cycle. |
Table 1: Typical parameters for selective C-3 Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Installing the Hinge-Binding Moiety
Many kinase inhibitors bind to the "hinge region" of the enzyme via a hydrogen bond donor/acceptor pair, often an amino-substituted heterocycle. The Buchwald-Hartwig amination is the premier method for forming the crucial C-N bond between the indazole core and a primary or secondary amine.[11][12]
Causality Behind Experimental Choices:
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands are essential. Systems like Pd(OAc)₂ with Xantphos or Pd₂(dba)₃ with BINAP or X-Phos are commonly used.[12][13][14] The ligand's steric bulk facilitates the reductive elimination step, which is often rate-limiting.
-
Base: A strong, non-nucleophilic base is required. Sodium or potassium tert-butoxide (NaOt-Bu, KOt-Bu) or cesium carbonate (Cs₂CO₃) are effective.[13][14] The choice of base can depend on the pKa of the amine coupling partner.
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base and interference with the catalytic cycle.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Protocol 2: General Procedure for Buchwald-Hartwig Amination at C-4
This protocol assumes the starting material is a 3-substituted-4-iodo-1H-indazole obtained from a prior Suzuki coupling.
-
Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere, add the 3-substituted-4-iodo-1H-indazole (1.0 eq.), the desired amine (1.2-1.5 eq.), a strong base like Cs₂CO₃ or KOt-Bu (2.0 eq.), the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%), and the phosphine ligand (e.g., Xantphos, 10 mol%).
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane via cannula or syringe.
-
Reaction: Heat the mixture to 90-110 °C under an inert atmosphere, with vigorous stirring. The reaction is typically complete within 6-24 hours. Monitor by LC-MS.
-
Work-up: Cool the reaction to room temperature. Quench carefully by adding water. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.
-
Purification: Separate the layers of the filtrate. Wash the organic layer with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to obtain the desired 3,4-disubstituted indazole product.
Case Study: Multi-Step Synthesis of a PLK4 Inhibitor Scaffold
This section outlines a representative, multi-step synthesis of a hypothetical Polo-like kinase 4 (PLK4) inhibitor core, integrating the methodologies discussed. PLK4 is a crucial regulator of centriole duplication, making it a target in oncology.[15][16] The synthesis requires N-protection of the indazole to prevent side reactions.
Caption: Multi-step synthesis workflow with N-protection strategy.
Protocol 3: Detailed Multi-Step Synthesis
Step 1: N-Protection of 3,4-Diiodo-1H-indazole
-
Procedure: Dissolve 3,4-diiodo-1H-indazole (1.0 eq.) in dichloromethane (DCM). Add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.). Stir at room temperature for 4-6 hours.
-
Work-up: Quench with water, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude N-Boc protected product is often pure enough for the next step or can be purified by a quick silica gel plug.
Step 2: Selective C-3 Suzuki Coupling
-
Procedure: Using the N-Boc protected intermediate from Step 1, follow Protocol 1 with (4-methoxyphenyl)boronic acid as the coupling partner.
-
Expected Product: tert-butyl 4-iodo-3-(4-methoxyphenyl)-1H-indazole-1-carboxylate.
Step 3: C-4 Buchwald-Hartwig Amination
-
Procedure: Using the product from Step 2, follow Protocol 2 with 4-aminomorpholine as the amine coupling partner.
-
Expected Product: tert-butyl 3-(4-methoxyphenyl)-4-(morpholinoamino)-1H-indazole-1-carboxylate.
Step 4: N-Deprotection
-
Procedure: Dissolve the protected product from Step 3 in DCM. Add an excess of trifluoroacetic acid (TFA, 10-20 eq.) or a solution of HCl in dioxane (4M). Stir at room temperature for 1-2 hours until LC-MS confirms the removal of the Boc group.
-
Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid. Dry the organic layer, concentrate, and purify by chromatography or recrystallization to yield the final product.
Safety and Handling of Iodo-Indazoles
All work with 3,4-diiodo-1H-indazole and its derivatives must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hazards: Iodo-aromatic compounds should be treated as potentially hazardous. They can cause skin, eye, and respiratory tract irritation.[17][18]
-
PPE: Wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and safety goggles or a face shield.[17][19][20]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[17] Store in a cool, dry, well-ventilated area in a tightly sealed container.[17]
-
First Aid:
-
Skin Contact: Immediately wash with soap and plenty of water for at least 15 minutes.[17]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[17]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[17]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[17]
-
-
Fire Hazards: In case of fire, use water spray, dry chemical, or carbon dioxide foam. Hazardous combustion products may include carbon oxides, nitrogen oxides, and highly toxic hydrogen iodide gas.[17][19]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations. Consult the Safety Data Sheet (SDS) for detailed disposal instructions.[17][21]
Conclusion
3,4-Diiodo-1H-indazole is a powerful and versatile building block for the synthesis of kinase inhibitors. The differential reactivity of its two iodo-substituents allows for controlled, sequential functionalization using robust and well-established palladium-catalyzed cross-coupling reactions. By mastering these techniques, medicinal chemists can efficiently generate diverse libraries of complex indazole-based molecules to accelerate the discovery and development of novel targeted therapies.
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Sun, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Medicinal Chemistry. Available from: [Link]
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Al-blewi, F. F., et al. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment. Molecules. Available from: [Link]
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Al-Salahi, R., et al. (2022). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. European Journal of Medicinal Chemistry. Available from: [Link]
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Kulkarni, S., et al. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences. Available from: [Link]
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Michels, M., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Wu, G., et al. (2011). Discovery of indazoles as inhibitors of Tpl2 kinase. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Al-Otaibi, M. A., et al. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Pharmaceuticals. Available from: [Link]
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Lee, S. H., et al. (2021). Synthesis of novel 1H-Pyrazolo[3,4-b]pyridine derivatives as DYRK 1A/1B inhibitors. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Kumar, A., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences. Available from: [Link]
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Wang, X., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available from: [Link]
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Cui, J., et al. (2018). Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]
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Liu, W., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules. Available from: [Link]
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Al-Dies, A. M., et al. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Scientific Reports. Available from: [Link]
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Al-Hujaili, A. S., et al. (2024). Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. Molecules. Available from: [Link]
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Niemeyer, Z. L., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available from: [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Zhang, H., et al. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
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Scott, C. J., et al. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. The Journal of Organic Chemistry. Available from: [Link]
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Niemeyer, Z. L., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. Available from: [Link]
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Bacsa, I., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available from: [Link]
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Mastering Regioselectivity: Advanced Suzuki Coupling Protocols for 3,4-Diiodo-1H-indazole
Application Note & Comprehensive Guide
For: Researchers, scientists, and drug development professionals engaged in the synthesis of complex heterocyclic scaffolds.
Introduction: The Strategic Value of the 3,4-Disubstituted Indazole Scaffold
The indazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous therapeutic agents with applications ranging from oncology to neurobiology.[1][2] The ability to precisely functionalize this privileged scaffold at multiple positions is critical for the exploration of structure-activity relationships (SAR) and the development of novel drug candidates. The 3,4-diiodo-1H-indazole motif, in particular, represents a versatile and powerful building block. It offers two distinct, reactive handles for sequential or differential functionalization via palladium-catalyzed cross-coupling reactions, enabling the synthesis of complex, three-dimensional molecules that are otherwise difficult to access.
This guide provides a detailed examination of the Suzuki-Miyaura coupling reaction applied to 3,4-diiodo-1H-indazole. We will delve into the mechanistic principles governing the reaction, explore the critical factors that control regioselectivity between the C3 and C4 positions, and provide detailed, field-proven protocols for achieving both selective mono-arylation and controlled di-arylation.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides.[3] The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states. Understanding this cycle is paramount to troubleshooting and optimizing reaction conditions.
The generally accepted mechanism consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of the 3,4-diiodo-1H-indazole. This is typically the rate-determining step of the cycle. The Pd(0) species is oxidized to a Pd(II) intermediate.
-
Transmetalation: In the presence of a base, the organic group from the boronic acid (or ester) is transferred to the palladium center, displacing the halide. The base activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates this transfer.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Controlling Regioselectivity: C3 vs. C4 Reactivity
For a substrate like 3,4-diiodo-1H-indazole, the critical challenge is controlling which iodine atom reacts first. The selective functionalization at either C3 or C4 allows for the stepwise introduction of different aryl or heteroaryl groups, creating a diverse library of compounds from a single precursor.
Expertise from the Field:
The regioselectivity in the Suzuki coupling of dihalogenated heterocycles is primarily governed by the electronic properties of the carbon-halogen bonds.[4] Oxidative addition of the Pd(0) catalyst is an electrophilic process, and it will preferentially occur at the most electron-deficient (most electrophilic) carbon center.
-
Inherent Reactivity: For the 1H-indazole scaffold, the C3 position is generally more electron-deficient than the C4 position. This is due to the influence of the adjacent pyrazole ring nitrogen atoms. Consequently, the C3-I bond is more polarized and more susceptible to oxidative addition by the palladium catalyst.
-
Reaction Precedence: Studies on dihalo-indazoles and other dihalo-N-heterocycles consistently show that coupling occurs preferentially at the C3 position when a more reactive halogen (like iodine) is present there.[5][6] Research by Guillaumet and colleagues specifically investigated the selectivity of bis-Suzuki reactions on 3,4-diiodoindazoles, confirming the feasibility of controlled, sequential couplings.[7]
Therefore, to achieve selective mono-arylation at the C3 position , the key is to carefully control the stoichiometry of the reagents. By using one equivalent or slightly less of the boronic acid, the reaction can be stopped after the more reactive C3-iodide has been consumed, leaving the C4-iodide intact for a subsequent, different coupling reaction.
To achieve di-arylation , an excess of the boronic acid (typically >2.2 equivalents) and sufficient reaction time and temperature are employed to drive the reaction to completion at both positions.
Experimental Protocols
Important Preliminary Notes:
-
N-H Protection: The acidic proton of the indazole N-H can interfere with the reaction by reacting with the base or influencing the catalyst. While many Suzuki couplings proceed on unprotected indazoles, for optimal yields, reproducibility, and substrate scope, N-protection (e.g., with a Boc or SEM group) is often recommended.[8] The protocols below are provided for the unprotected 1H-indazole, but can be adapted for N-protected analogues.
-
Inert Atmosphere: All palladium-catalyzed reactions must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation and deactivation of the Pd(0) catalyst. All solvents and reagents should be degassed prior to use.
Protocol 1: Selective Mono-Suzuki Coupling at the C3-Position
This protocol is designed to yield 3-aryl-4-iodo-1H-indazole by leveraging the higher reactivity of the C3-iodide.
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Application Notes and Protocols for Sonogashira Reaction on Diiodo-indazoles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Indazole Alkynylation
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including those with anticancer and protein kinase inhibitory activities.[1] The Sonogashira cross-coupling reaction, a powerful method for forming carbon-carbon bonds between sp² and sp hybridized carbons, has become an indispensable tool for the functionalization of such heterocyclic systems.[2][3][4] This reaction allows for the introduction of alkyne moieties, which can serve as versatile handles for further molecular elaboration, rigid linkers to explore chemical space, or as pharmacophoric elements themselves.[5][6]
This guide provides an in-depth exploration of the Sonogashira reaction applied to diiodo-indazole substrates. We will delve into the mechanistic nuances, dissect the critical reaction parameters for achieving high efficiency and, crucially, address the challenge of regioselectivity in di-substituted systems. The protocols and insights presented herein are designed to be a practical resource for researchers aiming to synthesize complex, highly functionalized indazole derivatives for drug discovery and development.[7]
Mechanistic Overview: A Tale of Two Catalytic Cycles
The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][8][9] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The Palladium Cycle: The Cross-Coupling Engine
-
Oxidative Addition: A low-valent Palladium(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl iodide (in this case, the iodo-indazole). This is often the rate-determining step of the overall reaction.[5][9]
-
Transmetalation: A copper acetylide, formed in the concurrent copper cycle, transfers the alkyne group to the Pd(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the alkynylated indazole product and regenerate the active Pd(0) catalyst.[4]
The Copper Cycle: Acetylide Formation
-
The copper(I) co-catalyst coordinates with the terminal alkyne.
-
In the presence of a base (typically an amine), the alkyne is deprotonated to form a copper acetylide intermediate, which is then ready to participate in the transmetalation step of the palladium cycle.[4]
A copper-free variant of the Sonogashira reaction also exists, which can be advantageous in cases where the copper co-catalyst may lead to side reactions, such as the Glaser-Hay homocoupling of the alkyne.[5]
Visualizing the Mechanism
Caption: Catalytic cycles of the Sonogashira coupling reaction.[6]
Critical Reaction Parameters for Diiodo-indazoles
The success of a Sonogashira reaction on a diiodo-indazole hinges on the careful selection of several key parameters.
N-Protection: A Prerequisite for C3-Functionalization
For indazoles, particularly when targeting the C3 position, protection of the N1-nitrogen is often mandatory.[10][11] Without a protecting group, the reaction can fail or result in undesired N1-alkynylation. Common protecting groups include tosyl (Ts), tert-butyloxycarbonyl (Boc), or a simple alkyl group. The choice of protecting group can influence the solubility and reactivity of the substrate.
Catalyst System: Palladium and Copper
-
Palladium Precatalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are the most commonly used palladium sources.[9] For more challenging couplings, catalysts employing bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands can enhance reactivity.
-
Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. Its role is to facilitate the formation of the copper acetylide, accelerating the transmetalation step.[8][12] While essential for many protocols, it can also promote alkyne homocoupling (Glaser coupling), a common side reaction.
Base and Solvent System
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. The base serves to neutralize the HI generated during the reaction and to deprotonate the terminal alkyne in the copper cycle.[12]
-
Solvent: A variety of solvents can be employed, with DMF, THF, and acetonitrile being common choices. The solvent system should be chosen to ensure the solubility of all reactants. Often, a mixture of the amine base and a polar aprotic solvent is used.[13][14]
Temperature and Reaction Time
Sonogashira reactions can often be conducted under mild conditions, sometimes even at room temperature.[8] However, for less reactive substrates or to drive the reaction to completion, heating (typically in the range of 50-80 °C) may be necessary.[4][13] Reaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.
Achieving Regioselectivity with Diiodo-indazoles
A key challenge when working with diiodo-indazoles (e.g., 3,5-diiodo-indazole or 3,4-diiodo-indazole) is achieving selective mono-alkynylation. The relative reactivity of the C-I bonds is influenced by the electronic and steric environment of each position on the indazole ring.
Generally, the reactivity of aryl halides in oxidative addition follows the order I > Br > OTf >> Cl.[9] With two iodo-substituents, the differentiation in reactivity is more subtle. Studies on related dihaloheterocycles suggest that electronic effects play a significant role. For instance, in diiodoindoles, Sonogashira coupling often occurs preferentially at the C2 position.[15] For diiodo-indazoles, it has been observed that a Sonogashira reaction can proceed selectively at the more reactive C3-iodo position over a C5-bromo position, allowing for sequential couplings.[13]
Strategies for Selective Mono-coupling:
-
Stoichiometry Control: Use of a slight deficiency or stoichiometric amount (1.0-1.1 equivalents) of the terminal alkyne is the most straightforward approach to favor mono-substitution.
-
Low Temperature: Performing the reaction at room temperature or even lower can enhance selectivity by favoring the reaction at the more activated C-I bond.
-
Careful Monitoring: Closely follow the reaction progress to stop it once the desired mono-alkynylated product is maximized, before significant formation of the di-alkynylated product occurs.
Experimental Protocols
The following protocols provide a starting point for the Sonogashira coupling of diiodo-indazoles. Optimization may be required based on the specific substrate and alkyne.
General Experimental Workflow
Caption: A typical workflow for a Sonogashira coupling experiment.
Protocol 1: Mono-alkynylation of an N-Protected Diiodo-indazole
This protocol is designed to favor the formation of the mono-alkynylated product.
Materials:
-
N-Protected Diiodo-indazole (1.0 mmol)
-
Terminal Alkyne (1.1 mmol, 1.1 equiv.)
-
PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%)
-
Copper(I) Iodide (CuI) (0.06 mmol, 6 mol%)
-
Triethylamine (Et₃N) (5 mL)
-
Anhydrous DMF or THF (5 mL)
-
Reaction vessel (e.g., Schlenk tube)
-
Standard glassware for workup and purification
Procedure:
-
To a dry reaction vessel under an inert atmosphere (Nitrogen or Argon), add the N-protected diiodo-indazole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.06 mmol).
-
Add anhydrous DMF or THF (5 mL) followed by triethylamine (5 mL).
-
Stir the mixture for 5-10 minutes at room temperature to ensure dissolution and catalyst activation.
-
Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 30-60 minutes. If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
-
Upon consumption of the starting material or when the desired mono-alkynylated product is maximized, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.
-
Filter the mixture through a pad of Celite to remove catalyst residues, washing the pad with additional solvent.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the mono-alkynylated indazole.
Protocol 2: Sequential Di-alkynylation of an N-Protected Diiodo-indazole
This protocol is for the synthesis of unsymmetrically di-substituted indazoles.
Step A: First Sonogashira Coupling
-
Follow Protocol 1 to synthesize and isolate the mono-alkynylated, mono-iodo-indazole intermediate.
Step B: Second Sonogashira Coupling
-
Using the purified mono-alkynylated intermediate from Step A as the substrate (1.0 mmol), set up a new Sonogashira reaction.
-
Add the second, different terminal alkyne (1.2 mmol, 1.2 equiv.).
-
Use the same catalyst system (PdCl₂(PPh₃)₂ and CuI) and solvent/base combination as in Protocol 1.
-
Due to the potentially lower reactivity of the remaining C-I bond after the first coupling, this step may require more forcing conditions (e.g., heating at 60-80 °C) and a longer reaction time.
-
Monitor the reaction closely by TLC or LC-MS.
-
Perform the workup and purification as described in Protocol 1 to isolate the unsymmetrically di-alkynylated indazole.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- N-H of indazole not protected | - Use fresh catalyst and solvents- Ensure reaction is under a dry, inert atmosphere- Confirm N-protection of the indazole substrate[10][11] |
| Alkyne Homocoupling (Glaser Product) | - Presence of oxygen- High concentration of copper catalyst | - Thoroughly degas solvents and maintain a strict inert atmosphere- Reduce the amount of CuI or consider a copper-free protocol |
| Formation of Di-substituted Product in Mono-coupling | - Excess alkyne used- Reaction run for too long or at too high a temperature | - Use ≤ 1.1 equivalents of alkyne- Monitor reaction closely and stop once starting material is consumed- Run the reaction at a lower temperature |
| Dehalogenation of Starting Material | - Impurities in the base or solvent- Reaction temperature too high | - Use freshly distilled, high-purity base and solvents- Attempt the reaction at a lower temperature |
Conclusion
The Sonogashira reaction is a robust and versatile method for the alkynylation of diiodo-indazoles, providing a gateway to novel and complex molecular architectures for drug discovery.[2][10] Success in these transformations, particularly in achieving regioselectivity, is governed by a systematic approach to reaction optimization. Careful control over substrate protection, catalyst selection, stoichiometry, and reaction conditions allows for the selective synthesis of both mono- and di-alkynylated indazole derivatives. The protocols and guidelines presented here offer a solid foundation for researchers to build upon in their pursuit of innovative therapeutic agents.
References
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Sonogashira coupling. In Wikipedia. Retrieved January 21, 2026, from [Link]
-
Kanwal, I., Mujahid, A., Rasool, N., & Nasir, N. M. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. MDPI. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
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Kanwal, I., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Semantic Scholar. [Link]
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Sonogashira Coupling. Chemistry LibreTexts. [Link]
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Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre. [Link]
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Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery: Volume 1. The Royal Society of Chemistry. [Link]
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Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC - NIH. [Link]
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Giraud, F., Anizon, F., & Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
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Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
-
Cuny, G. D., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(5), 779-787. [Link]
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The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ResearchGate. [Link]
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Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate. [Link]
-
Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). MDPI. [Link]
-
An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions. PMC - NIH. [Link]
-
Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines. Lookchem. [Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. (2021). Organic & Biomolecular Chemistry. [Link]
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Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling of 3,4-Diiodo-1H-indazole
Introduction: The Indazole Scaffold and the Power of Palladium Catalysis
The indazole nucleus is a privileged scaffold in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] Its unique bicyclic structure, composed of a fused benzene and pyrazole ring, serves as a versatile template for interacting with various biological targets, often acting as a bioisostere for indoles or phenols. The ability to precisely functionalize the indazole core is paramount for exploring structure-activity relationships (SAR) and developing novel drug candidates.
Among the various strategies for indazole functionalization, palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for forming carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] These reactions, such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination, allow for the modular and efficient introduction of diverse substituents onto the heterocyclic core under relatively mild conditions.[6][7][8][9]
This application note focuses on 3,4-diiodo-1H-indazole , a highly versatile building block primed for selective functionalization. The presence of two iodine atoms at adjacent positions offers a unique opportunity for sequential or double cross-coupling reactions, enabling the synthesis of complex, multi-substituted indazole derivatives. The differential reactivity of the C3-I and C4-I bonds, governed by the choice of catalyst, ligands, and reaction conditions, provides a strategic handle for controlled, regioselective synthesis.[10][11]
Regioselectivity: A Tale of Two Iodides
A key consideration when working with di-halogenated substrates is the regioselectivity of the cross-coupling reaction. In dihaloheterocycles, the site of the initial reaction is determined by a combination of electronic effects, steric hindrance, and the stability of the palladium-intermediate complex. For palladium-catalyzed cross-coupling reactions involving substrates like 3,4-diiodo-1H-indazole, the C3-I bond is generally more reactive than the C4-I bond.[10][11]
This preferential reactivity can be attributed to the electronic nature of the indazole ring, where the C3 position is more susceptible to oxidative addition by the palladium(0) catalyst. This allows for the selective mono-functionalization at the C3 position under carefully controlled conditions (e.g., lower temperatures, shorter reaction times, or specific catalyst systems). Subsequently, the remaining C4-I bond can be functionalized in a second, distinct cross-coupling reaction, providing a pathway to unsymmetrical 3,4-disubstituted indazoles.[12] Conversely, by employing harsher conditions or a higher loading of reagents, double coupling can be achieved to yield symmetrical 3,4-disubstituted products.[10]
The ability to control this selectivity is a powerful tool for building molecular diversity from a single, common intermediate.[13][14]
Caption: Synthetic pathways for 3,4-diiodo-1H-indazole.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures by coupling an organohalide with an organoboron reagent.[4][6] For 3,4-diiodo-1H-indazole, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.
Mechanism Overview
The catalytic cycle begins with the oxidative addition of the Pd(0) catalyst to the C-I bond, forming a Pd(II) intermediate. This is followed by transmetalation with the boronic acid (activated by a base) and concludes with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[15]
Caption: Catalytic cycle of the Suzuki-Miyaura reaction.
Protocol: Selective Mono-Arylation at C3
-
Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add 3,4-diiodo-1H-indazole (1.0 equiv), the desired arylboronic acid (1.1-1.2 equiv), and a base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%) or a combination of Pd(OAc)₂ (2 mol%) and a suitable ligand like SPhos or RuPhos (4 mol%).[10]
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane/water or DME/water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring at 70-80°C. Monitor the reaction progress by TLC or LC-MS. Selective mono-coupling is typically achieved within 2-6 hours.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Insight: For double Suzuki coupling, increase the amount of boronic acid (2.5 equiv) and base (4.0 equiv) and extend the reaction time or increase the temperature to 100°C.[10] N-protection of the indazole (e.g., with a BOC group) may improve solubility and prevent side reactions in some cases.[16]
Representative Data
| Entry | Arylboronic Acid | Catalyst System | Base | Yield (Mono-C3) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | ~85% |
| 2 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | ~90% |
| 3 | Thiophen-3-ylboronic acid | Pd(dppf)Cl₂ | Na₂CO₃ | ~82%[10] |
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction is a highly reliable method for coupling terminal alkynes with aryl halides, creating C(sp²)-C(sp) bonds.[9][17] This reaction is invaluable for synthesizing precursors to complex heterocyclic systems and functional materials.
Mechanism Overview
This reaction involves a dual catalytic cycle. The palladium cycle is similar to the Suzuki coupling. Concurrently, a copper(I) co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which then participates in the transmetalation step with the Pd(II) complex.[9]
Caption: Catalytic cycle of the Sonogashira reaction.
Protocol: C3-Alkynylation of 3,4-Diiodo-1H-indazole
-
Preparation: In a Schlenk flask under argon, dissolve 3,4-diiodo-1H-indazole (1.0 equiv) and the terminal alkyne (1.2 equiv) in a degassed solvent such as THF or DMF.
-
Reagent Addition: Add an amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPA) (2.0-3.0 equiv). Then, add the copper(I) iodide (CuI) co-catalyst (5-10 mol%).
-
Catalyst Addition: Add the palladium catalyst, commonly Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%).[12]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60°C). The reaction is often rapid, and completion can be monitored by TLC.
-
Work-up: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate. Concentrate the filtrate and redissolve in ethyl acetate. Wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the product via silica gel chromatography.
Insight: N-protection of the indazole is often recommended for Sonogashira couplings to prevent potential side reactions with the basic amine conditions.[18] Copper-free Sonogashira conditions can also be employed, which may be advantageous for sensitive substrates.
Representative Data
| Entry | Terminal Alkyne | Catalyst System | Base | Yield (Mono-C3) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | ~90% |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | ~92% |
| 3 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | ~85% |
Heck Coupling: Vinylation of the Indazole Core
The Heck reaction creates a C-C bond between an aryl halide and an alkene, providing a direct route to vinyl-substituted arenes.[8][19] This is a powerful method for introducing functional handles that can be used in subsequent transformations.
Mechanism Overview
The cycle involves oxidative addition of Pd(0) to the C-I bond, followed by migratory insertion of the alkene into the Pd-C bond. The final step is a β-hydride elimination, which releases the vinylated product and forms a palladium-hydride species. The base regenerates the Pd(0) catalyst from this species.[8]
Caption: Catalytic cycle of the Heck reaction.
Protocol: C3-Vinylation with an Acrylate Ester
-
Preparation: Combine 3,4-diiodo-1H-indazole (1.0 equiv), an alkene such as n-butyl acrylate (1.5 equiv), and a base like triethylamine (Et₃N) or sodium acetate (NaOAc) (1.5-2.0 equiv) in a Schlenk tube.
-
Catalyst Addition: Add the palladium catalyst, typically palladium(II) acetate (Pd(OAc)₂) (2-5 mol%), often with a phosphine ligand like PPh₃ or P(o-tol)₃ (4-10 mol%).[19]
-
Solvent Addition: Add a polar aprotic solvent, such as DMF or NMP, which has been degassed.
-
Reaction: Seal the tube and heat the reaction to 100-120°C for 12-24 hours. Monitor progress by LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash extensively with water to remove the high-boiling solvent. Wash with brine, dry the organic phase over MgSO₄, filter, and concentrate.
-
Purification: Purify the resulting product by silica gel column chromatography.
Insight: The Heck reaction often requires higher temperatures than Suzuki or Sonogashira couplings. The choice of base is critical to facilitate the regeneration of the Pd(0) catalyst.[8]
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a revolutionary method for forming C-N bonds, coupling aryl halides with a vast range of primary and secondary amines.[7][20] This reaction is fundamental in medicinal chemistry, as the arylamine moiety is present in a multitude of bioactive compounds.
Mechanism Overview
Similar to other cross-couplings, the reaction proceeds via oxidative addition of Pd(0) to the C-I bond. The amine then coordinates to the Pd(II) complex, and a base facilitates deprotonation to form a palladium-amido complex. Reductive elimination from this complex furnishes the arylamine product and regenerates the Pd(0) catalyst.[7][21]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Protocol: C3-Amination with Morpholine
-
Preparation: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 3,4-diiodo-1H-indazole (1.0 equiv), a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) (1.4 equiv).
-
Catalyst Addition: Add the palladium pre-catalyst, for instance, Pd₂(dba)₃ (1-2 mol%), and a bulky, electron-rich biarylphosphine ligand like Xantphos, RuPhos, or BrettPhos (2-5 mol%).[22]
-
Reagent/Solvent Addition: Add the amine (e.g., morpholine, 1.2-1.5 equiv) and an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture at 80-110°C for 4-24 hours, monitoring by LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, quench carefully with saturated aqueous NH₄Cl, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify the crude material by column chromatography on silica gel.
Insight: The choice of ligand is critical for the success of Buchwald-Hartwig amination. Bulky biarylphosphine ligands promote the reductive elimination step and prevent catalyst decomposition.[20][22] The reaction is highly sensitive to air and moisture, requiring stringent inert atmosphere techniques.
Representative Data
| Entry | Amine | Ligand | Base | Yield (Mono-C3) |
| 1 | Morpholine | Xantphos | NaOtBu | ~88% |
| 2 | Aniline | RuPhos | LHMDS | ~80% |
| 3 | Benzylamine | BrettPhos | NaOtBu | ~84% |
Conclusion
3,4-Diiodo-1H-indazole is a powerful and versatile platform for the synthesis of complex, functionalized indazole derivatives. By leveraging the subtle differences in reactivity between the C3 and C4 positions, researchers can achieve selective mono-functionalization or complete di-functionalization. The palladium-catalyzed cross-coupling reactions detailed in this note—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—provide a robust and modular toolkit for drug development professionals and organic chemists to rapidly generate libraries of novel compounds for biological screening and lead optimization. Careful selection of catalysts, ligands, and reaction conditions is the key to unlocking the full synthetic potential of this valuable building block.
References
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- BenchChem. (n.d.). Application Notes and Protocols: Heck Reaction with 3-Iodo-6-Nitro-Indazole Derivatives.
- PharmaBlock. (n.d.). Indazoles in Drug Discovery.
- Siddiqui, A. A., et al. (n.d.). Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives. PubMed Central.
- ResearchGate. (n.d.). Recent Advances in C–H Functionalization of 2H-Indazoles | Request PDF.
- BenchChem. (n.d.). Application Notes and Protocols: Suzuki Coupling Reactions with 3-iodo-1H-indazole Derivatives.
- ResearchGate. (n.d.). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. | Request PDF.
- MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism.
- NIH. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- NIH. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. PMC.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- Various Authors. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series.
- MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation.
- SciSpace. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles.
- Strotman, N. A., et al. (2010). Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles. The Journal of Organic Chemistry.
- BenchChem. (n.d.). Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole.
- Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
- ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines | Request PDF.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- PubMed. (n.d.). Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles.
- YouTube. (2012). The Buchwald-Hartwig Amination Reaction.
- Organic Chemistry Portal. (n.d.). Heck Reaction.
- NIH. (n.d.). Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization.
- Wikipedia. (n.d.). Sonogashira coupling.
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
- Ma, J. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole.
- MDPI. (n.d.). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug.
- Royal Society of Chemistry. (n.d.). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry.
- PubMed. (n.d.). Regioselective palladium cross-coupling of 2,4-dihalooxazoles: convergent synthesis of trisoxazoles.
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
- ResearchGate. (n.d.). Regioselective Palladium Cross-Coupling of 2,4-Dihalooxazoles: Convergent Synthesis of Trisoxazoles.
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Application Notes and Protocols for the Regioselective Functionalization of 3,4-Diiodo-1H-indazole
Introduction: Unlocking the Potential of Disubstituted Indazoles in Medicinal Chemistry
The indazole scaffold is a cornerstone in modern drug discovery, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[1][2] The ability to precisely install diverse functionalities at specific positions on the indazole ring is paramount for fine-tuning pharmacological profiles and developing novel intellectual property. 3,4-Diiodo-1H-indazole is a versatile, yet underexplored, building block that offers two distinct points for diversification through modern cross-coupling chemistry. The differential reactivity of the C3-I and C4-I bonds presents a unique opportunity for regioselective functionalization, enabling the stepwise and controlled synthesis of complex 3,4-disubstituted indazole derivatives.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of the regioselective functionalization of 3,4-diiodo-1H-indazole. We will delve into the underlying principles governing selectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, and provide detailed, field-proven protocols to empower the synthesis of novel indazole-based compounds.
The Challenge and Opportunity of Regioselectivity
The key to unlocking the synthetic potential of 3,4-diiodo-1H-indazole lies in understanding and controlling the regioselectivity of cross-coupling reactions. The electronic and steric environment of the two iodine-bearing carbons is subtly different, allowing for selective reaction at one site over the other. Generally, the C3 position of the indazole ring is more electron-deficient, which can influence its reactivity in palladium-catalyzed cycles.[3] However, the steric hindrance and the specific catalytic system employed play a crucial role in dictating the final outcome. This guide will provide the tools to navigate these subtleties and achieve the desired regiochemical control.
Core Synthesis: Preparation of 3,4-Diiodo-1H-indazole
While not commercially available, 3,4-diiodo-1H-indazole can be synthesized from 4-iodo-1H-indazole. The following protocol outlines a general procedure for the C3-iodination of an indazole derivative.
Protocol 1: Synthesis of 3,4-Diiodo-1H-indazole
Materials:
-
4-Iodo-1H-indazole
-
Iodine (I₂)
-
Potassium hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
10% Aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Saturated brine solution
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of 4-iodo-1H-indazole (1.0 equiv) in DMF, add potassium hydroxide (2.0-3.0 equiv).
-
Add a solution of iodine (1.5-2.0 equiv) in DMF dropwise to the mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a 10% aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with saturated brine solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 3,4-diiodo-1H-indazole.
Regioselective Functionalization Strategies
The selective functionalization of 3,4-diiodo-1H-indazole can be achieved by carefully tuning the reaction conditions, particularly the choice of catalyst, ligand, and the use of N-protecting groups.
N-Protection: A Tool for Modulating Reactivity
The acidic N-H proton of the indazole ring can sometimes interfere with cross-coupling reactions.[4] Protection of the indazole nitrogen with a suitable group, such as a tert-butoxycarbonyl (Boc) or (trimethylsilyl)ethoxymethyl (SEM) group, can prevent side reactions and, in some cases, influence the regioselectivity of subsequent C-H or C-I functionalization.
Caption: General workflow for the N-protection of 3,4-diiodo-1H-indazole.
PART 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[5] In the case of 3,4-diiodo-1H-indazole, selective coupling at either the C3 or C4 position can be achieved.
Causality Behind Selectivity in Suzuki Coupling
The regioselectivity of the Suzuki coupling on 3,4-diiodo-1H-indazole is a delicate interplay of electronic and steric factors, heavily influenced by the catalytic system.
-
Electronic Effects: The C3 position is generally more electron-deficient than the C4 position, which can lead to a faster rate of oxidative addition of the C3-I bond to the palladium(0) catalyst.
-
Steric Hindrance: The C4 position is sterically more hindered due to the adjacent fused benzene ring. This can favor reaction at the less hindered C3 position.
-
Ligand Effects: The choice of phosphine ligand is critical. Bulky, electron-rich ligands can significantly influence the regioselectivity by modulating the steric environment around the palladium center.
-
N-Protection: An N-protecting group can alter the electronic properties and steric bulk around the C3 and N2 positions, thereby influencing the approach of the catalyst and favoring reaction at the C4 position.
Protocol 2: Selective Suzuki Coupling at the C4-Position (N-Protected)
This protocol is designed to favor arylation at the C4 position by employing an N-protected indazole and a specific palladium catalyst system.
Materials:
-
N-Boc-3,4-diiodo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane/Water (4:1)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add N-Boc-3,4-diiodo-1H-indazole, arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the tube and heat the reaction mixture with stirring at 80-100 °C for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Boc-4-aryl-3-iodo-1H-indazole.
Protocol 3: Selective Suzuki Coupling at the C3-Position (Unprotected)
This protocol aims for selectivity at the C3 position by utilizing the unprotected 3,4-diiodo-1H-indazole.
Materials:
-
3,4-Diiodo-1H-indazole (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1)
-
Argon or Nitrogen atmosphere
Procedure:
-
In a Schlenk tube under an inert atmosphere, combine 3,4-diiodo-1H-indazole, arylboronic acid, Pd(PPh₃)₄, and sodium carbonate.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring for 6-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via flash column chromatography to obtain the 3-aryl-4-iodo-1H-indazole.
| Position | Protection | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| C4 | N-Boc | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | Good to Excellent |
| C3 | Unprotected | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 80-90 | Moderate to Good |
Table 1: Summary of conditions for regioselective Suzuki-Miyaura coupling.
PART 2: Regioselective Sonogashira Coupling
The Sonogashira coupling provides a powerful route to synthesize alkynyl-substituted indazoles, which are valuable intermediates in medicinal chemistry.[6]
Controlling Regioselectivity in Sonogashira Reactions
Similar to the Suzuki coupling, the regioselectivity of the Sonogashira reaction on 3,4-diiodo-1H-indazole is influenced by several factors:
-
Catalyst System: The combination of the palladium catalyst and the copper(I) co-catalyst is crucial.[7]
-
Ligand Choice: The steric and electronic properties of the phosphine ligand on the palladium catalyst can direct the reaction to a specific position.
-
N-Protection: Protection of the indazole nitrogen is often beneficial, preventing side reactions and potentially steering the coupling to the C4 position.[8]
Caption: General scheme for a regioselective Sonogashira coupling at the C4 position.
Protocol 4: Selective Sonogashira Coupling at the C4-Position (N-Protected)
This protocol describes a method to achieve selective alkynylation at the C4 position of an N-protected 3,4-diiodo-1H-indazole.
Materials:
-
N-SEM-3,4-diiodo-1H-indazole (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (3.0 equiv)
-
Anhydrous THF or DMF
-
Argon or Nitrogen atmosphere
Procedure:
-
To a Schlenk tube under an inert atmosphere, add N-SEM-3,4-diiodo-1H-indazole, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent, followed by triethylamine and the terminal alkyne.
-
Stir the reaction mixture at room temperature to 50 °C for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and concentrate the filtrate.
-
Dissolve the residue in ethyl acetate, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the N-SEM-4-alkynyl-3-iodo-1H-indazole.
PART 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, enabling the synthesis of a wide range of amino-substituted indazoles.[1][9]
Achieving Regioselectivity in Buchwald-Hartwig Amination
The regioselective amination of 3,4-diiodo-1H-indazole is governed by principles similar to those of C-C coupling reactions:
-
Ligand Design: Bulky, electron-rich biarylphosphine ligands are typically required for efficient C-N bond formation and can be instrumental in controlling regioselectivity.[1]
-
Steric Effects: The steric hindrance at the C4 position can be exploited to favor amination at the C3 position. Conversely, with an appropriately chosen ligand and N-protecting group, selectivity for the C4 position can be achieved.
Protocol 5: Selective Buchwald-Hartwig Amination at the C4-Position
This protocol provides a general method for the selective amination at the C4 position.
Materials:
-
N-Boc-3,4-diiodo-1H-indazole (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2-4 mol%)
-
Xantphos (4-8 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5-2.0 equiv)
-
Anhydrous 1,4-dioxane or toluene
-
Argon or Nitrogen atmosphere
Procedure:
-
In a glovebox or under a stream of inert gas, charge a Schlenk tube with Pd₂(dba)₃, Xantphos, and cesium carbonate.
-
Add N-Boc-3,4-diiodo-1H-indazole and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture, dilute with ethyl acetate, and filter through Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-Boc-4-amino-3-iodo-1H-indazole derivative.
| Position | Protection | Catalyst System | Base | Solvent | Temp (°C) | Typical Yield |
| C4 | N-Boc | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 100-120 | Good |
Table 2: Summary of conditions for regioselective Buchwald-Hartwig amination.
Stepwise Functionalization: A Modular Approach
The ability to selectively functionalize one iodo-position while leaving the other intact opens up possibilities for stepwise, or sequential, cross-coupling reactions. This modular approach allows for the synthesis of unsymmetrically 3,4-disubstituted indazoles with high precision.
Caption: A modular approach to 3,4-disubstituted indazoles via stepwise functionalization.
Conclusion and Future Perspectives
3,4-Diiodo-1H-indazole is a powerful building block for the synthesis of novel, highly functionalized indazole derivatives. By carefully selecting the N-protecting group, catalyst, ligand, and reaction conditions, researchers can achieve a high degree of regioselectivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols and principles outlined in this guide provide a solid foundation for the exploration of this versatile scaffold in the pursuit of new therapeutic agents. Future work in this area will likely focus on expanding the scope of compatible coupling partners, developing even more selective and efficient catalytic systems, and exploring the functionalization of the remaining C-H positions on the indazole ring.
References
-
Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]
-
MDPI. (2018). Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. Molecules, 23(8), 2051. [Link]
-
MDPI. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
-
Georg Thieme Verlag. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2005(13), 2151–2162. [Link]
-
National Center for Biotechnology Information. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1953. [Link]
-
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2951. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
-
Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1953. [Link]
-
National Center for Biotechnology Information. (2012). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Molecules, 17(6), 7379–7391. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Iodo-1H-indazole. PubChem. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Royal Society of Chemistry. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances, 11(12), 7107–7114. [Link]
-
Royal Society of Chemistry. (2023). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 21(30), 6143–6154. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
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-
ResearchGate. (n.d.). Synthesis of indazole substituted-1,3,4-thiadiazoles and their anticonvulsant activity. [Link]
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The Strategic Synthesis of Multi-Target Kinase Inhibitors from 3,4-Diiodo-1H-indazole: An Application & Protocol Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indazole Scaffold as a Privileged Structure in Multi-Target Drug Discovery
The indazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form critical hydrogen bonds and hydrophobic interactions within the ATP-binding sites of protein kinases.[1] This versatile bicyclic heterocycle, composed of a fused benzene and pyrazole ring, is the foundation for several FDA-approved multi-target kinase inhibitors, including Pazopanib (targeting VEGFR, PDGFR, c-Kit) and Axitinib (targeting VEGFRs).[1] The clinical success of these agents underscores the potential of the indazole framework for developing therapies that can simultaneously modulate multiple signaling pathways, a key strategy in overcoming drug resistance and treating complex multifactorial diseases like cancer.
This guide focuses on a particularly strategic starting material: 3,4-diiodo-1H-indazole . The presence of two distinct iodine atoms at the C3 and C4 positions offers a unique opportunity for controlled, sequential, and diverse functionalization. The differential reactivity of the C3-I and C4-I bonds under palladium-catalyzed cross-coupling conditions allows for the stepwise introduction of different aryl or heteroaryl moieties. This synthetic flexibility is paramount for creating unsymmetrical 3,4-disubstituted indazoles, enabling the rational design of inhibitors with precisely tailored polypharmacology to engage multiple kinase targets.
This document serves as a detailed guide, providing the scientific rationale, experimental protocols, and critical insights necessary for leveraging 3,4-diiodo-1H-indazole in the synthesis of next-generation multi-target inhibitors.
Chemical Properties and Strategic Reactivity of 3,4-Diiodo-1H-indazole
The synthetic utility of 3,4-diiodo-1H-indazole is rooted in the principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. The carbon-iodine bonds are highly susceptible to oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. A critical aspect for the synthesis of unsymmetrical multi-target inhibitors is the ability to functionalize one iodo-position selectively before the other.
Generally, the C3-I bond in N-protected indazoles is more reactive towards palladium-catalyzed cross-coupling than a C4-I bond. This differential reactivity can be exploited to perform a sequential coupling strategy: a first reaction under milder conditions targets the C3 position, followed by a second coupling under more forcing conditions to functionalize the C4 position. This stepwise approach is the key to building structurally complex and diverse libraries of 3,4-disubstituted indazoles.[2][3]
Experimental Protocols
Protocol 1: Synthesis of the Key Precursor, 3,4-Diiodo-1H-indazole
The synthesis of the di-iodinated starting material is a critical first step. While various methods exist for the synthesis of indazoles, a common route to halogenated indazoles involves the cyclization of appropriately substituted precursors. The following is a representative, multi-step synthesis adapted from established literature procedures.
Workflow for the Synthesis of 3,4-Diiodo-1H-indazole
Caption: Synthetic workflow for 3,4-Diiodo-1H-indazole.
Step-by-Step Methodology:
-
Diazotization of 2-Amino-3-iodobenzoic acid:
-
Suspend 2-amino-3-iodobenzoic acid (1.0 eq) in a mixture of concentrated HCl and water at 0°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0°C for 30 minutes.
-
-
Reduction to Hydrazine:
-
Prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl.
-
Add the cold diazonium salt solution dropwise to the SnCl₂ solution, keeping the temperature below 10°C.
-
After the addition is complete, allow the reaction to stir for 2-3 hours at room temperature.
-
Collect the precipitated hydrazine hydrochloride salt by filtration, wash with cold water, and dry.
-
-
Iodinative Cyclization:
-
Dissolve the intermediate hydrazine salt in an aqueous solution of sodium hydroxide.
-
Add a solution of iodine (1.5 eq) and potassium iodide (3.0 eq) in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature overnight. The product will precipitate out of the solution.
-
Filter the solid, wash thoroughly with a sodium thiosulfate solution to remove excess iodine, then with water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure 3,4-diiodo-1H-indazole.
-
Causality Behind Experimental Choices: The use of a diazonium salt intermediate is a classic method for converting an aniline to a hydrazine. The SnCl₂ reduction is a reliable and high-yielding method for this transformation. The final iodinative cyclization proceeds via an electrophilic substitution and subsequent ring closure to form the stable indazole core.
Protocol 2: N-Protection of 3,4-Diiodo-1H-indazole
For many cross-coupling reactions, protection of the acidic N-H proton of the indazole is necessary to prevent side reactions and catalyst deactivation.[4] The choice of protecting group is critical; it must be stable to the coupling conditions and readily cleavable. The tert-butyloxycarbonyl (Boc) group is a common and effective choice.
Step-by-Step Methodology:
-
Dissolve 3,4-diiodo-1H-indazole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford N-Boc-3,4-diiodo-1H-indazole.
Trustworthiness Through Self-Validation: The success of this step is easily verified by ¹H NMR, where the disappearance of the broad N-H signal and the appearance of a sharp singlet at ~1.7 ppm for the Boc group's nine protons confirms complete protection.
Protocol 3: Sequential Suzuki-Miyaura Cross-Coupling for Unsymmetrical 3,4-Diaryl-1H-indazoles
This protocol exemplifies the core strategy for creating multi-target inhibitors from the di-iodo scaffold. It is based on the principles of selective and sequential palladium-catalyzed reactions.[2]
Workflow for Sequential Suzuki Coupling
Caption: Sequential Suzuki coupling workflow.
Step-by-Step Methodology:
-
Selective C3-Arylation (First Suzuki Coupling):
-
To a degassed solution of N-Boc-3,4-diiodo-1H-indazole (1.0 eq) in a 2:1 mixture of DME/water, add the first arylboronic acid (1.1 eq).
-
Add sodium carbonate (Na₂CO₃, 1.5 eq) followed by tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).
-
Heat the reaction mixture to 70-80°C and stir for 6-12 hours, monitoring by TLC or LC-MS for the disappearance of the starting material and formation of the mono-arylated product.
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over sodium sulfate, concentrate, and purify by column chromatography to isolate the N-Boc-3-aryl-4-iodo-1H-indazole intermediate.
-
-
C4-Arylation (Second Suzuki Coupling):
-
To a degassed solution of the purified N-Boc-3-aryl-4-iodo-1H-indazole (1.0 eq) in 1,4-dioxane, add the second, different arylboronic acid (1.2 eq).
-
Add a stronger base such as potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a more robust catalyst system, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 5-10 mol%).
-
Heat the reaction mixture to 100-110°C and stir until the reaction is complete (typically 12-24 hours).
-
Work up the reaction as described in the first step and purify by column chromatography to yield the fully substituted N-Boc-3,4-diaryl-1H-indazole.
-
-
N-Deprotection:
-
Dissolve the purified N-Boc protected product in dichloromethane (DCM).
-
Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.
-
Stir at room temperature for 1-2 hours.
-
Concentrate the mixture under reduced pressure. If an HCl salt is formed, it can be neutralized with a mild base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the final, unprotected 3,4-diaryl-1H-indazole.
-
Expertise & Experience: The choice of catalyst and conditions is critical for selectivity. The more reactive C3-I bond is targeted first with a standard Pd(0) catalyst like Pd(PPh₃)₄ under moderate heat. The less reactive C4-I bond requires a more robust catalyst, like PdCl₂(dppf), which is less prone to decomposition at the higher temperatures needed to drive the second coupling to completion.
Application in Multi-Target Kinase Inhibition
The 3,4-diaryl-1H-indazole scaffold is an excellent platform for designing inhibitors that can target multiple receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR, which are often co-activated in tumor angiogenesis and proliferation.[5][6]
Signaling Pathway Targeted by Indazole-Based Inhibitors
Caption: Inhibition of key RTK signaling pathways.
The rationale is to design a molecule where the indazole core acts as the primary "hinge-binder" in the ATP pocket, while the aryl groups at the C3 and C4 positions extend into different sub-pockets of the targeted kinases. For example, one aryl group might be optimized for interactions within the VEGFR-2 active site, while the other is designed to engage with residues unique to the PDGFR-β active site.
Structure-Activity Relationship (SAR) Insights
The following table summarizes representative IC₅₀ data for various indazole-based multi-target kinase inhibitors from the literature. This data, while not exclusively from 3,4-disubstituted scaffolds, provides a clear rationale for the selection of specific aryl moieties in a synthetic campaign.
| Compound Scaffold | R¹ (at C3/C6) | R² (at C3/C6) | VEGFR-2 IC₅₀ (nM) | PDGFRβ IC₅₀ (nM) | FGFR1 IC₅₀ (nM) | c-Kit IC₅₀ (nM) | FLT3 IC₅₀ (nM) | Reference |
| Indazole-diarylurea | - | - | - | 130 | - | 140 | 60 | [1] |
| 3-Amino-indazole | Benzamide | N-ethylpiperazine | - | <1 | - | <1 | <1 | [6] |
| Indazole-benzamide | 3,4-dichlorophenyl | 4-ethylpiperazine | - | - | 30.6 | - | - | [5] |
| Pazopanib | 2,3-dimethylphenyl | Sulfonamide-pyrimidine | 30 | 84 | 74 | 140 | - | [7] |
| Axitinib | Thienyl | Sulfonamide-phenyl | 0.2 | 1.6 | - | 1.7 | - | [7] |
Key SAR Observations:
-
Hinge Binding: The unprotected N1-H of the indazole is crucial for forming a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.
-
Hydrophobic Pockets: Aryl groups with halogen substituents (e.g., dichlorophenyl) often enhance potency by occupying hydrophobic pockets.[5]
-
Solvent-Exposed Region: The introduction of basic amine moieties, such as a piperazine group, can extend into the solvent-exposed region of the active site, improving both potency and pharmacokinetic properties like solubility.[5]
-
Multi-Target Selectivity: The specific combination and orientation of substituents dictate the multi-target profile. For instance, the moieties in Pazopanib confer potent activity against both VEGFR and PDGFR.[7]
Protocol 4: In Vitro Kinase Inhibition Assay
Once novel 3,4-diaryl-1H-indazoles are synthesized, their biological activity must be quantified. A common method is an in vitro kinase assay to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Step-by-Step Methodology:
-
Reagents and Plate Preparation:
-
Use a 96- or 384-well plate.
-
Prepare a kinase buffer solution (e.g., containing Tris-HCl, MgCl₂, DTT).
-
Prepare solutions of the recombinant human kinase (e.g., VEGFR-2, PDGFRβ), the appropriate substrate peptide, and ATP.
-
Prepare serial dilutions of the synthesized indazole inhibitor in DMSO.
-
-
Assay Procedure:
-
To each well, add the kinase, the substrate peptide, and the inhibitor at various concentrations.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to its Km value for the specific kinase.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
-
Detection:
-
Quantify the amount of phosphorylated substrate. This is often done using a fluorescence- or luminescence-based detection method, such as an antibody that specifically recognizes the phosphorylated form of the substrate.
-
Read the plate using a suitable plate reader.
-
-
Data Analysis:
-
Subtract the background signal (wells with no enzyme).
-
Normalize the data to the positive control (enzyme activity with no inhibitor).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Conclusion
3,4-Diiodo-1H-indazole is a highly valuable and strategically designed starting material for the synthesis of multi-target kinase inhibitors. Its capacity for selective, sequential functionalization via palladium-catalyzed cross-coupling reactions provides a robust and flexible platform for generating diverse chemical libraries. By rationally selecting the aryl and heteroaryl fragments to be introduced at the C3 and C4 positions, researchers can fine-tune the polypharmacology of the resulting molecules to inhibit key oncogenic signaling pathways, such as those driven by VEGFR, PDGFR, and FGFR. The protocols and insights provided in this guide offer a comprehensive framework for harnessing the full potential of this powerful scaffold in the pursuit of novel and effective cancer therapeutics.
References
- Wang, Z., et al. (2018). Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors via fragment-based virtual screening. Scientific Reports, 8(1), 1-14.
- Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(9), 1436-1463.
- Guillaumet, G., et al. (2002). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2002(13), 1847-1854.
- Fraile, A., et al. (2010). Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. Tetrahedron, 66(35), 7114-7122.
- Gozgit, J. M., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. Journal of Medicinal Chemistry, 55(13), 6064-6074.
- Collot, V., et al. (2002). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synthesis, 2002(13), 1847-1854.
- RSC Publishing. (2018). Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling. RSC Advances, 8(60), 34263-34270.
- Souldozi, A., & Hubner, H. (2013). ADVANCES IN THE SYNTHESIS AND KINASE INHIBITORY POTENCIES OF NON-FUSED INDAZOLE DERIVATIVES. Mini-Reviews in Medicinal Chemistry, 13(10), 1435-1449.
- Zhang, Q., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2819.
-
Request PDF. (n.d.). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. Available at: [Link]
-
Request PDF. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. Available at: [Link]
- MDPI. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.
-
Request PDF. (n.d.). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. Available at: [Link]
- PubMed Central. (2022). Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles. Molecules, 27(21), 7586.
-
Request PDF. (n.d.). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes. Available at: [Link]
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- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: 3,4-Diiodo-1H-indazole as a Versatile Scaffold for Kinase Inhibitor Discovery in Oncology
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous FDA-approved drugs, particularly in oncology.[1][2][3] Marketed therapeutics such as Axitinib (a VEGFR inhibitor) and Pazopanib (a multi-kinase inhibitor) validate the indazole moiety's utility in targeting protein kinases, enzymes that are frequently dysregulated in cancer.[1][4] Protein kinases play a pivotal role in cell signaling pathways that control proliferation, survival, and migration; their inhibition is a cornerstone of modern targeted cancer therapy.[1][5][6]
The strategic functionalization of the indazole core is critical for achieving potency and selectivity. Halogenated intermediates, particularly di-iodinated scaffolds, serve as exceptionally versatile platforms for building molecular diversity. The carbon-iodine bonds are highly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This application note focuses on 3,4-diiodo-1H-indazole , a powerful building block for constructing libraries of potential kinase inhibitors. Its two distinct iodine atoms at the C3 and C4 positions allow for sequential and site-selective functionalization, enabling the exploration of complex chemical space to optimize structure-activity relationships (SAR).
The Strategic Advantage of the 3,4-Diiodo-1H-indazole Scaffold
The primary utility of 3,4-diiodo-1H-indazole lies in the differential reactivity of its two carbon-iodine bonds. In palladium-catalyzed cross-coupling reactions, the C3-I bond is generally more reactive than the C4-I bond. This is analogous to the higher reactivity observed for C3-iodides compared to C5-bromides in other indazole systems.[7] This reactivity differential allows for a stepwise synthetic approach:
-
Selective Functionalization at C3: A milder reaction, such as a Sonogashira coupling, can be performed selectively at the more activated C3 position.
-
Subsequent Functionalization at C4: A more forcing reaction, like a Suzuki coupling, can then be used to modify the remaining C4 position.
This sequential approach is invaluable for creating a three-dimensional pharmacophore. For kinase inhibitors, the C3 position is often used to introduce a moiety that interacts with the hinge region of the ATP-binding pocket, while the C4 position can be decorated to extend into the solvent-exposed region or target adjacent pockets, thereby enhancing selectivity and potency.
Workflow for Library Synthesis from 3,4-Diiodo-1H-indazole
The following diagram illustrates a typical workflow for leveraging 3,4-diiodo-1H-indazole to generate a library of diverse compounds for screening and optimization.
Caption: A typical workflow from the 3,4-diiodo-1H-indazole scaffold to lead optimization.
Application Protocol 1: Selective C3 Sonogashira Coupling
This protocol describes the selective coupling of a terminal alkyne to the C3 position of N-protected 3,4-diiodo-1H-indazole. N-protection is often necessary to prevent side reactions and improve solubility.[8] The Sonogashira reaction is chosen for its mild conditions, which favor selective reaction at the more labile C3-I bond.
Objective: To synthesize 4-iodo-3-(phenylethynyl)-1-(triisopropylsilyl)-1H-indazole.
Materials:
-
3,4-Diiodo-1H-indazole (1.0 eq)
-
Triisopropylsilyl chloride (TIPSCl) (1.1 eq)
-
Imidazole (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phenylacetylene (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (TEA) (3.0 eq)
-
Ethyl acetate, Hexane, Saturated aq. NH₄Cl, Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Step-by-Step Procedure:
Part A: N1-Protection
-
Dissolve 3,4-diiodo-1H-indazole (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add TIPSCl (1.1 eq) dropwise over 10 minutes. Causality: The TIPS group is a bulky protecting group that directs functionalization away from the N1 position and can be removed under mild fluoride-mediated conditions.
-
Allow the reaction to warm to room temperature and stir for 4 hours. Monitor completion by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography (Hexane/Ethyl Acetate gradient) to yield N1-TIPS-protected 3,4-diiodo-1H-indazole.
Part B: Selective C3-Sonogashira Coupling
-
To a solution of N1-TIPS-protected 3,4-diiodo-1H-indazole (1.0 eq) in a mixture of TEA and DMF under an inert atmosphere, add phenylacetylene (1.2 eq).
-
Add CuI (0.06 eq) and Pd(PPh₃)₂Cl₂ (0.03 eq) to the mixture. Causality: This is a classic Sonogashira catalyst system. Palladium facilitates the oxidative addition to the C-I bond, while copper(I) acts as a co-catalyst to activate the alkyne.
-
Stir the reaction at room temperature for 6-8 hours. Monitor progress by TLC, observing the consumption of the starting material. Causality: The mild room temperature conditions are key to achieving selectivity for the more reactive C3-I bond.
-
Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst.
-
Dilute the filtrate with ethyl acetate and wash with saturated aq. NH₄Cl (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (Hexane/Ethyl Acetate gradient) to isolate the desired product: 4-iodo-3-(phenylethynyl)-1-(triisopropylsilyl)-1H-indazole.
Characterization:
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The disappearance of one of the indazole aromatic protons and the appearance of alkyne and phenyl proton signals, along with the correct mass, will validate the structure.
Application Protocol 2: Sequential C4 Suzuki Coupling
This protocol builds upon the product from Protocol 1, demonstrating the functionalization of the remaining C4-I bond via a Suzuki-Miyaura cross-coupling reaction.
Objective: To synthesize 4-(3-methoxyphenyl)-3-(phenylethynyl)-1-(triisopropylsilyl)-1H-indazole.
Materials:
-
Product from Protocol 1 (1.0 eq)
-
3-Methoxyphenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)[4]
-
2M aqueous Sodium Carbonate (Na₂CO₃) solution (3.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate, Brine
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
Step-by-Step Procedure:
-
In a round-bottom flask, combine the C3-alkynylated indazole from Protocol 1 (1.0 eq), 3-methoxyphenylboronic acid (1.5 eq), and Pd(PPh₃)₄ (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add degassed 1,4-dioxane and the degassed 2M Na₂CO₃ solution. Causality: The aqueous base is essential for the transmetalation step of the Suzuki catalytic cycle. Dioxane is a common solvent that facilitates the dissolution of both organic and inorganic reagents.[9]
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor completion by TLC. Causality: Higher temperatures are typically required to activate the less reactive C4-I bond for the Suzuki coupling.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the final di-substituted indazole.
(Note: A final deprotection step using a fluoride source like TBAF would yield the free N-H indazole if desired for biological testing.)
Data Application: Structure-Activity Relationship (SAR) Analysis
The protocols above can be used to generate a library of compounds for screening against a cancer-relevant target, such as Fibroblast Growth Factor Receptor 1 (FGFR1), which is often dysregulated in various cancers.[1][2] The data below is a hypothetical example of how SAR could be evaluated.
| Compound ID | R¹ (at C3 via Sonogashira) | R² (at C4 via Suzuki) | FGFR1 IC₅₀ (nM) |
| IND-001 | Phenyl | 3-Methoxyphenyl | 85 |
| IND-002 | Cyclopropyl | 3-Methoxyphenyl | 250 |
| IND-003 | Phenyl | 4-Fluorophenyl | 60 |
| IND-004 | Phenyl | Pyridin-3-yl | 35 |
| IND-005 | t-Butyl | 3-Methoxyphenyl | >1000 |
This hypothetical data suggests that a smaller, aromatic R¹ group at C3 is preferred over a bulky alkyl group (IND-005). Furthermore, introducing a nitrogen atom in the R² aryl ring at C4 may improve potency (IND-004), possibly by forming a key hydrogen bond with the protein.
Target Pathway: FGFR Signaling
Derivatives of the 3,4-disubstituted indazole scaffold are well-positioned to act as ATP-competitive inhibitors of protein kinases like FGFR. The inhibitor occupies the ATP-binding site, preventing receptor autophosphorylation and blocking downstream signaling cascades that promote cell growth and survival.
Caption: Simplified FGFR signaling pathway and the site of action for a kinase inhibitor.
Conclusion
3,4-Diiodo-1H-indazole is a high-value, versatile scaffold for cancer drug discovery. Its capacity for sequential and regioselective functionalization via robust cross-coupling methodologies allows for the systematic and efficient construction of diverse compound libraries. This enables detailed exploration of structure-activity relationships, facilitating the optimization of potent and selective kinase inhibitors for targeted cancer therapy. The protocols and workflows described herein provide a foundational guide for researchers aiming to leverage this powerful chemical tool in their drug discovery programs.
References
-
RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Royal Society of Chemistry. [Link]
-
RSC Publishing. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. [Link]
-
Chen, H., et al. (2016). Scaffold repurposing of old drugs towards new cancer drug discovery. Current topics in medicinal chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer. [Link]
-
PubMed. (2016). Scaffold Repurposing of Old Drugs Towards New Cancer Drug Discovery. [Link]
-
Iscaffpharma. (n.d.). Cancer drug development support using 3D scaffolds. [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]
-
ResearchGate. (n.d.). Indazole derivatives as inhibitors of FGFR1. [Link]
-
ResearchGate. (n.d.). New and Unusual Scaffolds in Medicinal Chemistry. [Link]
-
ACS Publications. (n.d.). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry. [Link]
-
ResearchGate. (2006). Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. [Link]
-
MDPI. (n.d.). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. [Link]
-
ResearchGate. (n.d.). The Halogenation of Indazoles. [Link]
-
RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. [Link]
-
Preprints.org. (n.d.). Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. [Link]
-
ResearchGate. (n.d.). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. [Link]
-
Lookchem. (n.d.). Sonogashira cross-coupling reaction of 3-iodoindazoles with various terminal alkynes: A mild and flexible strategy to design 2-aza tryptamines. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. [Link]
-
National Institutes of Health. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. [Link]
-
ResearchGate. (n.d.). Different biological activities reported with Indazole derivatives. [Link]
-
Journal of Pharmaceutical Negative Results. (n.d.). Indazole From Natural Resources And Biological Activity. [Link]
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. [Link]
-
National Center for Biotechnology Information. (2024). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. [Link]
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Step-by-step synthesis of 3-aryl-4-iodo-1H-indazoles
An Application Note and Protocol for the Synthesis of 3-Aryl-4-Iodo-1H-Indazoles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Aryl-1H-indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous kinase inhibitors and therapeutic agents. The introduction of a halogen, particularly iodine, at specific positions on the indazole ring provides a versatile synthetic handle for further molecular elaboration through cross-coupling reactions. This document provides a detailed, two-part guide for the synthesis of these valuable compounds. Part I describes a robust and widely-cited two-step protocol for the synthesis of 3-aryl-1H-indazoles, proceeding through a key 3-iodo-1H-indazole intermediate. Part II addresses the synthetic challenge of introducing iodine at the C4-position, exploring advanced strategies and proposing mechanistically sound synthetic routes to achieve the target 3-aryl-4-iodo-1H-indazole architecture.
Introduction
The indazole nucleus is a bicyclic heteroaromatic system that is an important pharmacophore in drug discovery.[1] Its unique structure allows it to act as an isostere for other key biological motifs like indoles and benzimidazoles, while offering distinct electronic and hydrogen-bonding properties.[2] Derivatives of indazole exhibit a wide array of pharmacological activities, including anti-tumor, anti-inflammatory, and anti-HIV properties.[1] Notably, 3-aryl-1H-indazoles are central to the structure of several approved anticancer drugs, such as the kinase inhibitor Pazopanib.[1][3]
The strategic placement of an iodine atom onto the indazole core dramatically enhances its utility as a synthetic intermediate. The carbon-iodine bond is particularly amenable to forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the systematic exploration of the chemical space around the core, a crucial process in lead optimization.
This guide provides a comprehensive protocol for the synthesis of 3-aryl-1H-indazoles, a foundational pathway that is well-documented in the literature. Recognizing the synthetic challenge and utility of C4-functionalization, we then delve into advanced strategies for the targeted synthesis of 3-aryl-4-iodo-1H-indazoles.
Part I: A Validated Two-Step Synthesis of 3-Aryl-1H-Indazoles
The most common and reliable method to synthesize 3-aryl-1H-indazoles involves a two-step sequence: (1) regioselective iodination of the parent 1H-indazole at the C3 position, followed by (2) a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with an appropriate arylboronic acid.[4]
Overall Synthetic Workflow
Caption: Two-step synthesis of 3-aryl-1H-indazoles.
Step 1: Electrophilic Iodination of 1H-Indazole to 3-Iodo-1H-indazole
Mechanistic Rationale: The C3 position of the 1H-indazole ring is the most electron-rich and sterically accessible carbon, making it highly susceptible to electrophilic attack. The reaction is performed in the presence of a base, such as potassium hydroxide (KOH), which deprotonates the N1-proton of the indazole. This increases the electron density of the heterocyclic ring system, activating it towards the electrophile, molecular iodine (I₂).[4]
Caption: Simplified mechanism of electrophilic iodination.
Experimental Protocol:
-
To a stirred solution of 1H-indazole (1.0 eq) in dimethylformamide (DMF, ~0.2 M), add molecular iodine (I₂, 2.0 eq).
-
Slowly add potassium hydroxide (KOH) pellets (4.0 eq) to the mixture. A mild exotherm may be observed.
-
Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a 10% aqueous sodium bisulfite (NaHSO₃) solution to quench the excess iodine.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-iodo-1H-indazole as a solid.[4]
Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
Mechanistic Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The catalytic cycle, driven by a Pd(0) catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), involves the oxidative addition of the palladium catalyst to the C-I bond of 3-iodo-1H-indazole. This is followed by transmetalation with the arylboronic acid (activated by a base) and subsequent reductive elimination to yield the 3-aryl-1H-indazole product and regenerate the Pd(0) catalyst.[4]
Experimental Protocol:
-
In a reaction vessel, combine 3-iodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium bicarbonate (NaHCO₃, 2.0-3.0 eq).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05-0.10 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed DMF as the solvent (~0.1 M) and stir the mixture at 80-100 °C for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography to obtain the desired 3-aryl-1H-indazole.[4]
Data Summary: Synthesis of 3-Aryl-1H-Indazoles
| Arylboronic Acid (Ar-B(OH)₂) | Product | Yield (%) | Representative Characterization (¹H NMR) |
| 4-Methoxyphenylboronic acid | 3-(4-Methoxyphenyl)-1H-indazole | ~70% | δ 8.26 (s, 1H, NH), 8.03 (d, 1H), 7.85 (dd, 2H), 7.46 (m, 2H), 7.22 (m, 1H), 7.03 (dd, 2H).[4] |
| 4-(Methylthio)phenylboronic acid | 3-(4-(Methylthio)phenyl)-1H-indazole | ~65% | δ 8.16 (s, 1H, NH), 7.92 (d, 2H), 7.52 (d, 1H), 7.38-7.51 (m, 4H), 7.23 (s, 1H), 2.45 (s, 3H).[4] |
| Pyridin-4-ylboronic acid | 3-(Pyridin-4-yl)-1H-indazole | ~58% | δ 7.73–7.62 (m, 4H), 7.62 (d, 2H), 7.45 (d, 2H).[4] |
Part II: Strategic Approaches to the Synthesis of 3-Aryl-4-Iodo-1H-Indazoles
Direct electrophilic iodination of a 3-aryl-1H-indazole scaffold is unlikely to be regioselective for the C4 position. The electronic and steric influences of the fused benzene ring and the C3-aryl substituent complicate the reactivity, often leading to mixtures of products. Therefore, more sophisticated strategies are required to achieve the desired 3-aryl-4-iodo-1H-indazole target.
Proposed Strategy: Synthesis from a Pre-Functionalized Precursor
A more robust and regiochemically defined approach involves constructing the 4-iodo-indazole core first, followed by the introduction of the C3-aryl substituent. This multi-step pathway offers superior control over the final substitution pattern.
Caption: A proposed regioselective route to 4-iodoindazoles.
Conceptual Steps:
-
Start with a 2-Fluoro-3-iodonitrobenzene: This starting material contains the necessary iodine atom at the correct position relative to the eventual indazole ring nitrogen.
-
Nucleophilic Aromatic Substitution (SₙAr): React with hydrazine to displace the fluorine atom, forming a 2-(hydrazinyl)-3-iodonitrobenzene derivative.
-
Reductive Cyclization (Cadogan Reaction): Treatment with a reducing agent, such as triphenylphosphine, can reduce the nitro group and induce cyclization to form the N-N bond of the indazole ring, yielding 4-iodo-1H-indazole.
-
C3-Arylation: With the 4-iodo-1H-indazole in hand, the final challenge is the introduction of the aryl group at the C3 position. Modern methods like direct C-H arylation, catalyzed by metals such as palladium or rhodium, could be employed. This step would require specific optimization to favor functionalization at C3 over the other available C-H bonds.
This proposed route, while more complex than the synthesis of the 3-aryl isomer, leverages established chemical transformations to build the target molecule with high regiochemical control.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield in Iodination (Step 1) | - Inactive reagents (old I₂ or KOH).- Insufficient base to activate the indazole.- Presence of water in DMF quenching the anion. | - Use fresh, high-purity reagents.- Ensure anhydrous conditions by using dry DMF.- Increase the equivalents of KOH if necessary.[5] |
| Formation of Multiple Products in Iodination | - Reaction temperature too high.- Prolonged reaction time leading to side reactions. | - Maintain the reaction at room temperature.- Monitor closely with TLC and quench as soon as the starting material is consumed. |
| Low Yield in Suzuki Coupling (Step 2) | - Catalyst deactivation (exposure to oxygen).- Impure 3-iodo-1H-indazole.- Suboptimal base or temperature. | - Ensure proper degassing of solvents and use of an inert atmosphere.- Purify the iodo-indazole intermediate thoroughly.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and temperatures.[5] |
| Failure of Suzuki Coupling | - Poor quality or inactive arylboronic acid.- Catalyst poisoning by impurities. | - Use fresh arylboronic acid; consider checking its purity.- Ensure all glassware is scrupulously clean and reagents are of high purity. |
References
-
PIDA-mediated C–N coupling cyclization for the synthesis of 3-aryl-1H-indazoles. (n.d.). ProQuest. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (2013). ResearchGate. Retrieved January 21, 2026, from [Link]
-
A NOVEL AND EFFICIENT SYNTHESIS OF 3-ARYL AND 3-HETEROARYL SUBSTITUTED-1H-INDAZOLES AND THEIR MANNICH DERIVATIVES. (2009). Taylor & Francis. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. (2013). Indian Academy of Sciences. Retrieved January 21, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2022). PMC - PubMed Central. Retrieved January 21, 2026, from [Link]
-
Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. (2020). MDPI. Retrieved January 21, 2026, from [Link]
-
C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. (n.d.). Université Clermont Auvergne. Retrieved January 21, 2026, from [Link]
-
Iodination reaction of commercial indazole. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. (2010). ResearchGate. Retrieved January 21, 2026, from [Link]
-
Synthesis of 3-(2-Hydroxyaryl)indazole Derivatives through Radical O-Arylation and[6][6]-Rearrangement from N-Hydroxyindazoles and Diaryliodonium Salts. (2022). ResearchGate. Retrieved January 21, 2026, from [Link]
Sources
Application Notes and Protocols for the Strategic Use of 3,4-Diiodo-1H-indazole in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The indazole scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved therapeutics and clinical candidates, particularly in the realm of protein kinase inhibitors.[1] Structure-activity relationship (SAR) studies are fundamental to the optimization of these molecules, and the strategic selection of starting materials can significantly accelerate this process. This document provides a comprehensive guide to the use of 3,4-diiodo-1H-indazole as a versatile platform for rapid and efficient SAR exploration. The presence of two differentially reactive iodine atoms allows for the systematic and regioselective introduction of a wide array of substituents at the C3 and C4 positions, enabling a thorough investigation of the chemical space around the indazole core. Herein, we present proposed synthetic protocols for 3,4-diiodo-1H-indazole, detailed methodologies for its regioselective functionalization via modern cross-coupling reactions, and a strategic guide to its application in SAR studies, with a focus on the development of protein kinase inhibitors.
The Indazole Moiety: A Privileged Scaffold in Drug Discovery
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, is a bioisostere of indole and is found in a multitude of biologically active compounds.[1] Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, make it an ideal scaffold for interacting with biological targets. Several FDA-approved drugs, such as the anti-cancer agents pazopanib and axitinib, feature the indazole core, highlighting its clinical significance.[1] The development of potent and selective kinase inhibitors frequently involves the exploration of various substituents on the indazole ring to optimize interactions within the ATP-binding pocket of the target kinase.
3,4-Diiodo-1H-indazole: A Gateway to Diverse Chemical Space
The strategic advantage of using 3,4-diiodo-1H-indazole lies in the differential reactivity of the C-I bonds at the 3 and 4 positions. This allows for a stepwise and controlled functionalization, enabling the synthesis of a diverse library of analogues from a single starting material. This approach is significantly more efficient than the de novo synthesis of each individual analogue.
Proposed Synthesis of 3,4-Diiodo-1H-indazole
While a direct, high-yield synthesis of 3,4-diiodo-1H-indazole is not extensively documented in the literature, a plausible and scientifically sound approach can be extrapolated from known iodination protocols for indazoles. The following is a proposed two-step synthesis starting from commercially available 4-amino-1H-indazole.
Step 1: Diazotization and Iodination of 4-Amino-1H-indazole to Yield 4-Iodo-1H-indazole
This step involves a Sandmeyer-type reaction, a well-established method for the conversion of aryl amines to aryl halides.
-
Reaction Scheme:
-
4-Amino-1H-indazole is treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures to form the corresponding diazonium salt.
-
The diazonium salt is then quenched with a solution of potassium iodide to yield 4-iodo-1H-indazole.
-
-
Detailed Protocol:
-
Suspend 4-amino-1H-indazole (1.0 eq) in a mixture of water and concentrated hydrochloric acid.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 30 minutes to ensure complete formation of the diazonium salt.
-
In a separate flask, dissolve potassium iodide (3.0 eq) in water and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the potassium iodide solution. Effervescence will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any residual iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-iodo-1H-indazole.
-
Step 2: Direct C-3 Iodination of 4-Iodo-1H-indazole
The C-3 position of the indazole ring is susceptible to electrophilic halogenation. This protocol is adapted from established methods for the C-3 iodination of indazole derivatives.[2][3]
-
Reaction Scheme:
-
4-Iodo-1H-indazole is treated with molecular iodine in the presence of a base, such as potassium hydroxide, in a polar aprotic solvent like DMF.
-
-
Detailed Protocol:
-
Dissolve 4-iodo-1H-indazole (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add molecular iodine (2.0 eq) to the solution and stir.
-
Carefully add powdered potassium hydroxide (4.0 eq) portion-wise to the reaction mixture. An exotherm may be observed.
-
Stir the reaction at room temperature for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate to quench the excess iodine.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield 3,4-diiodo-1H-indazole.
-
Regioselective Functionalization: A Toolkit for SAR Exploration
The key to unlocking the potential of 3,4-diiodo-1H-indazole is the ability to selectively functionalize either the C-3 or C-4 position. This can be achieved by carefully selecting the appropriate cross-coupling reaction and reaction conditions. Generally, the C-3 iodine is more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions due to the electronic nature of the pyrazole ring. However, catalyst and ligand choice can influence this selectivity.
Suzuki-Miyaura Coupling: Introduction of Aryl and Heteroaryl Moieties
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds.[4]
-
General Protocol for Regioselective Suzuki Coupling:
-
To a degassed solution of 3,4-diiodo-1H-indazole (1.0 eq) in a suitable solvent (e.g., dioxane, DMF, or toluene/water mixture), add the desired aryl or heteroaryl boronic acid or boronate ester (1.1-1.5 eq).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (0.02-0.10 eq) and a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 eq).
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
-
-
Achieving Regioselectivity:
-
C-3 Selectivity: Generally favored under standard Suzuki conditions (e.g., Pd(PPh₃)₄, K₂CO₃).
-
C-4 Selectivity: May be achieved with specific ligand and catalyst combinations that favor oxidative addition at the more sterically hindered C-4 position. Further optimization and screening of conditions would be necessary.
-
| Parameter | Condition for C-3 Selectivity | Potential Condition for C-4 Selectivity |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂ | Pd₂(dba)₃ with bulky phosphine ligands |
| Ligand | PPh₃, dppf | XPhos, SPhos, RuPhos |
| Base | K₂CO₃, Na₂CO₃ | Cs₂CO₃, K₃PO₄ |
| Solvent | Dioxane, DMF, Toluene/H₂O | Toluene, 2-MeTHF |
Sonogashira Coupling: Introduction of Alkynyl Groups
The Sonogashira coupling is the method of choice for introducing alkyne functionalities.[5]
-
General Protocol for Regioselective Sonogashira Coupling:
-
To a solution of 3,4-diiodo-1H-indazole (1.0 eq) and the terminal alkyne (1.2-1.5 eq) in a solvent such as DMF or THF, add a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (0.02-0.05 eq) and a copper(I) co-catalyst (e.g., CuI) (0.05-0.10 eq).
-
Add a base, typically an amine such as triethylamine or diisopropylethylamine (2.0-4.0 eq).
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until completion.
-
Work up the reaction by diluting with water and extracting with an organic solvent.
-
Purify the product by column chromatography.
-
-
Controlling Regioselectivity:
-
Similar to the Suzuki coupling, the C-3 position is generally more reactive. Catalyst and ligand choice can be explored to favor C-4 coupling. For some diiodoheterocycles, the use of specific palladium catalysts with monodentate or bidentate ligands has been shown to control the site of Sonogashira coupling.[6]
-
Buchwald-Hartwig Amination: Formation of C-N Bonds
This reaction is invaluable for introducing a wide range of primary and secondary amines, which can act as crucial hydrogen bond donors or acceptors in drug-receptor interactions.[7]
-
General Protocol for Regioselective Buchwald-Hartwig Amination:
-
Combine 3,4-diiodo-1H-indazole (1.0 eq), the desired amine (1.2-2.0 eq), a palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (0.01-0.05 eq), a suitable phosphine ligand (e.g., BINAP, Xantphos, DavePhos) (0.02-0.10 eq), and a base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.5-3.0 eq) in a dry solvent (e.g., toluene, dioxane) under an inert atmosphere.
-
Heat the mixture at 80-110 °C until the reaction is complete.
-
Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Purify the residue by column chromatography.
-
-
Regioselectivity Considerations:
-
The choice of ligand is critical in Buchwald-Hartwig amination and can significantly influence regioselectivity. Bulky, electron-rich ligands often favor coupling at the less sterically hindered position.
-
Strategic Application in SAR Studies of Protein Kinase Inhibitors
The systematic functionalization of 3,4-diiodo-1H-indazole provides a powerful workflow for elucidating the SAR of novel kinase inhibitors.
Workflow for SAR Exploration:
Caption: A strategic workflow for SAR studies using 3,4-diiodo-1H-indazole.
Illustrative SAR Screening Cascade:
Caption: A typical screening cascade for kinase inhibitor drug discovery.
Experimental Protocols for Biological Evaluation
In Vitro Kinase Inhibition Assay (Example: Tyrosine Kinase)
This protocol provides a general framework for assessing the inhibitory activity of newly synthesized indazole derivatives against a target protein kinase.
-
Materials:
-
Recombinant purified kinase
-
Peptide substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the diluted compounds to the wells of a microtiter plate. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Add the kinase enzyme to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at the optimal temperature for the enzyme (e.g., 30 °C or 37 °C).
-
Stop the reaction by adding a stop solution or proceed directly to the detection step.
-
Add the detection reagent according to the manufacturer's instructions to measure the amount of ADP produced or ATP remaining.
-
Read the signal (luminescence or fluorescence) on a microplate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
3,4-Diiodo-1H-indazole is a powerful and versatile building block for the efficient exploration of structure-activity relationships in drug discovery. Its capacity for regioselective functionalization at the C-3 and C-4 positions allows for the rapid generation of diverse chemical libraries. The protocols and strategies outlined in this application note provide a robust framework for researchers to leverage this valuable scaffold in the design and optimization of novel therapeutics, particularly in the competitive field of protein kinase inhibitors.
References
-
Shaikh, A.; Gunjal, A.; Argade, N. Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Appl. Sci.2020 , 10, 3792. [Link]
-
Lu, B. Z.; Zhao, W.; Wei, H.-X.; Dufour, M.; Farina, V.; Senanayake, C. H. A Practical Mild, One-Pot, Regiospecific Synthesis of 2,3-Disubstituted Indoles via Consecutive Sonogashira and Cacchi Reactions. Org. Lett.2006 , 8 (15), 3271–3274. [Link]
-
Balova, I. A.; Vasilevsky, S. F.; Alabugin, I. V. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Org. Biomol. Chem.2021 , 19, 5537-5541. [Link]
-
Amato, J.; D'Amico, F.; Vitale, P.; D'Acquarica, I.; Gasparrini, F.; Villani, C.; Salvo, C.; Ginnastica, F.; Coluccia, A.; La Regina, G.; Silvestri, R. Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. Molecules2023 , 28(3), 1361. [Link]
-
Vaishya, V.; Mehra, M. K.; Pandey, S. K.; Pilania, M. Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. RSC Adv.2022 , 12, 12435-12444. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Jadhav, S. D.; Sharma, S.; Singh, S.; Kumar, A. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules2021 , 26(21), 6685. [Link]
-
Giraud, F.; Anizon, F.; Moreau, P. C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC2019 , 2019 (1), 100-141. [Link]
-
Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]
-
Singh, R. P.; Kumar, A.; Kumar, V.; Kumar, V. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Adv.2021 , 11, 28414-28441. [Link]
- Google Patents. CN102690233A - Synthetic method of 3-amino-4-iodo-indazole.
-
Chen, J.; Wang, J.; Liu, H. Regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives enabled by iron-catalyzed ring-opening of styrene oxides. Chem. Commun.2019 , 55, 10331-10334. [Link]
-
Kim, G.; Lee, G.; Kim, G.; Seo, Y.; Jarhad, D. B.; Jeong, L. S. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Org. Chem. Front.2022 , 9, 5536-5543. [Link]
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Application Notes and Protocols for the N-alkylation of 3,4-Diiodo-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
The indazole scaffold is a privileged pharmacophore, integral to a multitude of therapeutic agents. The strategic functionalization of the indazole core, particularly at the N1 and N2 positions, is a critical step in the synthesis of these molecules, profoundly influencing their biological activity and pharmacokinetic properties. However, the inherent tautomerism of the 1H-indazole ring often leads to the formation of a mixture of N1 and N2 alkylated regioisomers, posing a significant challenge for synthetic chemists.[1][2][3] The regiochemical outcome of N-alkylation is a delicate interplay of steric and electronic effects of substituents on the indazole ring, the nature of the alkylating agent, and the choice of base and solvent.[2][3][4]
This guide provides detailed experimental procedures for the regioselective N-alkylation of 3,4-diiodo-1H-indazole, a substrate bearing two electron-withdrawing iodine atoms. While no direct literature precedent exists for this specific molecule, the protocols herein are built upon well-established methodologies for the N-alkylation of other substituted indazoles. We present two distinct methods designed to selectively target either the N1 or N2 position, offering researchers the tools to control the synthetic outcome. Furthermore, this document details the crucial analytical techniques required to unambiguously differentiate and characterize the resulting isomers.
Understanding the Challenge: N1 vs. N2 Regioselectivity
The 1H-indazole exists in equilibrium between its 1H and 2H tautomeric forms, with the 1H tautomer being thermodynamically more stable.[1][3] Direct alkylation typically proceeds via deprotonation to form an indazolide anion, which exhibits ambident nucleophilicity, with electron density distributed between N1 and N2. This leads to the potential for alkylation at either nitrogen atom.
The presence of two iodine atoms at the 3 and 4 positions of the indazole ring introduces significant electronic effects. As halogens, they are electron-withdrawing through induction, which can influence the nucleophilicity of the adjacent nitrogen atoms. While these effects must be considered, the choice of reaction conditions remains the most powerful tool for directing the regioselectivity of the alkylation.
Protocol A: Selective Synthesis of N1-Alkyl-3,4-diiodo-1H-indazole
This protocol is designed to favor the formation of the thermodynamically more stable N1-isomer.
Rationale for Method Selection
The use of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) has been demonstrated to be highly effective for achieving N1-selectivity in the alkylation of a wide array of substituted indazoles.[2][4][5][6] The prevailing hypothesis is that the sodium cation forms a tight ion pair with the indazolide anion. This coordination is thought to sterically hinder the N2 position, thereby directing the incoming electrophile (the alkyl halide) to the more accessible N1 nitrogen. This method is generally considered to be under kinetic control.
Experimental Workflow Diagram
Caption: Workflow for N1-selective alkylation.
Step-by-Step Protocol
-
Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-diiodo-1H-indazole (1.0 eq.). Dissolve the indazole in anhydrous tetrahydrofuran (THF, approx. 0.1 M).
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in small portions. Caution: Hydrogen gas is evolved.
-
Anion Formation: Stir the resulting suspension at 0°C for 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1 eq.) dropwise to the suspension at 0°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Upon completion, cool the reaction mixture back to 0°C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH4Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes of THF).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (see Purification Strategy section).
Protocol B: Selective Synthesis of N2-Alkyl-3,4-diiodo-1H-indazole
This protocol is designed to favor the formation of the N2-isomer.
Rationale for Method Selection
The Mitsunobu reaction is a well-established method for achieving N2-selectivity in the alkylation of indazoles.[3][6] This reaction involves the use of an alcohol as the alkylating agent in the presence of triphenylphosphine (PPh3) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). The reaction proceeds through a complex mechanism that is believed to favor nucleophilic attack from the N2 position of the indazole onto the activated alcohol intermediate. The conditions are generally mild, making this a versatile method for introducing a variety of alkyl groups.
Experimental Workflow Diagram
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. research.ucc.ie [research.ucc.ie]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Regioselective Synthesis of 3,4-Disubstituted Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,4-disubstituted indazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of installing substituents at the C3 and C4 positions of the indazole core. The indazole scaffold is a privileged structure in medicinal chemistry, and achieving specific substitution patterns is often crucial for modulating pharmacological activity.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered in the laboratory.
The Core Challenge: Achieving Regiocontrol
The primary difficulty in synthesizing 3,4-disubstituted indazoles lies in controlling the regioselectivity of the functionalization on the benzene ring. The electronic nature of the indazole nucleus does not overwhelmingly favor substitution at any single position on the carbocyclic ring, making direct electrophilic substitution challenging and often unselective.
The C3 position, being adjacent to a nitrogen atom in the pyrazole ring, is more readily functionalized through methods like direct deprotonation-lithiation or halogenation.[3] However, subsequent functionalization at the C4 position is often hampered by steric hindrance from the C3-substituent and the adjacent fused ring. Therefore, successful strategies often rely on a carefully planned sequence of reactions, often involving directing groups and transition-metal-catalyzed C-H functionalization.
Strategic Pathways to 3,4-Disubstitution
Two primary retrosynthetic pathways are considered for accessing 3,4-disubstituted indazoles. The choice between these pathways is a critical decision based on the desired substituents, available starting materials, and potential intermolecular and intramolecular interactions.
Caption: Primary synthetic strategies for 3,4-disubstituted indazoles.
Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific problems you may encounter during your experiments.
Part 1: Challenges in C4-Position Functionalization
Question 1: I am trying to directly functionalize the C4 position of my 3-substituted indazole via electrophilic aromatic substitution, but I am getting a mixture of isomers (C4, C5, C6, C7) and low yield. Why is this happening and what can I do?
Answer:
Direct electrophilic aromatic substitution on the indazole benzene ring is notoriously difficult to control. The two nitrogen atoms in the pyrazole ring influence the electron density of the benzene ring in a complex manner, and there isn't a strong innate preference for substitution at the C4 position. The substituent already present at C3 will also exert its own electronic and steric effects, further complicating the regiochemical outcome.
Causality & Troubleshooting:
-
Electronic Effects: The overall electron-donating or -withdrawing nature of the indazole nucleus and the C3-substituent can lead to a mixture of products.
-
Steric Hindrance: The C4 position is sterically hindered by the C3 substituent and the peri-position C5, making it less accessible to bulky electrophiles.
Recommended Solutions:
-
Directed ortho-Metalation (DoM): This is one of the most powerful strategies for regioselective C4-functionalization. It involves using a directing group (DG) on the indazole nitrogen (N1) that can coordinate to an organolithium reagent (like n-BuLi or LDA), facilitating deprotonation at the adjacent C7 or C4 positions. A bulky protecting group on N1 will favor deprotonation at C7, while a smaller directing group may allow for C4 lithiation. For indazoles, this strategy is often adapted from well-established protocols for indoles.[4]
-
Transition Metal-Catalyzed C-H Activation: This modern approach utilizes a directing group to guide a transition metal catalyst (often palladium, rhodium, or ruthenium) to selectively activate the C-H bond at the C4 position.[5] This method can be highly regioselective and tolerates a wider range of functional groups compared to organolithium-based methods. For indoles, directing groups like pivaloyl have been successfully used for C7 olefination, and similar strategies can be explored for C4 functionalization of indazoles.[5]
-
Halogenation Followed by Cross-Coupling: If you can selectively introduce a halogen (iodine or bromine) at the C4 position, this provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.[6] The challenge then becomes the regioselective halogenation of the C4 position.
Caption: Troubleshooting workflow for failed Suzuki coupling reactions.
Detailed Causality and Solutions:
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. [6]Ensure your reaction is conducted under a strict inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed. Using a palladium pre-catalyst can provide more reliable generation of the active catalytic species.
-
Base and Solvent Issues: The base is crucial for activating the boronic acid. [6]Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The base must be anhydrous, as water can interfere with the catalytic cycle. The choice of solvent (e.g., DMF, dioxane, toluene, often with water as a co-solvent) can also significantly impact the reaction outcome.
-
Interference from the N-H Proton: The acidic N-H proton of the indazole can react with the base or other components of the reaction mixture, potentially deactivating the catalyst or causing side reactions. [6]For challenging substrates, N-protection of the indazole with a group like Boc or SEM is often necessary to achieve high yields.
Table 1: Influence of Reaction Parameters on Suzuki Coupling Yield
| Parameter | Condition A | Condition B | Condition C | Likely Outcome |
| Catalyst | Pd(PPh₃)₄ | PdCl₂(dppf) | Pd(OAc)₂ + SPhos | Condition B or C may be more robust for challenging substrates. |
| Base | Na₂CO₃ (aq) | K₃PO₄ (anhydrous) | CsF (anhydrous) | Anhydrous bases (B & C) can be advantageous for sensitive substrates. |
| Solvent | Dioxane/H₂O | Toluene | THF | Solvent choice affects solubility and reaction temperature. |
| N-Protection | None | Boc | SEM | Protection often improves yield and reproducibility. |
| Yield | Variable (Low to Good) | Good to Excellent | Good to Excellent | Higher yields are often observed with N-protection and robust catalysts. |
This table provides representative trends based on common observations in cross-coupling chemistry.
Question 4: My Sonogashira coupling at C4 is giving me a lot of alkyne homocoupling (Glaser coupling) and low yield of the desired product. How can I fix this?
Answer:
Alkyne homocoupling is a classic side reaction in Sonogashira couplings and is almost always due to the presence of oxygen. [6] Key Solutions:
-
Rigorous Exclusion of Oxygen: This is the most critical factor. Degas all solvents and reagents thoroughly (e.g., by three freeze-pump-thaw cycles or by bubbling argon through them for an extended period). Maintain a strict inert atmosphere throughout the reaction setup and execution.
-
Copper(I) Source: Ensure your copper(I) source (typically CuI) is fresh and has not been oxidized to copper(II).
-
Base: An amine base like triethylamine or diisopropylethylamine is typically used. Ensure it is distilled and dry.
Part 3: Sequential Functionalization and Protecting Group Strategy
Question 5: I need to synthesize a 3,4-disubstituted indazole. Should I functionalize C3 first and then C4, or the other way around?
Answer:
The optimal sequence depends heavily on the nature of the substituents (R³ and R⁴) and the synthetic methods you plan to use.
-
C3 First, then C4: This is often a more common approach because the C3 position is generally more reactive and easier to functionalize initially. [3]For example, you can perform a C3-halogenation on an indazole, and then use that halogen as a handle for further reactions or as a directing group. However, the substituent you install at C3 can sterically hinder the subsequent functionalization at C4.
-
C4 First, then C3: This strategy is advantageous if you start with a commercially available C4-substituted aniline or other benzene derivative and then construct the indazole ring. This pre-installs the C4 substituent, avoiding the challenges of direct C4 functionalization on the indazole core. After ring formation, you can then focus on the more straightforward C3 functionalization.
Recommendation: For complex molecules, it is often more reliable to start with a precursor that already contains the C4 substituent and then build the indazole ring, followed by C3 functionalization.
Question 6: Is it always necessary to protect the indazole nitrogen?
Answer:
While not always strictly necessary, N-protection is highly recommended for multi-step syntheses involving strong bases, organometallics, or sensitive catalysts. [6] Key Benefits of N-Protection:
-
Prevents N1/N2 Isomerization: Alkylation or acylation of an unprotected indazole often leads to a mixture of N1 and N2 isomers, which can be difficult to separate.
-
Improves Solubility: Protecting groups like Boc or SEM can improve the solubility of the indazole in organic solvents.
-
Directing Group Functionality: As discussed, the protecting group can be chosen to act as a directing group for regioselective C-H functionalization. [7]* Avoids Side Reactions: It prevents the acidic N-H proton from interfering with the desired reaction. [6] Common Protecting Groups for Indazoles:
| Protecting Group | Abbreviation | Introduction Conditions | Removal Conditions | Notes |
| tert-Butoxycarbonyl | Boc | Boc₂O, DMAP, base | TFA, HCl | Stable to many reaction conditions, easily removed with acid. |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | TBAF, HCl | Can act as a directing group for lithiation. [7] |
| Tetrahydropyranyl | THP | DHP, acid catalyst | Acidic hydrolysis | Can be sensitive to strongly acidic conditions. |
Detailed Experimental Protocols
Protocol 1: Regioselective C3-Iodination of 1H-Indazole
This protocol is a foundational step for introducing a versatile handle at the C3 position, which can then be used in cross-coupling reactions.
Materials:
-
1H-Indazole
-
Iodine (I₂)
-
Potassium Hydroxide (KOH)
-
N,N-Dimethylformamide (DMF)
-
10% aq. NaHSO₃ solution
-
Diethyl ether
Procedure:
-
To a stirred solution of 1H-indazole (1.0 eq) in DMF, add iodine (2.0 eq).
-
Add KOH pellets (4.0 eq) portion-wise, maintaining the temperature below 30 °C.
-
Stir the reaction mixture for 1 hour at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Pour the mixture into a 10% aqueous NaHSO₃ solution to quench the excess iodine.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-iodo-1H-indazole. [8]
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling at C4
This protocol is adapted for a 4-halo-3-substituted-1H-indazole and includes N-protection to enhance yield and reproducibility.
Materials:
-
N-Boc-4-iodo-3-methyl-1H-indazole (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Pd(PPh₃)₄ (0.1 eq)
-
Sodium Bicarbonate (NaHCO₃) (3.0 eq)
-
DMF/Water (2:1 mixture)
-
Ethyl acetate
-
Brine solution
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add N-Boc-4-iodo-3-methyl-1H-indazole, the arylboronic acid, and Pd(PPh₃)₄ to a flask.
-
Add the degassed DMF/water solvent mixture, followed by the NaHCO₃ solution.
-
Heat the reaction mixture to 80-90 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and remove the solvent under vacuum.
-
Dissolve the residue in ethyl acetate and wash with saturated brine solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
The Boc protecting group can be removed in a subsequent step using trifluoroacetic acid (TFA) in dichloromethane (DCM).
References
- Giraud, F., Anizon, F., & Moreau, P. (2021). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
- Yempala, T., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules.
- Jadhav, S. D., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules.
- Yang, Z., Yu, J. T., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry.
- El Brahmi, N., et al. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Advances.
- Yang, Z., Yu, J., & Pan, C. (2022). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 20, 7746-7764.
- Gule, N. P., & Singh, V. (2021). Transition metal-catalyzed C–H functionalizations of indoles. New Journal of Chemistry.
- Naas, M., et al. (2021). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. Molecules.
- Chen, J., et al. (2022).
- Gulevich, A. V., & Gevorgyan, V. (2010).
- CN107235957A - A kind of synthetic method for preparing Niraparib - Google P
- Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Future Medicinal Chemistry.
- BenchChem. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole.
- Kona, C. N., Nishii, Y., & Miura, M. (2019). Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups.
- Khan, I., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank.
- Keating, J., et al. (2021). Indazole C-3 substituent effects. Beilstein Journal of Organic Chemistry.
- Murray, C., et al. (2015). A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor. Organic Process Research & Development.
- Knopp, C., et al. (2021). Photochemical Conversion of Indazoles into Benzimidazoles.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Chuprakov, S., et al. (2007). Direct Pd-Catalyzed Arylation of 1,2,3-Triazoles. Organic Letters.
- Luo, G., Chen, L., & Dubowchik, G. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry.
- Biswas, S., et al. (2021). Steric substitution in phenylazo indoles reveals interplay of steric and electronic effects on photophysical dynamics. Physical Chemistry Chemical Physics.
- Singh, N., et al. (2022). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- WO2019036441A1 - Processes for the preparation of niraparib and intermediates thereof - Google P
- Roughley, S. D., & Jordan, A. M. (2021). Patent Review of Manufacturing Routes to Recently Approved PARP Inhibitors: Olaparib, Rucaparib, and Niraparib. Organic Process Research & Development.
- Riera, A., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions.
- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google P
- Journal of Pharmaceutical Negative Results. (2022). Indazole From Natural Resources And Biological Activity.
-
Beilstein Journals. (n.d.). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from [Link]
- ResearchGate. (n.d.). Synthesis of niraparib (XXXII).
- Seela, F., & Gumbi, F. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Helvetica Chimica Acta.
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Bellina, F., et al. (2010).
- Trost, B. M., & Quancard, J. (2006). Palladium-Catalyzed Enantioselective C-3 Allylation of 3-Substituted-1H-indoles Using Trialkylboranes. Journal of the American Chemical Society.
- Wikipedia. (n.d.). Sonogashira coupling.
- StudySmarter. (n.d.). Sonogashira Coupling Reaction Practice Problems.
- Kim, D., et al. (2020). Highly Enantioselective Synthesis of Indazoles with a C3-Quaternary Chiral Center Using CuH Catalysis. Journal of the American Chemical Society.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnrjournal.com [pnrjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Mediated C4-H Sulfonylation of Indoles via a Transient Directing Group Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Suzuki Coupling Yield with 3,4-Diiodo-1H-indazole
Welcome to the technical support center for optimizing Suzuki coupling reactions with 3,4-diiodo-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. Here, we will address common challenges and provide actionable troubleshooting strategies in a direct question-and-answer format, grounded in established chemical principles and supported by authoritative references.
Introduction: The Challenge of Regioselectivity
3,4-Diiodo-1H-indazole is a valuable building block in medicinal chemistry, offering two reactive sites for carbon-carbon bond formation via Suzuki-Miyaura cross-coupling. The primary challenge lies in achieving regioselective mono-arylation at either the C3 or C4 position, or a clean di-arylation, while avoiding a mixture of products that complicates purification and lowers the yield of the desired compound. The reactivity of the C-I bonds is influenced by the electronic environment of the indazole ring system, making careful optimization of reaction parameters crucial for success.
Troubleshooting Guide & FAQs
Q1: My Suzuki coupling with 3,4-diiodo-1H-indazole is giving me a mixture of mono-arylated products at both C3 and C4, along with the di-arylated product. How can I improve the selectivity for a single mono-arylation?
This is the most common issue encountered with di-halogenated heterocycles. Achieving regioselectivity is primarily dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand.[1][2] The steric and electronic properties of the ligand play a crucial role in differentiating between the two C-I bonds.[3]
Immediate Actions:
-
Ligand Screening: The choice of ligand can dramatically influence which position reacts.[4] For instance, bulky, electron-rich biarylphosphine ligands often favor coupling at the more sterically accessible or electronically different position.[5]
-
Catalyst Control: Different palladium sources can influence the outcome. By changing the palladium catalyst, it's possible to switch the selectivity for some dihaloazoles.[1][2]
dot
Caption: Troubleshooting workflow for poor regioselectivity.
Detailed Explanation:
The C4-I bond is generally more sterically hindered than the C3-I bond. Therefore, a very bulky ligand on the palladium catalyst may preferentially react at the less hindered C3 position. Conversely, a less bulky ligand might allow for reaction at the more sterically demanding C4 position, or lead to di-substitution.
| Parameter | Recommendation for Mono-arylation | Rationale |
| Catalyst/Ligand | Screen a panel of catalysts and ligands. Start with a bulky biarylphosphine ligand like SPhos or t-BuXPhos for potential C3 selectivity.[4][6] | Bulky ligands can create a sterically demanding environment around the palladium center, favoring oxidative addition at the less hindered C-I bond.[6] |
| Boronic Acid | Use 1.0-1.2 equivalents of the boronic acid or ester. | Using a significant excess of the boronic acid will drive the reaction towards di-substitution. |
| Temperature | Start with a lower temperature (e.g., 60-80 °C) and slowly increase if the reaction is sluggish. | Lower temperatures can often enhance selectivity by favoring the kinetically preferred product. |
| Base | Use a milder base like K₂CO₃ or K₃PO₄.[5] | Strong bases can sometimes lead to side reactions or decrease selectivity. |
Q2: I'm observing a significant amount of homocoupling of my boronic acid and dehalogenation of the starting material. What is causing this and how can I minimize these side products?
Homocoupling of the boronic acid and dehalogenation are common side reactions in Suzuki couplings, often indicating issues with the catalyst's stability or the reaction atmosphere.[7][8]
Immediate Actions:
-
Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under a positive pressure of an inert gas like argon or nitrogen. The active Pd(0) catalyst is highly sensitive to oxygen.[9]
-
Reagent Purity: Use high-purity, anhydrous solvents and fresh boronic acid. Boronic acids can degrade over time, leading to protodeboronation.[9]
dot
Caption: Workflow to minimize homocoupling and dehalogenation.
Detailed Explanation:
-
Homocoupling: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of Pd(II) species, which can arise from incomplete reduction of a Pd(II) precatalyst or from oxidation of the Pd(0) catalyst by residual oxygen.[7]
-
Dehalogenation: This happens when the aryl halide is reduced instead of coupled. After oxidative addition, the resulting Ar-Pd(II)-I complex can react with a hydride source in the reaction mixture.[7]
| Parameter | Recommendation to Minimize Side Reactions | Rationale |
| Atmosphere | Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas throughout the reaction. | The active Pd(0) catalyst is readily oxidized by oxygen, leading to catalyst deactivation and promoting homocoupling.[9] |
| Boronic Acid | Use fresh, high-purity boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester).[10][11] | Boronic acids can undergo protodeboronation, especially in the presence of water and base, leading to dehalogenation of the starting material.[9] Boronate esters offer greater stability.[12] |
| Base | Use a dry, finely powdered base. | Clumped or wet base can lead to poor reproducibility and side reactions. |
| Temperature | Avoid excessively high temperatures, which can accelerate catalyst decomposition and side reactions.[13] |
Q3: My reaction is very sluggish, or I see no conversion of my starting material. What are the likely causes?
Low or no reactivity can stem from several factors, including an inactive catalyst, poor reagent quality, or suboptimal reaction conditions.[14]
Immediate Actions:
-
Catalyst and Ligand: Verify that you are using an appropriate catalyst system. For challenging substrates like diiodo-indazole, a pre-formed catalyst or a combination of a palladium source and a suitable ligand is often necessary.[13]
-
Reagent Quality: Ensure your boronic acid is of high quality and your solvents are anhydrous.[9]
Experimental Protocol: A General Starting Point for Mono-Arylation
This protocol provides a robust starting point for the mono-arylation of 3,4-diiodo-1H-indazole. Optimization will likely be required based on the specific boronic acid used.
-
Reaction Setup: To a dry reaction vessel, add 3,4-diiodo-1H-indazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and a suitable base such as K₂CO₃ (2.0 equiv.).
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Solvent Addition: Add degassed solvent (e.g., dioxane/water 4:1 mixture).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and a ligand (e.g., SPhos, 10 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water. The organic layer is then dried, concentrated, and purified by column chromatography.
Q4: I have successfully performed the mono-arylation. Now, how do I achieve di-arylation?
To favor di-arylation, you need to push the reaction conditions to overcome the potential deactivation after the first coupling.
Key Adjustments for Di-arylation:
-
Stoichiometry: Use a larger excess of the boronic acid (2.5 - 3.0 equivalents).
-
Catalyst Loading: You may need to increase the catalyst loading (e.g., up to 10 mol%).
-
Temperature and Time: Higher temperatures and longer reaction times are generally required.
-
Second Addition: In some cases, a sequential approach can be effective. After the first coupling is complete, a second portion of boronic acid, catalyst, and base can be added to the reaction mixture.
Q5: Purification of my mono-arylated product is difficult due to the presence of the other mono-arylated isomer and starting material. Any tips?
Purification can indeed be challenging.
-
Chromatography: Careful optimization of the solvent system for column chromatography is essential. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often resolve closely eluting spots.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for purification.[15]
-
Reaction Optimization: The best approach to purification is to optimize the reaction to minimize the formation of impurities in the first place.
References
- A Comparative Guide to the Reactivity of (5-Iodopent-1-en-1-yl)boronic Acid and Its Boronate Esters in Suzuki-Miyaura Coupling - Benchchem.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH.
- Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed.
- Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H.
- Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles - Sci-Hub.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotinate - Benchchem.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs.
- Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society.
- Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. | Request PDF - ResearchGate.
- Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC - NIH.
- Troubleshooting low yield in Suzuki coupling of chloropyrimidines - Benchchem.
- troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole - Benchchem.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling - YouTube.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC - NIH.
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
Sources
- 1. Catalyst-controlled regioselective Suzuki couplings at both positions of dihaloimidazoles, dihalooxazoles, and dihalothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sci-Hub. Catalyst-Controlled Regioselective Suzuki Couplings at Both Positions of Dihaloimidazoles, Dihalooxazoles, and Dihalothiazoles / The Journal of Organic Chemistry, 2010 [sci-hub.sg]
- 3. researchgate.net [researchgate.net]
- 4. Ligand-Controlled Palladium-Catalyzed Regiodivergent Suzuki-Miyaura Cross-Coupling of Allylboronates and Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 12. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Functionalization of Di-iodinated Indazoles
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals working with di-iodinated indazoles. This guide is designed to provide practical, field-proven insights into overcoming common challenges and side reactions encountered during the synthetic functionalization of these important scaffolds. The content is structured in a question-and-answer format to directly address specific issues you may face in the lab.
Part 1: Frequently Asked Questions (FAQs) - The Common Hurdles
This section addresses the most frequent initial challenges encountered when working with di-iodinated indazoles, particularly in the context of transition-metal-catalyzed cross-coupling reactions.
Question 1: My reaction stops at the mono-functionalized product. How can I drive the reaction to completion for the di-substituted indazole?
Answer: This is the most common selectivity issue. After the first coupling reaction, the electronic properties of the indazole ring change, making the second carbon-iodine (C-I) bond less reactive towards oxidative addition.
Causality:
-
Electronic Deactivation: The introduction of an electron-donating or electron-rich coupling partner at one position deactivates the second iodo-position, slowing down the rate of the second oxidative addition to the palladium catalyst.
-
Steric Hindrance: The newly introduced group can sterically hinder the approach of the catalyst to the second iodine atom.
-
Insufficiently Active Catalyst: The catalyst system (ligand and palladium precursor) may not be active enough to overcome the higher energy barrier of the second coupling.
Troubleshooting Steps:
-
Increase Catalyst Loading: A simple first step is to increase the catalyst loading (e.g., from 2 mol% to 5-10 mol%).
-
Prolong Reaction Time and/or Increase Temperature: The second coupling is kinetically slower. Allowing the reaction to run longer or increasing the temperature can provide the necessary energy to overcome the activation barrier. Use caution, as higher temperatures can also promote decomposition.[1]
-
Switch to a More Active Catalyst System: Electron-rich, bulky phosphine ligands are often more effective for challenging cross-couplings. Consider switching from common ligands like PPh₃ to more specialized Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) which are known to promote difficult oxidative additions.[2]
-
Change the Base: A stronger base can sometimes accelerate the catalytic cycle, but be aware of potential substrate degradation.[3]
Question 2: I'm observing significant amounts of a homocoupling byproduct. What is causing this and how can I prevent it?
Answer: Homocoupling, such as the formation of a biaryl from your boronic acid in a Suzuki reaction, is a well-known side reaction. It typically arises from issues with the catalytic cycle or the reaction atmosphere.
Causality:
-
Presence of Oxygen: Molecular oxygen can promote the oxidative homocoupling of boronic acids.[4] This is a primary reason why thorough degassing of the reaction mixture is critical.
-
Catalyst Oxidation: Oxygen can also oxidize the active Pd(0) catalyst to inactive Pd(II) species, disrupting the main catalytic cycle and favoring side reactions.[4]
-
Transmetalation Issues: If the transmetalation step is slow relative to other processes, it can lead to side reactions. For instance, two molecules of the organometallic reagent (e.g., boronic acid) can transmetalate onto the palladium center, leading to homocoupling upon reductive elimination.
Preventative Measures:
-
Rigorous Degassing: Ensure your solvent and reaction mixture are thoroughly degassed. The freeze-pump-thaw method (typically 3 cycles) is highly effective. Alternatively, sparging with an inert gas like argon or nitrogen for 20-30 minutes can be sufficient.
-
Use High-Purity Reagents: Use fresh, high-purity palladium catalysts and ligands. Old or improperly stored catalysts may be partially oxidized.
-
Optimize Reaction Conditions: Sometimes, simply changing the solvent or base can alter the relative rates of the desired cross-coupling versus the undesired homocoupling. For instance, using ionic liquids has been shown to suppress the formation of palladium black and improve catalyst stability, thereby reducing side reactions.[5][6]
Question 3: My mass spectrometry results show a product corresponding to the loss of one or both iodine atoms, replaced by hydrogen (proto-deiodination). Why is this happening?
Answer: Proto-dehalogenation is a common side reaction in many cross-coupling reactions. It results in the reduction of the C-I bond to a C-H bond.
Causality:
-
β-Hydride Elimination: In reactions like the Buchwald-Hartwig amination, an unproductive side reaction can compete with reductive elimination where an amide undergoes β-hydride elimination to yield the dehalogenated arene.[7]
-
Source of Hydride: The hydride source can be trace water, the solvent (e.g., alcohols), or even certain reagents in the reaction mixture.
-
Catalyst-Mediated Reduction: The palladium catalyst itself can mediate the reduction of the aryl iodide in the presence of a hydride source.
Mitigation Strategies:
-
Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.
-
Select an Appropriate Solvent: Avoid solvents that can readily act as hydride donors if proto-dehalogenation is a significant issue. Aprotic solvents like dioxane, toluene, or DMF are common choices.[8]
-
Optimize the Base/Ligand System: The choice of base and ligand can influence the kinetics of the desired reaction versus the side reaction. Screening different combinations may be necessary.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and diagrams for resolving more complex or persistent issues.
Troubleshooting Scenario 1: Uncontrolled Regioselectivity and N-Arylation
Problem: "I am trying to perform a Suzuki coupling on unprotected 3,5-diiodo-1H-indazole. I am getting a complex mixture of mono-arylated (at C3 and C5), di-arylated, and N-arylated products."
Analysis: The acidic N-H proton of the indazole ring can compete with the C-I bonds for reactivity, especially under basic conditions. Furthermore, the electronic differences between the C3 and C5 positions lead to different reaction rates, complicating selective functionalization.
Caption: Troubleshooting workflow for uncontrolled reactivity.
This protocol prioritizes the more reactive C3-iodine position while leaving the C5-iodine intact for subsequent, different functionalization.
Step 1: N-Protection of 3,5-diiodo-1H-indazole
-
Dissolve 3,5-diiodo-1H-indazole (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stir for 30 minutes at 0 °C, then add a suitable protecting group precursor, for example, di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) for a Boc protecting group.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction carefully with saturated aq. NH₄Cl and extract with ethyl acetate.
-
Purify the N-Boc-3,5-diiodo-1H-indazole by column chromatography.
Step 2: Selective C3 Suzuki-Miyaura Coupling
-
To a flask, add N-Boc-3,5-diiodo-1H-indazole (1.0 eq), the desired arylboronic acid (1.1 eq), and a suitable base (e.g., Cs₂CO₃, 2.0 eq).
-
Add the palladium catalyst system. A common choice is Pd(PPh₃)₄ (5 mol%).[9]
-
Add degassed solvent (e.g., a mixture of 1,4-dioxane/water).
-
Heat the reaction at a moderate temperature (e.g., 80-90 °C) and monitor carefully by LC-MS. The reaction should be stopped once the starting material is consumed to minimize di-arylation.
-
Work up the reaction and purify the mono-arylated product. The Boc group can be removed under acidic conditions if desired.
Troubleshooting Scenario 2: Indazole Ring-Opening
Problem: "Under my reaction conditions (high temperature, strong base), I'm seeing byproducts that suggest the indazole ring has opened. How can I avoid this?"
Analysis: The indazole scaffold, particularly when activated by certain substituents (like sulfonyl groups on the nitrogen), can be susceptible to base-catalyzed ring-opening, often proceeding via an elimination mechanism.[1] This side reaction is favored by high temperatures and strong bases in polar aprotic solvents.[1]
Caption: Cross-coupling cycle with key side reaction pathways.
The key is to use milder reaction conditions that still promote the desired coupling.
| Parameter | Standard Conditions (Risk of Ring-Opening) | Recommended Milder Conditions | Rationale |
| Base | Strong bases (e.g., NaOtBu, KOtBu) | Weaker inorganic bases (K₂CO₃, Cs₂CO₃, K₃PO₄) | Reduces the likelihood of base-catalyzed elimination leading to ring-opening.[3] |
| Temperature | > 120 °C | 80 - 100 °C | Lower thermal energy disfavors the high-activation energy decomposition pathway.[1] |
| Solvent | Polar aprotic (e.g., DMSO, DMF) | Less polar aprotic (e.g., Toluene, 1,4-Dioxane) | Can disfavor certain ionic decomposition mechanisms.[1] |
| Catalyst | Standard catalysts | Highly active catalysts (e.g., Pd₂(dba)₃ with Buchwald ligands) | A more active catalyst can achieve the desired transformation at a lower temperature, avoiding the conditions that cause degradation. |
References
- Palladium Catalysed Reaction (047 - 053). (2020). YouTube.
- Buchwald–Hartwig amin
- Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. (2025).
- Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
- Iodination reaction of commercial indazole.
- Pd(PPh₃)
- Buchwald-Hartwig Amin
- C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023).
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI.
- Help troubleshooting a Buchwald-Hartwig amin
Sources
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism [mdpi.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Purification of 3,4-Diiodo-1H-indazole Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 3,4-diiodo-1H-indazole and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this important class of heterocyclic compounds. The purity of these intermediates is paramount for the success of subsequent synthetic steps and the integrity of final products.[1] This document provides practical, in-depth guidance in a question-and-answer format to address common challenges and streamline your purification workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when handling diiodo-indazole derivatives.
Q1: What are the typical impurities I should expect in my crude 3,4-diiodo-1H-indazole sample after synthesis?
A1: The synthesis of 3,4-diiodo-1H-indazole typically involves the direct iodination of 1H-indazole.[2] Based on this and related transformations, your crude product is likely to contain a mixture of the following:
-
Unreacted Starting Materials: Residual 1H-indazole or mono-iodinated intermediates (e.g., 3-iodo-1H-indazole or 4-iodo-1H-indazole) are common impurities.[3]
-
Positional Isomers: Over-iodination can lead to tri- or tetra-iodinated indazoles. More significantly, depending on the reaction conditions, other di-iodo isomers might form, which can be challenging to separate.[4]
-
Reagent Residues: Residual iodinating agents (like iodine) or inorganic salts from the base used (e.g., potassium iodide from KOH and I₂) can be present.[4] A proper aqueous work-up, often involving a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃), is crucial to remove excess iodine.[2][5]
-
By-products: In syntheses involving N-alkylation or other modifications, the formation of N-1 versus N-2 substituted isomers is a frequent challenge that complicates purification.[6][7]
Q2: What is the most effective general strategy for purifying crude 3,4-diiodo-1H-indazole derivatives?
A2: A two-stage approach is typically most effective.
-
Primary Purification (Bulk Impurity Removal): Flash column chromatography over silica gel is the workhorse method for the initial cleanup.[2][3] It is highly effective at separating the desired product from unreacted starting materials, highly polar baseline impurities, and less polar by-products.
-
Secondary Purification (Final Polishing): Recrystallization is an excellent and scalable technique for achieving high purity (>99%) after chromatography.[8] It is particularly effective for removing trace impurities and closely related isomers that may have co-eluted during chromatography.[9]
Q3: Are 3,4-diiodo-1H-indazole derivatives stable? What precautions should I take during purification and storage?
A3: Halogenated aromatic compounds, particularly iodo-derivatives, can exhibit sensitivity to light and heat.[4] The C-I bond can be susceptible to homolytic cleavage, leading to de-iodination and the formation of radical-derived by-products. Therefore, the following precautions are recommended:
-
Minimize Light Exposure: Protect the compound from direct light by using amber vials or wrapping flasks and vials in aluminum foil during reactions, purification, and storage.
-
Avoid Excessive Heat: When concentrating solutions, use a rotary evaporator with a moderate water bath temperature (<40-50 °C). Avoid prolonged heating.
-
Storage: For long-term storage, keep the purified solid in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation.[3]
Q4: My compound is streaking badly during TLC analysis and tailing on the silica gel column. Why is this happening and how can I fix it?
A4: This is a classic problem when purifying compounds with an acidic N-H proton, such as 1H-indazoles. The N-H group can engage in strong hydrogen bonding with the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong interaction causes a portion of the molecules to move much slower than the bulk, leading to significant peak tailing.[10]
Solution: To mitigate this, you can modify your eluent by adding a small amount of a competitive binding agent:
-
For neutral or basic compounds: Add 0.1-1% triethylamine (Et₃N) or pyridine to the eluent. These bases will preferentially bind to the acidic sites on the silica, allowing your compound to elute more symmetrically.
-
For acidic compounds: Add 0.1-1% acetic acid (AcOH) or formic acid to the eluent. This can help by protonating the compound or modifying the silica surface, leading to more uniform interactions. For most indazoles, a basic modifier is not needed, but if other functional groups are present, this can be a useful strategy.
Section 2: Troubleshooting Guide
This section provides a problem-solving framework for specific issues encountered during purification experiments.
Purification Workflow Overview
Caption: General purification strategy for 3,4-diiodo-1H-indazole derivatives.
Problem 1: Low or No Recovery After Column Chromatography
| Possible Cause | Scientific Explanation | Recommended Solution |
| Compound is irreversibly adsorbed onto the silica gel. | The diiodo-indazole derivative may be too polar for the starting eluent, or it is reacting with the acidic silica. The N-H proton and the lone pairs on the pyrazole ring nitrogens can bind very strongly to silanol groups. | 1. Perform a thorough TLC analysis before running the column to find a solvent system that gives an Rf value of ~0.2-0.3. 2. Use deactivated silica gel: Prepare a slurry of silica in your eluent containing 1% triethylamine, which neutralizes the acidic sites. 3. Consider switching stationary phases: Alumina (neutral or basic) can be a good alternative for compounds that are sensitive to acidic silica. |
| Product is precipitating on the column. | The crude material was dissolved in a strong solvent (e.g., DCM, EtOAc) for loading, but it is not soluble in the less polar mobile phase (e.g., 5% EtOAc/Hexane) used for elution, causing it to crash out at the top of the column. | 1. Use "dry loading": Pre-adsorb the crude material onto a small amount of silica gel. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This ensures the compound is introduced to the mobile phase in a solid, well-dispersed form.[9] 2. Ensure solubility: Check that your compound is soluble in the mobile phase you plan to use for elution. |
| Product is too non-polar and eluted with the solvent front. | An incorrect eluent was chosen, where the product has a very high Rf (>0.8). This often happens if the initial TLC test was misleading or not performed. | 1. Always run a TLC first. Start with a non-polar eluent (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity. 2. Re-combine and re-purify: If the fractions were collected, combine those containing the product (even if impure) and re-purify using a less polar solvent system. |
Problem 2: Co-elution of Impurities with the Desired Product
Caption: Troubleshooting workflow for co-eluting impurities in column chromatography.
Problem 3: Recrystallization Fails (Oiling Out, No Crystals, Low Yield)
| Possible Cause | Scientific Explanation | Recommended Solution |
| "Oiling Out" | The compound is coming out of solution at a temperature above its melting point, or the solution is becoming supersaturated too quickly, preventing ordered crystal lattice formation. The result is a liquid phase (the "oil") instead of solid crystals. | 1. Use a solvent pair: Dissolve the compound in a small amount of a "good" solvent (in which it is very soluble). Then, slowly add a "poor" solvent (in which it is insoluble) dropwise at an elevated temperature until the solution becomes faintly cloudy (the cloud point). Add a drop or two of the good solvent to clarify, then allow to cool slowly.[11] 2. Lower the temperature: Ensure the solution is heated only enough to dissolve the solid. Do not overheat. |
| No Crystals Form | The solution is not sufficiently supersaturated, or nucleation has not been initiated. The compound may also be too soluble in the chosen solvent even at low temperatures. | 1. Induce nucleation: Scratch the inside of the flask with a glass rod at the solvent-air interface. Add a "seed" crystal from a previous pure batch. 2. Concentrate the solution: Carefully evaporate some of the solvent to increase the concentration and then attempt to cool again. 3. Switch solvents: The chosen solvent is inappropriate. Conduct a systematic solvent screen using small vials to find a solvent where the compound is sparingly soluble at room temperature but highly soluble when hot.[8] |
| Very Low Yield | The compound has significant solubility in the mother liquor even at cold temperatures. Alternatively, too much solvent was used initially. | 1. Minimize solvent volume: Use the absolute minimum amount of hot solvent required to fully dissolve the solid. This is the most critical factor for achieving high recovery.[8] 2. Cool thoroughly: Ensure the flask is cooled for a sufficient time at a low temperature (e.g., in an ice bath or refrigerator) to maximize precipitation. 3. Recover a second crop: Concentrate the mother liquor (the remaining solution after filtration) and cool it again to obtain a second, potentially less pure, crop of crystals. |
Section 3: Detailed Experimental Protocols
Protocol 1: Purification by Silica Gel Flash Column Chromatography
This protocol describes a standard method for purifying 1-5 grams of crude 3,4-diiodo-1H-indazole.
1. Preparation and Eluent Selection:
-
Analyze the crude mixture by TLC using a starting eluent of 20% ethyl acetate in hexanes.
-
Adjust the eluent polarity to achieve an Rf value of 0.2-0.3 for the desired product. This provides the best separation.
-
Prepare a sufficient volume of the optimized eluent for the entire purification.
2. Column Packing:
-
Select a glass column of appropriate size (e.g., for 1g crude, a 40-50g silica load is typical).
-
Fill the column about one-third full with the non-polar solvent (hexanes).
-
Prepare a slurry of silica gel (e.g., 50g, 230-400 mesh) in the non-polar solvent.
-
Pour the slurry into the column. Use a funnel to avoid spilling. Tap the column gently to help the silica settle.
-
Open the stopcock and allow the solvent to drain, collecting it for reuse. Use gentle air pressure to accelerate the packing until the silica bed is firm and the solvent level is just at the top of the silica. Do not let the column run dry.
-
Add a thin layer (0.5 cm) of sand to the top of the silica bed to prevent disturbance during solvent addition.
3. Sample Loading (Dry Loading Recommended):
-
Dissolve the crude material (1g) in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add 2-3g of silica gel to this solution.
-
Concentrate the mixture on a rotary evaporator until a dry, free-flowing powder is obtained.
-
Carefully add this powder onto the sand layer in the column.
4. Elution and Fraction Collection:
-
Carefully add the prepared eluent to the column.
-
Begin elution, applying gentle pressure to achieve a steady flow rate (e.g., 5-10 cm/min).
-
Collect fractions in test tubes or vials. The size of the fractions should be about one-quarter of the column volume.
-
Monitor the elution process by spotting fractions onto a TLC plate.
5. Product Isolation:
-
Combine the fractions that contain the pure product.
-
Concentrate the combined pure fractions using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove residual solvent.
-
Obtain the mass and calculate the yield. Confirm purity by NMR or LC-MS.[2]
Protocol 2: Purification by Recrystallization
This protocol is for polishing the purity of the material obtained from column chromatography.
1. Solvent Selection:
-
Place a small amount (~20 mg) of your compound into several test tubes.
-
Add a small amount (~0.5 mL) of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, or mixtures like ethanol/water) to each tube.
-
A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.
-
Observe which solvent provides solid crystals upon slow cooling, not an oil.
2. Dissolution:
-
Place the chromatographed material (e.g., 0.8g) in an appropriately sized Erlenmeyer flask.
-
Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate with stirring) until the solid just dissolves. Using the minimum amount of hot solvent is critical for good recovery.
3. Cooling and Crystallization:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature. Rapid cooling leads to the formation of small, often impure crystals.
-
For maximum recovery, place the flask in an ice bath for 15-30 minutes after it has reached room temperature.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Allow the crystals to dry on the filter paper under vacuum for a few minutes.
-
Transfer the crystals to a watch glass and dry them completely, preferably in a vacuum oven at a mild temperature.
5. Analysis:
-
Determine the melting point of the recrystallized product. A sharp melting point is an indicator of high purity.
-
Confirm identity and purity using NMR.
Section 4: References
-
BenchChem Technical Support. (2025). Identifying impurities in 3-Iodo-6-methyl-5-nitro-1H-indazole samples. [Online]. Available:
-
Shaik, F. P., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Online]. Available: [Link]
-
BenchChem Technical Support. (2025). Troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. [Online]. Available:
-
BenchChem Technical Support. (2025). Application Note and Protocol for the Purification of 3,4-Dichloro-1H-indazole by Recrystallization. [Online]. Available:
-
BenchChem Technical Support. (2025). Indazole Synthesis Technical Support Center: Troubleshooting Guides & FAQs. [Online]. Available:
-
BenchChem Technical Support. (2025). Synthesis of 3-Iodo-1,5-dimethyl-1H-indazole from 1,5-dimethyl-1H-indazole. [Online]. Available:
-
Waters Corporation. (2025). LC Purification Troubleshooting Guide. [Online]. Available: [Link]
-
Indrayanto, G., & Putra, G. S. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(22), 6933. [Online]. Available: [Link]
-
Zhang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. Molecules, 28(12), 4725. [Online]. Available: [Link]
-
BenchChem Technical Support. (2025). Troubleshooting Unexpected NMR Peaks in Indazole Synthesis. [Online]. Available:
-
BenchChem Technical Support. (2025). Overcoming challenges in the purification of halogenated cinnamaldehydes. [Online]. Available:
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. waters.com [waters.com]
- 11. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Regioselectivity of Sonogashira Coupling at the C3 vs. C4 Position
Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the regioselectivity of the Sonogashira coupling reaction, particularly when differentiating between C3 and C4 positions on aromatic and heterocyclic scaffolds. Here, we will delve into the mechanistic underpinnings of this powerful C-C bond-forming reaction and provide actionable troubleshooting strategies to steer your reaction toward the desired regioisomer.
I. Fundamental Principles: Understanding the "Why" Behind Regioselectivity
Before troubleshooting, it's crucial to grasp the factors that govern where the alkyne will couple. The Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide, is catalyzed by a palladium complex and typically a copper(I) co-catalyst.[1] The regioselectivity is primarily dictated by the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1][2]
FAQ 1: What are the primary factors that determine the regioselectivity of Sonogashira coupling at different carbon-halide bonds?
The regioselectivity of the Sonogashira coupling is influenced by a hierarchy of electronic and steric factors:
-
Nature of the Halide: The reactivity of the C-X bond towards oxidative addition by the Pd(0) catalyst follows the general trend: I > OTf > Br >> Cl.[1][3] When a substrate contains two different halogen atoms, the coupling will preferentially occur at the more reactive halide. For instance, in a molecule with both an iodine and a bromine atom, the Sonogashira coupling will selectively take place at the C-I bond.[1][3][4]
-
Electronic Effects: In substrates with the same halide at different positions, the electronic environment of the carbon atom plays a pivotal role. The oxidative addition of the palladium catalyst is favored at the more electrophilic (electron-poor) carbon center.[2][3] Therefore, positions with nearby electron-withdrawing groups will be more reactive.
-
Steric Hindrance: The accessibility of the C-X bond to the bulky palladium catalyst is another critical factor. Less sterically hindered positions are generally favored for coupling.[5] This becomes particularly important when electronic effects at two positions are comparable.
dot
Caption: Key factors governing Sonogashira regioselectivity.
II. Troubleshooting Poor Regioselectivity
Encountering a mixture of C3 and C4 isomers is a common challenge. The following Q&A section provides a structured approach to diagnosing and resolving these issues.
FAQ 2: My reaction is yielding a mixture of C3 and C4 isomers. How can I improve the selectivity for the desired position?
When faced with a mixture of regioisomers, a systematic optimization of reaction parameters is necessary. Consider the following adjustments:
| Parameter | Recommendation to Enhance Selectivity | Rationale |
| Palladium Catalyst & Ligands | Switch to a bulkier phosphine ligand (e.g., P(t-Bu)3) or an N-heterocyclic carbene (NHC) ligand.[2][3] | Bulky ligands can increase steric differentiation between the C3 and C4 positions, favoring the less hindered site. NHC ligands can also modify the electronic properties of the palladium center, influencing its reactivity.[3] |
| Copper Co-catalyst | Perform the reaction under copper-free conditions. | While copper(I) increases the reaction rate, it can sometimes lead to side reactions and impact selectivity.[1] Copper-free Sonogashira protocols often provide cleaner reactions.[3][6] |
| Solvent | Screen a range of solvents with varying polarities (e.g., toluene, THF, DMF, NMP).[7] | The polarity of the solvent can influence the stability of intermediates in the catalytic cycle and affect the regioselectivity.[7] Polar solvents may enhance selectivity by stabilizing charged or polar intermediates.[7] |
| Base | Experiment with different organic (e.g., triethylamine, diisopropylamine) or inorganic bases (e.g., K2CO3, Cs2CO3).[1] | The base plays a role in the deprotonation of the terminal alkyne and can influence the overall catalytic cycle.[6][8] |
| Temperature | Lower the reaction temperature. | Running the reaction at a lower temperature can often enhance the kinetic resolution between the two competing reaction pathways, thereby improving regioselectivity. |
FAQ 3: I am observing significant amounts of homocoupling (Glaser coupling) of my alkyne. How can I suppress this side reaction?
Homocoupling of the terminal alkyne is a common side reaction, especially in the presence of oxygen. To minimize this:
-
Thoroughly Degas Solvents: Ensure all solvents are rigorously deoxygenated by bubbling with an inert gas (argon or nitrogen) or by the freeze-pump-thaw method.
-
Maintain an Inert Atmosphere: Run the reaction under a strict inert atmosphere of argon or nitrogen.
-
Consider Copper-Free Conditions: As mentioned, omitting the copper co-catalyst can significantly reduce alkyne dimerization.[1]
III. Advanced Strategies for Controlling Regioselectivity
When standard troubleshooting proves insufficient, more advanced techniques may be required.
FAQ 4: Can directing groups be used to control the regioselectivity of Sonogashira coupling?
While the classical Sonogashira reaction on haloarenes does not typically involve directing groups, related C-H activation/alkynylation reactions heavily rely on them to achieve high regioselectivity.[9][10] For substrates where C-H activation is a possibility, the introduction of a directing group can precisely control the site of alkynylation.[9][10][11] This strategy is particularly useful for achieving reactions at positions that are electronically or sterically disfavored.
dotdot
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Sources
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 7. books.lucp.net [books.lucp.net]
- 8. youtube.com [youtube.com]
- 9. Directing group assisted para-selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. Directing group assisted para -selective C–H alkynylation of unbiased arenes enabled by rhodium catalysis - Chemical Science (RSC Publishing) DOI:10.1039/D3SC03528J [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
Overcoming low yield in the synthesis of 3,4-Diiodo-1H-indazole
Welcome to the technical support center for the synthesis of 3,4-diiodo-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this particularly demanding synthesis. Low yields and purification difficulties are common hurdles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these complexities and improve your experimental outcomes.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues you may be encountering during the synthesis of 3,4-diiodo-1H-indazole. The advice provided is based on established principles of heterocyclic chemistry and experience with related halogenations.
Q1: My yield of 3,4-diiodo-1H-indazole is consistently below 20%. What are the most likely causes?
Low yields in the synthesis of 3,4-diiodo-1H-indazole are often multifactorial. The primary culprits are typically a lack of regioselectivity in the iodination reaction, incomplete reaction, and degradation of the product during workup or purification.
-
Lack of Regioselectivity: The direct iodination of 1H-indazole is known to preferentially occur at the C-3 position.[1][2] Achieving di-iodination at the C-3 and C-4 positions is challenging due to the electronic properties of the indazole ring. You are likely forming a mixture of mono-iodinated (3-iodo-, 4-iodo-, etc.) and other di-iodinated (e.g., 3,5-diiodo-) isomers, making the isolation of the desired 3,4-diiodo product difficult and reducing its yield.
-
Incomplete Reaction: Insufficient amounts of the iodinating agent or a short reaction time can lead to a significant amount of unreacted starting material or mono-iodinated intermediates.
-
Product Degradation: Iodo-indazoles can be sensitive to harsh workup conditions. The presence of strong acids or bases, along with elevated temperatures, can lead to decomposition or de-iodination.
-
Purification Losses: 3,4-Diiodo-1H-indazole and its isomers may have similar polarities, making chromatographic separation challenging and leading to significant product loss.
Q2: I am observing multiple spots on my TLC plate that are difficult to separate. How can I improve the regioselectivity of the di-iodination?
Improving regioselectivity is key to increasing the yield of 3,4-diiodo-1H-indazole. Here are several strategies to consider:
-
Starting Material Selection: Instead of starting from 1H-indazole, consider a precursor that already has a substituent at a position that can direct iodination to the desired locations or be easily converted to the target molecule. For example, starting with 4-amino-1H-indazole could be a viable strategy, where the amino group can be diazotized and converted to an iodide.
-
Use of a Directing Group: The installation of a removable directing group on the N-1 position of the indazole ring can alter the electronic distribution and sterically hinder certain positions, thereby guiding the iodination to the desired C-3 and C-4 positions. Protecting groups like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are commonly used for indazoles.
-
Stepwise Iodination: A stepwise approach may offer better control. You could first synthesize 3-iodo-1H-indazole or 4-iodo-1H-indazole and then subject it to a second iodination. This would still present regioselectivity challenges for the second iodination, but it simplifies the initial product mixture.
Q3: What are the optimal reaction conditions for the iodination of 1H-indazole?
While a specific protocol for 3,4-diiodo-1H-indazole is not well-documented in the literature, we can extrapolate from common procedures for the iodination of indazoles at the C-3 position.[1][2][3]
| Parameter | Recommendation | Rationale |
| Iodinating Agent | Iodine (I₂) | Readily available and effective for indazole iodination. |
| Base | Potassium Hydroxide (KOH) | Activates the indazole ring for electrophilic substitution. |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the reaction. |
| Stoichiometry | I₂ (2.2-2.5 eq.), KOH (3-4 eq.) | A slight excess of iodine and a larger excess of base are often required to drive the di-iodination to completion. |
| Temperature | Room Temperature | Iodination of indazoles is typically carried out at room temperature to minimize side reactions. |
| Reaction Time | 1-3 hours | Monitor the reaction by TLC to determine the optimal time. |
Q4: My reaction seems to stall, and I'm left with a lot of mono-iodinated product. What can I do?
If your reaction is not going to completion, consider the following adjustments:
-
Increase the Equivalents of Iodine and Base: You may not be using enough of the iodinating agent and base to achieve di-iodination. Try incrementally increasing the equivalents of both I₂ and KOH.
-
Extend the Reaction Time: Monitor the reaction for a longer period. Some sluggish reactions may require several hours to reach completion.
-
Increase the Temperature (with caution): Gently warming the reaction mixture (e.g., to 40-50 °C) might increase the reaction rate. However, be aware that this could also lead to an increase in side products and potential degradation.
Q5: How can I effectively purify 3,4-diiodo-1H-indazole from the reaction mixture?
Purification is a critical and often challenging step. A multi-step approach is usually necessary.
-
Aqueous Workup: After the reaction is complete, pour the mixture into an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) to quench any unreacted iodine.[1] This will typically cause the crude product to precipitate.
-
Filtration: Collect the precipitated solid by filtration and wash it thoroughly with water.
-
Column Chromatography: This is often essential for separating the desired di-iodo isomer from other isomers and impurities. A silica gel column with a gradient elution system (e.g., hexanes/ethyl acetate) is a good starting point. Careful monitoring of the fractions by TLC is crucial.
-
Recrystallization: If a reasonably pure solid is obtained from chromatography, recrystallization can be an effective final purification step to obtain highly pure material.[4] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find the optimal conditions.
Frequently Asked Questions (FAQs)
Q: What is the most reliable synthetic route to 3,4-diiodo-1H-indazole?
A: Given the challenges with direct di-iodination, a multi-step approach starting from a pre-functionalized indazole is likely to be more reliable, though longer. A potential route could involve starting with 4-amino-1H-indazole, performing a Sandmeyer reaction to introduce the first iodine at the 4-position, and then performing a regioselective iodination at the 3-position.
Q: Are there alternative iodinating agents I can use?
A: Yes, other iodinating agents can be employed. N-Iodosuccinimide (NIS) is a milder and often more selective electrophilic iodinating agent that could be explored. The reaction conditions would need to be optimized for your specific substrate.
Q: Does the N-H proton of the indazole interfere with the reaction?
A: The acidic N-H proton is deprotonated by the base (KOH) to form the indazolide anion, which is more reactive towards electrophilic substitution. While this is necessary for the reaction to proceed, the presence of the N-H in the starting material can sometimes lead to a mixture of N-1 and N-2 alkylation as a side reaction if an alkylating agent is present. In the context of iodination, the primary concern is its influence on regioselectivity.
Q: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H and ¹³C): This will provide information about the structure of the molecule and the position of the iodine atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for determining the purity of the final compound.
Experimental Protocols
Protocol 1: General Procedure for the Iodination of 1H-Indazole
This protocol is a general starting point and will likely require optimization for the synthesis of 3,4-diiodo-1H-indazole.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1H-indazole (1.0 eq.) in DMF (10-15 mL per gram of indazole).
-
Base Addition: Carefully add powdered potassium hydroxide (3.0-4.0 eq.) to the solution and stir for 15-20 minutes at room temperature.
-
Iodine Addition: In a separate flask, dissolve iodine (2.2-2.5 eq.) in a minimal amount of DMF. Add this solution dropwise to the reaction mixture over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1-3 hours. Monitor the progress of the reaction by TLC.
-
Workup: Pour the reaction mixture into a beaker containing an aqueous solution of 10% sodium thiosulfate. Stir until the iodine color disappears.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with plenty of water and then with a small amount of cold ethanol.
-
Purification: Purify the crude product by column chromatography on silica gel, followed by recrystallization if necessary.
Visualizing the Workflow
General Iodination Workflow
Caption: A generalized workflow for the synthesis and purification of iodo-indazoles.
References
- BenchChem. (2025).
- Gudipati, L., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792.
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved from [Link]
- Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand.
- Li, J., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15675-15687.
- BenchChem. (2025). troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. BenchChem.
- McConnell, D. B., & Cox, B. (2012). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 17(8), 9187-9197.
- BenchChem. (2025).
- Wu, J., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(15), 5339–5341.
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. Retrieved from [Link]
-
Sci-Hub. (n.d.). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. Retrieved from [Link]
- BenchChem. (2025).
- BenchChem. (2025). Synthesis of 3-Iodo-1,5-dimethyl-1H-indazole from 1,5-dimethyl-1H-indazole. BenchChem.
- Wang, C., et al. (2020). Regioselective synthesis of 3,4-diarylpyrimido[1,2-b]indazole derivatives enabled by iron-catalyzed ring-opening of styrene oxides.
- O'Donovan, D. H., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 193-207.
- Seela, F., & Peng, X. (2004). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Nucleosides, Nucleotides & Nucleic Acids, 23(1-2), 227-37.
-
ResearchGate. (n.d.). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. Retrieved from [Link]
- Google Patents. (n.d.). WO2006048745A1 - Methods for preparing indazole compounds.
- Chen, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326.
-
ResearchGate. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
PubMed. (2022). Sc(OTf)3-Mediated One-Pot Synthesis of 3,4-Disubstituted 1 H-Pyrazoles and 3,5-Disubstituted Pyridines from Hydrazine or Ammonia with Epoxides. Retrieved from [Link]
Sources
Technical Support Center: Byproduct Identification in 3,4-Diiodo-1H-indazole Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,4-diiodo-1H-indazole. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the chemical modification of this versatile scaffold. My aim is to equip you with the knowledge to not only troubleshoot problematic reactions but also to proactively design experiments that minimize byproduct formation.
Introduction: The Double-Edged Sword of Di-iodination
3,4-Diiodo-1H-indazole is a valuable building block in medicinal chemistry, offering two reactive sites for the introduction of diverse functionalities through cross-coupling reactions.[1] The differential reactivity of the C3 and C4 positions can, in principle, allow for selective and sequential functionalization. However, the proximity of these two iodine atoms and the inherent reactivity of the indazole core can lead to a variety of undesired byproducts, complicating reaction workups and compromising yields. This guide will dissect the common issues and provide actionable strategies for success.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My Suzuki-Miyaura coupling at the C4 position is sluggish and I'm observing significant amounts of a mono-iodo indazole byproduct.
Q: What is the likely identity of the mono-iodo byproduct and why is my reaction failing?
A: The most probable byproduct is 3-iodo-1H-indazole, resulting from a phenomenon known as protodeiodination.[2][3] This is the replacement of an iodine atom with a hydrogen atom from the solvent or a reagent. The C4-iodine bond is generally more susceptible to protodeiodination than the C3-iodine bond in this scaffold.
Several factors can contribute to a sluggish Suzuki-Miyaura coupling and promote protodeiodination:
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Inefficient Catalytic Cycle: The palladium catalyst may not be turning over efficiently. This can be due to catalyst deactivation, poor ligand choice, or suboptimal reaction temperature.
-
Base-Mediated Decomposition: While a base is necessary for the transmetalation step, certain strong bases can promote the degradation of the starting material or the boronic acid coupling partner.[4]
-
Poor Quality Boronic Acid: Boronic acids can dehydrate to form boroxines, which are often less reactive in cross-coupling reactions.
Troubleshooting Protocol:
-
Catalyst and Ligand Selection:
-
Ensure you are using a fresh, active palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf).[5][6]
-
For challenging couplings, consider using more electron-rich and bulky phosphine ligands like RuPhos or Xantphos, which can promote the oxidative addition and reductive elimination steps of the catalytic cycle.[7]
-
-
Base Optimization:
-
Boronic Acid Quality:
-
Use fresh boronic acid or recrystallize older batches.
-
Consider using potassium trifluoroborate salts, which are often more stable than the corresponding boronic acids.[4]
-
-
Solvent and Temperature:
-
Ensure your solvent is anhydrous and thoroughly degassed to prevent catalyst deactivation.
-
Gradually increase the reaction temperature in increments of 10 °C, monitoring for any signs of decomposition.
-
Issue 2: During a Sonogashira coupling, I'm observing a significant amount of a high molecular weight byproduct and my desired product is contaminated with a homocoupled alkyne.
Q: What are these byproducts and how can I suppress their formation?
A: The high molecular weight byproduct is likely the result of the homocoupling of your 3,4-diiodo-1H-indazole starting material, leading to a bi-indazole species.[8][9][10] The other major byproduct is the Glaser coupling of your terminal alkyne, forming a symmetrical diyne.[11][12]
These side reactions are primarily caused by:
-
Presence of Oxygen: Oxygen promotes the oxidative homocoupling of terminal alkynes (Glaser coupling) and can also lead to the deactivation of the palladium(0) catalyst, favoring the homocoupling of the aryl iodide.[11][13]
-
Inefficient Cross-Coupling: If the rate of the desired cross-coupling is slow, the competing homocoupling pathways become more prominent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Sonogashira coupling reactions.
Experimental Protocol for Minimizing Homocoupling:
-
Rigorous Degassing:
-
Degas all solvents (e.g., DMF, THF, triethylamine) by three freeze-pump-thaw cycles or by sparging with argon or nitrogen for at least 30 minutes.
-
-
Catalyst and Co-catalyst:
-
Use a fresh, high-purity source of your palladium catalyst and copper(I) iodide. CuI can oxidize over time, appearing yellowish or greenish instead of white.
-
-
Reaction Setup:
-
Assemble your reaction under a positive pressure of an inert gas.
-
Add the reagents in the following order: 3,4-diiodo-1H-indazole, palladium catalyst, CuI, and then the degassed solvent and amine base. Finally, add the terminal alkyne.
-
-
Copper-Free Conditions:
-
In some cases, copper-free Sonogashira conditions can be advantageous. These protocols often utilize a different palladium catalyst and ligand system and a stronger base.[11]
-
Issue 3: I am attempting a Buchwald-Hartwig amination and observing a complex mixture of products, including what appears to be a ring-opened species.
Q: What could be causing the formation of these byproducts?
A: Besides the common issue of protodeiodination, the indazole ring itself can be susceptible to nucleophilic attack under certain conditions, especially with highly nucleophilic amines and strong bases at elevated temperatures. This can lead to ring-opening byproducts.
Key Factors Influencing Byproduct Formation in Buchwald-Hartwig Amination:
| Parameter | Potential Issue | Recommended Action |
| Base | A very strong base (e.g., NaOtBu, LHMDS) can deprotonate the indazole N-H, and in some cases, lead to ring-opening. | Use a milder base such as K₂CO₃, Cs₂CO₃, or K₃PO₄.[7] |
| Ligand | An inappropriate ligand can lead to a slow catalytic cycle, allowing for side reactions to occur. | Screen bulky, electron-rich biarylphosphine ligands like Xantphos or RuPhos.[7] |
| Temperature | Excessive heat can promote decomposition and side reactions. | Start with a lower reaction temperature (e.g., 80 °C) and only increase if the reaction is not proceeding. |
| N-Protection | The acidic N-H proton can sometimes interfere with the catalytic cycle. | For particularly challenging aminations, consider protecting the indazole nitrogen with a group like Boc or SEM.[11] |
Logical Flow for Optimizing Buchwald-Hartwig Amination:
Caption: Optimization strategy for Buchwald-Hartwig amination.
Summary of Common Byproducts and Their Identification
| Byproduct | Likely Reaction Type | Identification (¹H NMR) | Identification (MS) |
| 3-Iodo-1H-indazole | Suzuki, Sonogashira, Buchwald-Hartwig | Appearance of a new aromatic proton signal, disappearance of one of the iodo-substituted aromatic signals. | [M+H]⁺ corresponding to the loss of one iodine and the gain of one hydrogen. |
| Homocoupled Bi-indazole | Suzuki, Sonogashira | Complex aromatic region, significant downfield shifting of some protons due to anisotropy. | [M+H]⁺ corresponding to the dimer of the de-iodinated indazole core. |
| Glaser Homocoupling Product | Sonogashira | Symmetrical diyne signals, absence of the terminal alkyne proton. | [M+H]⁺ corresponding to the dimer of the alkyne. |
| Ring-Opened Products | Buchwald-Hartwig | Loss of the characteristic indazole ring proton signals, appearance of new aliphatic or aromatic signals. | Fragmentation pattern inconsistent with the indazole core. |
Concluding Remarks
Successfully navigating the chemistry of 3,4-diiodo-1H-indazole requires a proactive and informed approach to experimental design. By understanding the common byproduct formation pathways—protodeiodination, homocoupling, and potential ring-opening—researchers can implement strategies to mitigate these issues. Careful selection of catalysts, ligands, bases, and reaction conditions, coupled with rigorous control of the reaction atmosphere, is paramount to achieving high yields and purity. This guide serves as a foundational resource, and further optimization for specific substrates will always be a key component of successful synthesis.
References
-
Lee, S. H., et al. (2005). Homocoupling of Aryl Iodides and Bromides Using a Palladium/Indium Bimetallic System. Synthetic Communications, 35(13), 1851-1857. [Link]
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Inamoto, K., et al. (2003). Palladium-Catalyzed (Ullmann-Type) Homocoupling of Aryl Halides: A Convenient and General Synthesis of Symmetrical Biaryls via Inter- and Intramolecular Coupling Reactions. Organic Letters, 5(14), 2425–2428. [Link]
-
Zhang, R., et al. (2025). Dual Photoredox/Palladium Catalysis Enabled Enantioselective Heck/Reductive Allylic Homocoupling Reaction. Chemistry – A European Journal, 31. [Link]
-
Yoo, B. W., et al. (2005). Homocoupling of aryl iodides and bromides using a palladium/indium bimetallic system. Synthetic Communications, 35(13), 1851-1857. [Link]
-
Wang, L., et al. (2004). Palladium-Catalyzed Homocoupling and Cross-Coupling Reactions of Aryl Halides in Poly(ethylene glycol). The Journal of Organic Chemistry, 69(24), 8424–8430. [Link]
-
Ghorai, P., et al. (2025). Molecular Iodine-Mediated One-Pot Sequential Iodocyclization–Decarboxylative Protodeiodination: Access to Densely Functionalized Benzofulvenes. Organic Letters. [Link]
-
Choguill, H. S., & Ridd, J. H. (1961). The mechanism of protodeiodination of p-iodoaniline. Journal of the Chemical Society (Resumed), 822. [Link]
-
Prasad, A. S. B., et al. (2020). Pd(PPh₃)₄ Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Applied Sciences, 10(11), 3792. [Link]
-
Organic Chemistry Portal. Indazole synthesis. [Link]
-
Wang, Z., et al. (2018). Synthesis of Aryl Iodides from Arylhydrazines and Iodine. The Journal of Organic Chemistry, 83(17), 10615–10622. [Link]
-
Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024, September 7). YouTube. [Link]
-
Cui, S.-L., et al. (2010). Iodine-Mediated Synthesis of 3H-Indoles via Intramolecular Cyclization of Enamines. The Journal of Organic Chemistry, 75(13), 4618–4621. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
-
Chemistry Stack Exchange. (2017, July 23). What are the byproducts in a Suzuki reaction? [Link]
-
ResearchGate. (n.d.). Iodination reaction of commercial indazole. [Link]
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Zhang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(28), 17095-17105. [Link]
- Patsnap. (n.d.). Synthesis method of 6-iodine-1H-indazole.
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Al-Masum, M., & Kumar, M. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. The Journal of Organic Chemistry, 68(21), 8261–8263. [Link]
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YouTube. (2025, September 17). Preparation of Aryl Iodides, Part 1: Electrophilic Iodination. [Link]
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Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Synlett, 2005(12), 1887-1891. [Link]
-
Fiveable. (n.d.). Aryl Iodides Definition. [Link]
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Darras, N., & Visser, T. J. (2019). Deiodinases: How Nonmammalian Research Helped Shape Our Present View. Endocrinology, 160(8), 1835–1846. [Link]
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ResearchGate. (2025). One-Pot Synthesis of 1H-Indazole-4,7-diols via Iodine(III)-Mediated [3+2] Cyclization in Water. [Link]
-
ResearchGate. (n.d.). Iodine-mediated synthesis of indolyl-1,3,4-thiadiazole amine derivatives and their DFT analysis. [Link]
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Katritzky, A. R., et al. (2008). One-Pot Synthesis of Novel 2,3-Dihydro-1H-indazoles. Molecules, 13(3), 556–566. [Link]
-
ResearchGate. (2025). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. [Link]
-
Gereben, B., et al. (2021). Deiodinases and the Three Types of Thyroid Hormone Deiodination Reactions. Journal of the Endocrine Society, 5(11), bvab145. [Link]
-
Al-Masum, M., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(6), 2821. [Link]
- Google Patents. (n.d.). US8022227B2 - Method of synthesizing 1H-indazole compounds.
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Gereben, B., et al. (2008). Deiodinases: the balance of thyroid hormone: local impact of thyroid hormone inactivation. Endocrinology, 149(11), 5436–5440. [Link]
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ResearchGate. (2025). The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation. [Link]
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Gereben, B., et al. (2012). The deiodinases and the control of intracellular thyroid hormone signaling during cellular differentiation. Biochimica et Biophysica Acta (BBA) - General Subjects, 1830(7), 3937–3945. [Link]
-
Balova, I. A., et al. (2020). Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Organic & Biomolecular Chemistry, 18(3), 448-459. [Link]
-
ResearchGate. (2025). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. [Link]
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Managing steric hindrance in coupling reactions with 3,4-Diiodo-1H-indazole
Welcome to the technical support resource for 3,4-Diiodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists encountering challenges with this versatile yet sterically complex building block. Here, we provide in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your cross-coupling reactions.
Part 1: Frequently Asked Questions (FAQs) about 3,4-Diiodo-1H-indazole
This section addresses fundamental questions regarding the reactivity and handling of 3,4-Diiodo-1H-indazole, focusing on the inherent challenges posed by its structure.
Q1: What are the primary challenges when using 3,4-Diiodo-1H-indazole in cross-coupling reactions?
The primary challenge is managing the regioselective functionalization of the two iodo-substituents, which possess different steric and electronic environments. The iodine at the C4 position is significantly more sterically hindered due to its proximity to the fused benzene ring and the C3 substituent. This steric bulk can impede the approach of the palladium catalyst, slowing down oxidative addition and subsequent steps in the catalytic cycle. Consequently, reactions at the C4 position often require more forcing conditions or highly specialized catalyst systems compared to the more accessible C3 position.
A secondary challenge is the presence of the acidic N-H proton on the indazole ring. This proton can interfere with certain reaction conditions, particularly when using strong organometallic reagents or bases, potentially leading to deprotonation, catalyst deactivation, or undesired side reactions.[1]
Q2: How does the reactivity of the C3-Iodo versus the C4-Iodo position compare in typical palladium-catalyzed reactions?
In palladium-catalyzed cross-coupling reactions, the C-I bond at the C3 position is generally more reactive than the C-I bond at the C4 position. This is a well-established principle for dihaloheterocycles where one halogen is adjacent to a heteroatom and the other is on a carbocyclic ring. The C3-I bond is activated by the adjacent nitrogen atom of the pyrazole ring, making it more susceptible to oxidative addition to the Pd(0) catalyst.
However, this differential reactivity allows for selective, sequential cross-coupling reactions.[2] One can first perform a coupling reaction at the more reactive C3 position under milder conditions, and then, by employing a more active catalyst system and more forcing conditions, a second coupling can be achieved at the sterically hindered C4 position.[3][4] Achieving selective coupling at C4 while leaving C3 untouched is significantly more challenging and typically requires the C3 position to be blocked or already functionalized.
Q3: Is N-H protection of the indazole ring necessary for successful coupling reactions?
While not always mandatory, N-protection of the indazole ring is highly recommended, especially when troubleshooting difficult couplings or aiming for high yields and reproducibility.[1][5]
Arguments for N-Protection (e.g., with Boc, SEM, or THP groups):
-
Prevents Side Reactions: It eliminates the acidic proton, preventing unwanted reactions with bases (like KOtBu) or organometallic reagents.[1]
-
Improves Solubility: N-protected indazoles often exhibit better solubility in common organic solvents used for cross-coupling.
-
Enhances Stability: Protection can prevent potential catalyst inhibition caused by coordination of the N-H group to the palladium center.
-
Predictable Reactivity: It simplifies the reaction environment, making outcomes more predictable, which is crucial in multi-step syntheses.[6][7]
When you might proceed without protection:
-
Mild Bases: If using weaker inorganic bases like K₂CO₃ or Cs₂CO₃, reactions on the unprotected N-H can be successful.[1]
-
Robust Catalyst Systems: Some modern, highly active catalyst systems can tolerate the free N-H.
-
Process Simplicity: For shorter synthetic routes, avoiding the extra steps of protection and deprotection is desirable.
Recommendation: For initial attempts or when facing low yields, N-protection is a critical parameter to explore.
Part 2: Troubleshooting Guides for Specific Coupling Reactions
This section provides structured troubleshooting advice for the most common cross-coupling reactions performed with 3,4-Diiodo-1H-indazole, with a focus on overcoming the steric hindrance at the C4 position.
A. Suzuki-Miyaura Coupling
Issue: "My Suzuki-Miyaura coupling to functionalize the C4-Iodo position is failing or giving very low yields. I am recovering my C3-coupled (or C3-unsubstituted) starting material."
This is a classic case of steric hindrance deactivating the catalyst or preventing efficient coupling. Below is a systematic guide to address this issue.
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling at the C4-position.
Q: Which palladium catalyst and ligand combination is best for the sterically hindered C4-Iodo position?
For sterically demanding substrates, standard ligands like PPh₃ are often ineffective.[8] You need to use bulky, electron-rich monophosphine biaryl ligands, often referred to as "Buchwald ligands."
-
Why they work: The steric bulk of these ligands promotes the reductive elimination step, which is often the rate-limiting step for hindered substrates. Their electron-donating nature increases the electron density on the palladium center, facilitating the initial oxidative addition of the C-I bond.[8]
-
Recommended Ligands: XPhos, SPhos, RuPhos, and DavePhos.
-
Palladium Source: Use air-stable precatalysts like XPhos Pd G3/G4 or generate the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[9] Precatalysts are often preferred for better reproducibility.[1]
Q: My boronic acid is decomposing, or I'm seeing significant homocoupling. What's wrong?
This often points to issues with the quality of the boronic acid or the reaction setup.
-
Boronic Acid Quality: Boronic acids can dehydrate to form cyclic boroxine anhydrides upon storage. Use freshly purchased boronic acid or recrystallize it before use. Alternatively, use more stable boronate esters like MIDA or pinacol esters (BPin).[1]
-
Oxygen Contamination: Homocoupling is a classic sign of oxygen in the reaction. Ensure all solvents are rigorously degassed (e.g., by three freeze-pump-thaw cycles or sparging with argon for 30-60 minutes) and that the reaction is maintained under a strict inert atmosphere (argon or nitrogen).
-
Base Choice: An inappropriate or wet base can also promote decomposition. Use anhydrous K₃PO₄ or Cs₂CO₃.
| Parameter | Recommendation for C4-Suzuki Coupling | Rationale |
| Pd Source | Pd₂(dba)₃ (1-2 mol%), Pd(OAc)₂ (2-4 mol%) | Common, effective sources for generating Pd(0) in situ. |
| Ligand | XPhos, SPhos, RuPhos (1.1-1.5 eq. to Pd) | Bulky, electron-rich ligands are essential to overcome steric hindrance.[8][10] |
| Base | Cs₂CO₃, K₃PO₄ (2-3 eq.) | Effective, non-nucleophilic bases that minimize side reactions with the N-H group.[1] |
| Solvent | 1,4-Dioxane/H₂O (e.g., 5:1), Toluene/H₂O | Aprotic solvents with some water are standard for Suzuki reactions. Ensure they are degassed.[10] |
| Temperature | 90 - 120 °C | Higher temperatures are often required to overcome the high activation energy at the hindered C4 site. |
| Substrate | N-Boc-3,4-diiodo-1H-indazole | N-protection is strongly recommended for optimal results.[6] |
B. Sonogashira Coupling
Issue: "I am attempting a Sonogashira reaction on 3,4-Diiodo-1H-indazole, but I'm getting a mixture of products, significant starting material decomposition, or Glaser homocoupling of my alkyne."
The Sonogashira reaction is notoriously sensitive to oxygen and catalyst activity. Achieving regioselectivity with a di-iodinated substrate adds another layer of complexity.
Caption: Troubleshooting workflow for Sonogashira coupling with 3,4-Diiodo-1H-indazole.
Q: How can I achieve selective Sonogashira coupling at either the C3 or C4 position?
Direct selective coupling at the C4 position is extremely difficult due to the higher reactivity of the C3 position. The most reliable strategy is sequential coupling:[4]
-
First Coupling at C3: Use mild conditions (e.g., Pd(PPh₃)₂Cl₂/CuI, Et₃N in THF at room temperature) with 1 equivalent of the terminal alkyne. This should favor reaction at the more activated C3 position.
-
Purify the C3-alkynylated intermediate.
-
Second Coupling at C4: Subject the purified intermediate to a second Sonogashira coupling, likely requiring more forcing conditions (higher temperature, potentially a different ligand) to react at the hindered C4 site.
Interestingly, for some dihaloheterocycles, the introduction of an alkyne at the first position can electronically activate the second position for a subsequent coupling.[11]
Q: I'm observing a lot of alkyne homocoupling (Glaser coupling). How do I prevent this?
Glaser coupling is an oxidative process that is a tell-tale sign of oxygen contamination.
-
Inert Atmosphere is Critical: The Sonogashira reaction is far more sensitive to oxygen than the Suzuki coupling. Ensure your flask is free of air (evacuate/backfill with argon 3x) and that all solvents and liquid reagents (like Et₃N) are thoroughly degassed.[1]
-
Fresh Copper(I) Source: Copper(I) iodide (CuI) can oxidize to Cu(II) over time, which can promote homocoupling. Use CuI from a freshly opened bottle or purify it before use. It should be off-white, not green or blue.[1]
C. Buchwald-Hartwig Amination
Issue: "My Buchwald-Hartwig amination at the C4-position is sluggish, and I'm observing hydrodehalogenation (loss of iodine) or formation of side products."
This reaction is highly dependent on the right choice of ligand, base, and the nature of the amine coupling partner. The sterically congested C4 position makes these choices even more critical.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination at the C4-position.
Q: What is the most critical parameter for a successful amination at the hindered C4 position?
The choice of phosphine ligand is paramount.[12][13] The ligand must be carefully designed to facilitate the desired C-N bond formation while suppressing undesired side reactions.[14]
-
Ligand Choice: For coupling sterically hindered primary or secondary amines, highly active, bulky biaryl phosphine ligands are required.
-
Recommended Ligands: BrettPhos, tBuXPhos, RuPhos. These ligands create a sterically crowded palladium center that favors reductive elimination to form the C-N bond over side reactions like β-hydride elimination (which leads to hydrodehalogenation).[14]
-
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine (or the Pd-amine complex).
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOtBu). Carbonate and phosphate bases are generally not strong enough.
-
-
Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are standard.[12]
Q: My amine is very bulky (e.g., di-tert-butylamine) or electron-poor, and the reaction isn't working. What can I do?
These are known to be challenging coupling partners.[14] The low nucleophilicity of these amines can slow the reaction, allowing side reactions to dominate.
-
More Active Catalyst System: Use a higher catalyst loading (e.g., 2-5 mol%) and ensure you are using one of the most active ligands like tBuBrettPhos.
-
Higher Temperature: Increase the reaction temperature cautiously (e.g., to 110-130 °C), monitoring for decomposition of your starting material.
-
Change the Base: Sometimes switching from NaOtBu to LHMDS can make a difference.
Part 3: Experimental Protocols
The following protocol is a representative, generalized procedure for a sequential Suzuki-Miyaura coupling to synthesize a 3,4-disubstituted-1H-indazole, illustrating the principles discussed above.
Protocol: Sequential Suzuki Coupling on N-Boc-3,4-Diiodo-1H-indazole
Step 1: Selective Suzuki Coupling at the C3 Position
-
To a flame-dried Schlenk flask, add N-Boc-3,4-diiodo-1H-indazole (1.0 eq.), the first arylboronic acid (1.1 eq.), and potassium carbonate (K₂CO₃, 2.5 eq.).
-
Seal the flask, then evacuate and backfill with argon three times.
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%), under a positive flow of argon.
-
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe.
-
Heat the reaction mixture to 85 °C and stir for 4-8 hours, monitoring by TLC or LC-MS for consumption of the starting material.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the N-Boc-3-aryl-4-iodo-1H-indazole intermediate.
Step 2: Suzuki Coupling at the Sterically Hindered C4 Position
-
To a flame-dried microwave vial, add the purified N-Boc-3-aryl-4-iodo-1H-indazole (1.0 eq.), the second arylboronic acid (1.5 eq.), and cesium carbonate (Cs₂CO₃, 3.0 eq.).
-
Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and additional XPhos ligand (2 mol%).
-
Seal the vial, then evacuate and backfill with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring by LC-MS.
-
After cooling, work up the reaction as described in Step 1.
-
Purify by column chromatography to yield the desired 3,4-diaryl-1H-indazole product (after Boc deprotection if necessary).
References
-
Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. National Institutes of Health.[Link]
-
Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai.[Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. National Institutes of Health.[Link]
-
Access to 2-substituted-2H-indazoles via a copper-catalyzed regioselective cross-coupling reaction. Royal Society of Chemistry.[Link]
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.[Link]
-
Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate.[Link]
-
Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes. Royal Society of Chemistry.[Link]
-
Sonogashira Cross-Coupling Reaction of 3-Iodoindazoles with Various Terminal Alkynes: A Mild and Flexible Strategy to Design 2-Aza Tryptamines. ResearchGate.[Link]
-
Suzuki-Type Cross-Coupling Reaction of 3-Iodoindazoles with Aryl Boronic Acids: A General and Flexible Route to 3-Arylindazoles. ResearchGate.[Link]
-
Buchwald–Hartwig amination. Wikipedia.[Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Thieme.[Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. National Institutes of Health.[Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate.[Link]
-
Selective synthesis of indazoles and indoles via triazene–alkyne cyclization switched by different metals. Royal Society of Chemistry.[Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Royal Society of Chemistry.[Link]
-
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Royal Society of Chemistry.[Link]
-
Struggling with Suzuki Reaction. Reddit.[Link]
-
A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. Semantic Scholar.[Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts.[Link]
-
Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. ResearchGate.[Link]
-
Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI.[Link]
-
Synthesis of C3,C4-Disubstituted Indoles via the Palladium/Norbornene-Catalyzed Ortho-Amination/Ipso-Heck Cyclization. National Institutes of Health.[Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.[Link]
-
An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health.[Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry.[Link]
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI.[Link]
-
Solvent-controlled C2/C3-regioselective ring-opening/coupling of aziridines with amines and CS2: synthesis of 2-aminoethyl dithiocarbamates. Royal Society of Chemistry.[Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health.[Link]
-
Precipitation-driven diastereo- and regioselective macrocyclization via benzoin condensation: effects of solvents and alkyl chain lengths. Royal Society of Chemistry.[Link]
-
Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. National Institutes of Health.[Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]
-
Steric effects on the control of endo/exo-selectivity in the asymmetric cycloaddition reaction of 3,4-dimethyl-1-phenylarsole. ResearchGate.[Link]
Sources
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- 2. China Intermediates 6-bromo-3-iodo-1H-indazole for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]
- 3. researchgate.net [researchgate.net]
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- 5. researchgate.net [researchgate.net]
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- 11. Facile synthesis of diiodoheteroindenes and understanding their Sonogashira cross-coupling selectivity for the construction of unsymmetrical enediynes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for Selective Cross-Coupling of Di-halo-indazoles
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the selective functionalization of di-halo-indazoles. This guide is structured to provide practical, in-depth solutions to common challenges encountered during these critical cross-coupling reactions. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles that govern catalyst selection and reaction outcomes, empowering you to troubleshoot effectively and innovate in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: I'm starting a project on the selective functionalization of a di-bromo-indazole. Where do I begin with catalyst selection for a Suzuki-Miyaura coupling?
A1: For a selective mono-arylation of a di-bromo-indazole, the initial choice of catalyst system is crucial and depends on the desired position of functionalization (e.g., C3 vs. C7). A standard starting point is a palladium(II) precatalyst with a phosphine ligand. For instance, Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand like SPhos or XPhos is often effective.
A critical review of Suzuki-Miyaura cross-coupling on heteroaryl halides suggests that for polyhalogenated systems, the reaction conditions, especially the ligand, can be decisive in controlling regioselectivity, particularly when using sterically hindered and/or electron-rich phosphines.[1][2]
Here is a decision workflow to guide your initial catalyst screening:
Caption: Initial catalyst and ligand screening workflow.
Q2: What are the most common side reactions in the cross-coupling of di-halo-indazoles, and how can I mitigate them?
A2: The most prevalent side reactions include:
-
Di-substitution: The reaction proceeds at both halogenated sites. To favor mono-substitution, carefully control the stoichiometry of the coupling partner (typically 1.0-1.2 equivalents). Lowering the reaction temperature and catalyst loading can also enhance selectivity for the mono-arylated product.[2]
-
Dehalogenation (or hydrodehalogenation): Replacement of a halogen with a hydrogen atom. This is often promoted by certain bases and protic solvents. Using a weaker, non-hydridic base like K₂CO₃ or Cs₂CO₃ instead of alkoxides, and employing aprotic solvents such as dioxane or toluene can minimize this side reaction.
-
Homocoupling: Coupling of two molecules of the boronic acid or organometallic reagent. This can be exacerbated by the presence of oxygen. Ensuring the reaction is thoroughly degassed and run under an inert atmosphere (Argon or Nitrogen) is critical. The choice of palladium precatalyst can also influence the extent of homocoupling; using a well-defined Pd(0) source or a precatalyst that rapidly generates the active Pd(0) species can be beneficial.
Q3: How does N-substitution on the indazole ring affect regioselectivity in cross-coupling reactions?
A3: N-substitution significantly impacts the electronic properties and steric environment of the indazole core, thereby influencing the regioselectivity of cross-coupling reactions. The position of the substituent (N1 vs. N2) directs the reaction to different positions on the carbocyclic ring. For instance, the regioselectivity of N-alkylation itself is highly dependent on substituents and reaction conditions, which in turn sets the stage for subsequent C-H functionalization or cross-coupling.[3][4] The electronic nature of the N-substituent can also alter the relative reactivity of the C-X bonds. It is crucial to consider the potential for the N-substituent to act as a directing group, which can lead to catalyst chelation and altered regiochemical outcomes.
Troubleshooting Guides
Scenario 1: Low or No Conversion in a Suzuki-Miyaura Coupling
Problem: You are attempting a selective mono-arylation of 3,7-dibromo-1H-indazole with an arylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/water, but you observe only starting material after several hours.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive Catalyst | Use a fresh bottle of palladium catalyst and ensure ligands are stored under inert atmosphere. Consider using a more robust precatalyst like a Buchwald G3 or G4 palladacycle. | Palladium catalysts, especially Pd(0) sources, can be sensitive to air and moisture, leading to the formation of inactive palladium black. Precatalysts are often more air-stable and efficiently generate the active catalytic species in situ. |
| Poorly Soluble Base | Grind the base (e.g., K₂CO₃ or K₃PO₄) to a fine powder before use. Ensure vigorous stirring. Alternatively, switch to a more soluble base like Cs₂CO₃. | The transmetalation step in the Suzuki-Miyaura catalytic cycle is often dependent on the concentration of the boronate salt in solution, which is formed by the reaction of the boronic acid with the base. Poorly soluble bases can limit the rate of this step. |
| Decomposition of Boronic Acid | Use high-purity boronic acid. If homocoupling is observed, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). | Boronic acids can undergo protodeboronation or form inactive trimeric anhydrides (boroxines), especially at elevated temperatures. |
| Insufficiently Degassed System | Degas the solvent mixture thoroughly by sparging with argon or nitrogen for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. | Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, halting the catalytic cycle. |
Scenario 2: Lack of Selectivity in a Buchwald-Hartwig Amination
Problem: You are trying to selectively couple a primary amine to the C3 position of 3,6-dichloro-1-methyl-1H-indazole but are obtaining a mixture of the C3-aminated product, the C6-aminated product, and the di-aminated product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate Ligand | Screen a panel of bulky, electron-rich biarylphosphine ligands such as RuPhos, XPhos, or BrettPhos. | The steric and electronic properties of the ligand are paramount in controlling selectivity in Buchwald-Hartwig aminations. Bulky ligands can create a steric environment around the palladium center that favors oxidative addition at the less hindered C-Cl bond. For challenging nucleophiles like primary amines, specific ligands have been developed to promote efficient coupling.[5] |
| Reaction Temperature Too High | Run the reaction at a lower temperature (e.g., start at 80 °C instead of 110 °C) and monitor the progress over a longer period. | Higher temperatures can provide enough energy to overcome the activation barrier for reaction at the less reactive C-Cl bond, leading to a loss of selectivity. |
| Incorrect Base | Switch to a weaker base like K₃PO₄ or Cs₂CO₃ instead of a strong base like NaOtBu. | Strong bases can sometimes lead to side reactions or promote reactivity at multiple sites. The choice of base can significantly influence the outcome of the reaction.[6][7] |
| Stoichiometry | Use a slight excess (1.1-1.2 equivalents) of the amine to drive the reaction to completion at one site, but avoid a large excess which could favor di-substitution. | Carefully controlling the amount of the nucleophile is a key strategy for achieving mono-functionalization of di-haloarenes. |
Here is a conceptual diagram illustrating the role of a bulky ligand in promoting selectivity:
Caption: Steric hindrance from a bulky ligand can favor reaction at a specific site.
Scenario 3: Poor Yield in a Sonogashira Coupling
Problem: You are attempting a Sonogashira coupling of a terminal alkyne with 3-iodo-6-chloro-1H-indazole to achieve selective alkynylation at the C3 position, but the yield is consistently low.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Copper(I) Issues | If using a copper co-catalyst, ensure it is fresh and of high purity. Alternatively, try a copper-free Sonogashira protocol. | The traditional Sonogashira reaction relies on a copper(I) co-catalyst. However, copper can also promote the homocoupling of the alkyne (Glaser coupling), leading to reduced yields of the desired cross-coupled product. Copper-free conditions can mitigate this side reaction.[8] |
| Inappropriate Base/Solvent | The Sonogashira reaction is sensitive to the base and solvent. An amine base like triethylamine or diisopropylethylamine is often used, sometimes as the solvent itself.[9] If solubility is an issue, a co-solvent like THF or DMF can be added. | The base is required to deprotonate the terminal alkyne to form the reactive copper acetylide (in the copper-catalyzed version) and to neutralize the HX byproduct. The choice of amine can significantly impact the reaction rate and yield. |
| Catalyst Poisoning | If your indazole or alkyne contains functional groups that can coordinate strongly to palladium (e.g., certain nitrogen or sulfur heterocycles), this can inhibit the catalyst. Increasing the catalyst loading or using a more robust ligand may be necessary. | Catalyst poisoning occurs when a substrate or impurity binds irreversibly to the active metal center, preventing it from participating in the catalytic cycle. |
| Low Reaction Temperature | While many Sonogashira couplings proceed at room temperature, less reactive aryl halides may require heating. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor for product formation and decomposition. | The oxidative addition of the aryl halide to the Pd(0) center is often the rate-limiting step. Increasing the temperature can accelerate this step, but may also lead to more side reactions if not carefully controlled. |
Experimental Protocols
General Procedure for a Selective Suzuki-Miyaura Mono-arylation of a Di-bromo-indazole
-
To a dry Schlenk flask under an argon atmosphere, add the di-bromo-indazole (1.0 equiv.), the arylboronic acid (1.1 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v).
-
Seal the flask and heat the reaction mixture at the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
References
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
-
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Catalyst-controlled directing group translocation in the site selective C–H functionalization of 3-carboxamide indoles and metallocarbenes. PMC. [Link]
-
Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. ResearchGate. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. PMC. [Link]
-
Palladium catalyzed selective mono-arylation of o-carboranes via B–H activation. Chemical Communications (RSC Publishing). [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Synthesis of Indazole Scaffolds from Arynes and Suitable Coupling Partners - A Brief Review. Bentham Science. [Link]
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. ResearchGate. [Link]
-
Selective C–H Activation of Unprotected Allylamines by Control of Catalyst Speciation. PMC. [Link]
-
Optimisation of the catalyst loading for the Sonogashira reaction. ResearchGate. [Link]
-
Synthesis of C3, C5, C7 triarylatedazaindazoles. ResearchGate. [Link]
-
Functionalization of indazoles and azaindazoles via Palladium-catalyzed Cross-Coupling and transition metal-free C–H activation: current advances and applications – an eight-year update. ResearchGate. [Link]
-
Alkylating reagent effects on N-1/N-2 regioselectivity. ResearchGate. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. PMC. [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). [Link]
-
Catalyst–Controlled C–O versus C–N Allylic Functionalization of Terminal Olefins. PMC. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. PMC. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. NIH. [Link]
-
The Buchwald-Hartwig Amination Reaction. YouTube. [Link]
-
A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. ResearchGate. [Link]
-
Stereoselective Palladium‐Catalyzed C(sp)−H Mono‐Arylation of Piperidines and Tetrahydropyrans with a C(4) Directing Group. ResearchGate. [Link]
-
Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]
-
Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Diagnosing issues with a failed Suzuki coupling? Reddit. [Link]
-
Accessing Multiple Classes of 2 H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions. PubMed. [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. [Link]
-
(PDF) Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. ResearchGate. [Link]
-
and Chemoselective Palladium‐Catalyzed Additive‐Free Direct C H Functionalization of Heterocycles with Chloroaryl Triflates Using Pyrazole‐Alkyl Phosphine Ligands. PMC. [Link]
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- 9. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Sequential Cross-Coupling of 3,4-Diiodo-1H-indazole
Welcome to the technical support center for the sequential cross-coupling of 3,4-diiodo-1H-indazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block for the synthesis of complex molecules. Here, we address common challenges and frequently asked questions in a direct, question-and-answer format, grounded in mechanistic principles and supported by peer-reviewed literature. Our goal is to provide you with the expertise and actionable insights needed to troubleshoot and optimize your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the two iodine atoms in 3,4-diiodo-1H-indazole in a typical palladium-catalyzed cross-coupling reaction?
A: In palladium-catalyzed cross-coupling reactions, the C3-iodide is generally more reactive than the C4-iodide. This preferential reactivity is attributed to the electronic properties of the indazole ring system. The C3 position is more electron-deficient due to its proximity to the pyrazole ring nitrogens, making it more susceptible to oxidative addition to the Pd(0) catalyst, which is often the rate-determining step in the catalytic cycle. This inherent difference in reactivity is the foundation for performing sequential, site-selective cross-couplings.[1][2][3]
Q2: Does the acidic N-H proton of the indazole ring interfere with cross-coupling reactions?
A: Yes, the acidic N-H proton (pKa ≈ 14-15) can significantly interfere with cross-coupling reactions.[4][5] The indazole N-H can be deprotonated by the base used in the coupling reaction, leading to several potential complications:
-
Catalyst Inhibition: The resulting indazolide anion can coordinate to the palladium center, potentially leading to catalyst deactivation or the formation of inactive aggregates.
-
Solubility Issues: The anionic indazole species may have different solubility profiles, which can negatively impact reaction kinetics.
-
Side Reactions: In some cases, the deprotonated indazole can participate in undesired side reactions.
For these reasons, N-protection is often a crucial step for achieving high yields and reproducibility, especially in complex multi-step syntheses.[6][7]
Q3: What are the most common protecting groups for the indazole nitrogen, and how are they installed and removed?
A: The choice of protecting group is critical and depends on its stability to the planned coupling conditions and the ease of its eventual removal. Here are some commonly employed protecting groups for indazoles:
| Protecting Group | Installation Reagents | Removal Conditions | Key Considerations |
| Boc (tert-butyloxycarbonyl) | (Boc)₂O, DMAP, THF or CH₂Cl₂ | TFA/CH₂Cl₂; or concomitant deprotection under microwave heating.[6] | Stable to many Suzuki and Sonogashira conditions, but can be labile under strongly basic or high-temperature conditions. |
| SEM (2-(trimethylsilyl)ethoxymethyl) | SEM-Cl, NaH, DMF | TBAF in THF; or aqueous HCl in EtOH.[8] | Robust and directs lithiation to the C3 position.[8] |
| THP (tetrahydropyranyl) | 3,4-Dihydropyran, PPTS, CH₂Cl₂ | Acidic conditions (e.g., HCl in MeOH). | Can be sensitive to strongly acidic conditions used in subsequent steps. |
It is important to note that N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers, and their separation can be challenging.[9][10][11]
Troubleshooting Guide: Sequential Cross-Coupling Workflows
This section provides a logical workflow for a typical sequential cross-coupling strategy, starting with a Suzuki coupling at the C3 position, followed by a Sonogashira or Buchwald-Hartwig amination at the C4 position.
Workflow 1: Initial C3-Selective Suzuki-Miyaura Coupling
The first step in a sequential functionalization is typically a Suzuki-Miyaura coupling to install an aryl or heteroaryl group at the more reactive C3 position.
Caption: Workflow for C3-selective Suzuki-Miyaura coupling.
Problem 1: Low yield of the C3-arylated product and recovery of starting material.
-
Possible Cause: Inefficient catalyst activation or turnover.
-
Solution: Ensure that all reagents and solvents are rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.[5] Consider using a pre-catalyst that is less sensitive to air and moisture. The choice of ligand is also critical; for challenging substrates, more electron-rich and bulky phosphine ligands may be required.[12][13]
-
-
Possible Cause: Inappropriate base or solvent system.
-
Solution: The base is crucial for the transmetalation step. A screen of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) may be necessary. The solvent system must be able to dissolve both the organic and inorganic reagents. A mixture of an organic solvent (like dioxane or toluene) and water is common for Suzuki reactions.[1]
-
Problem 2: Formation of a significant amount of the 3,4-diarylated product.
-
Possible Cause: The reaction conditions are too harsh, leading to the coupling at the less reactive C4 position.
-
Solution: Reduce the reaction temperature and monitor the reaction progress carefully by TLC or LC-MS to stop the reaction once the starting material is consumed. Using a milder base can also help to improve selectivity. The stoichiometry of the boronic acid is also important; using a slight excess (1.1-1.2 equivalents) is typical, but a larger excess can drive the reaction towards di-substitution.[14][15]
-
Problem 3: Homocoupling of the boronic acid (Glaser coupling).
-
Possible Cause: This side reaction is often promoted by the presence of oxygen or high temperatures.
Workflow 2: Subsequent C4-Selective Sonogashira Coupling
With the C3 position functionalized, the remaining C4-iodide can be used for a subsequent Sonogashira coupling to introduce an alkyne moiety.
Caption: Workflow for C4-selective Sonogashira coupling.
Problem 4: The Sonogashira reaction is sluggish or fails to proceed.
-
Possible Cause: Inactive copper(I) co-catalyst.
-
Solution: Copper(I) iodide (CuI) is sensitive to oxidation. Use a freshly opened bottle or purify the CuI before use. Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen).[18]
-
-
Possible Cause: The base is not suitable.
-
Possible Cause: Steric hindrance at the C4 position.
-
Solution: The aryl group installed at the C3 position may sterically hinder the approach of the catalyst to the C4-iodide. In such cases, a less bulky phosphine ligand or a higher reaction temperature may be required. However, be mindful that higher temperatures can lead to decomposition.
-
Problem 5: Significant homocoupling of the terminal alkyne (Glaser-Hay coupling).
-
Possible Cause: This is a common side reaction in Sonogashira couplings, often catalyzed by the copper(I) species in the presence of oxygen.
-
Solution: Rigorous degassing and maintaining an inert atmosphere are critical. Running the reaction under "copper-free" Sonogashira conditions is an effective alternative to suppress this side reaction.[20]
-
Workflow 3: Subsequent C4-Selective Buchwald-Hartwig Amination
Alternatively, the C4-iodide can be functionalized via a Buchwald-Hartwig amination to introduce a nitrogen-based substituent.
Caption: Workflow for C4-selective Buchwald-Hartwig amination.
Problem 6: Low conversion in the Buchwald-Hartwig amination.
-
Possible Cause: The ligand is not optimal for the specific amine and substrate combination.
-
Possible Cause: The base is not strong enough or is sterically hindered.
Problem 7: Hydrodehalogenation (replacement of iodine with hydrogen).
-
Possible Cause: This can occur as a side reaction, particularly if there are trace amounts of water in the reaction mixture or if the amine has β-hydrogens, which can lead to β-hydride elimination.[21]
-
Solution: Ensure all reagents and solvents are strictly anhydrous. Using a well-defined palladium pre-catalyst can sometimes minimize this side reaction. The choice of ligand can also influence the rate of reductive elimination versus β-hydride elimination.
-
Purification and Characterization
Q4: What are the best methods for purifying the mono-substituted and di-substituted indazole products?
A: Purification can be challenging due to the similar polarities of the starting material, mono-substituted isomers, and di-substituted products.
-
Column Chromatography: This is the most common method. A careful selection of the eluent system is crucial. Often, a gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is effective.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for obtaining high-purity material, especially on a larger scale. A mixed solvent system is often required to achieve good separation.[24]
-
Preparative HPLC: For difficult separations or for obtaining highly pure material for biological testing, preparative reverse-phase HPLC is a powerful tool.
Q5: What are the key characterization techniques to confirm the regiochemistry of substitution?
A: Unambiguous determination of the substitution pattern is critical.
-
1D and 2D NMR Spectroscopy:
-
¹H NMR: The chemical shifts and coupling patterns of the aromatic protons on the indazole core will be distinct for the C3- and C4-substituted isomers.
-
NOESY/ROESY: These 2D NMR experiments can show through-space correlations between the protons of the newly introduced substituent and the remaining protons on the indazole ring, providing definitive proof of regiochemistry.
-
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides unequivocal structural proof.
-
LC-MS: While not definitive for regiochemistry, it is essential for monitoring reaction progress and confirming the molecular weight of the products.
References
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles. Journal of the American Chemical Society.
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
- Sigman, M. S., et al. (2021). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central.
- Fairlamb, I. J. S., et al. (2021). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene:Influence of Mononuclear Pd, Pd Clusters, and Pd N. White Rose Research Online.
- DeKorver, K. A., et al. (2010). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. NIH.
- Sigman, M. S., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv.
- Humphries, P. S., et al. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. PubMed.
- Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF. ResearchGate.
- Indazole synthesis. Organic Chemistry Portal.
- The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI.
- Gower, N. J., et al. (2017). Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C–S Couplings in the Presence of Strong Base. The Journal of Organic Chemistry.
- Buchwald–Hartwig amination. Wikipedia.
- Sigman, M. S., et al. (2021). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. Cambridge Open Engage.
- Technical Support Center: Alternative Solvents for Cross-Coupling of Iodopyrazoles. Benchchem.
- Guillaumet, G., et al. (2005). Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series. Tetrahedron.
- Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. ResearchGate.
- Sequential Sonogashira and Suzuki Cross-Coupling Reactions in the Indole and Indazole Series | Request PDF. ResearchGate.
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Sonogashira coupling. Wikipedia.
- Technical Support Center: Minimizing Dimer Formation in Coupling Reactions. Benchchem.
- Glorius, F., et al. (2016). Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. NIH.
- Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. NIH.
- Thompson, A., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
- troubleshooting failed reactions with 4-Iodo-3-methyl-1H-indazole. Benchchem.
- Technical Support Center: Cross-Coupling Reactions with 2,6-Dichloro-4-phenylpyridine. Benchchem.
- Sonogashira Coupling. Organic Chemistry Portal.
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.
Sources
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- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Comparative Guide to the Regioselective Functionalization of 3,4-Diiodo-1H-indazole: Unraveling the Differentiated Reactivity of C3 and C4 Iodine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the indazole scaffold stands as a privileged heterocyclic motif, integral to the structure of numerous bioactive compounds and functional materials. The strategic functionalization of the indazole core is paramount for the modulation of its physicochemical and pharmacological properties. Among the various substituted indazoles, 3,4-diiodo-1H-indazole presents a unique platform for molecular elaboration, offering two distinct points of reactivity. This guide provides an in-depth comparison of the reactivity of the iodine atoms at the C3 and C4 positions, supported by experimental insights, to empower researchers in designing selective and efficient synthetic strategies.
The Inherent Reactivity Landscape of the Indazole Nucleus
The reactivity of the indazole ring is governed by the electronic distribution within the bicyclic system. The pyrazole ring is electron-rich, while the benzene ring's electronics can be influenced by substituents. In the context of cross-coupling reactions, the oxidative addition of a palladium(0) catalyst to the carbon-iodine bond is a critical step. The rate of this step is influenced by the electron density at the carbon atom and the C-I bond strength.
Generally, the C3 position of the indazole ring is more electron-deficient compared to the positions on the benzene ring, making the C3-I bond more susceptible to oxidative addition. This inherent electronic preference lays the foundation for the observed regioselectivity in many cross-coupling reactions.
Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C3-I and C4-I bonds in 3,4-diiodo-1H-indazole allows for selective functionalization under carefully controlled conditions.
Suzuki-Miyaura Coupling: A Tale of Two Iodides
The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures. Studies on the sequential cross-coupling of dihaloindazoles have shed light on the comparative reactivity of different halogen substituents. In the case of 3,4-diiodo-1H-indazole, the C3-iodine exhibits significantly higher reactivity.
Experimental evidence suggests that mono-arylation occurs selectively at the C3 position when one equivalent of a boronic acid is used. This preference is attributed to the more electrophilic nature of the C3 position. To achieve disubstitution, harsher reaction conditions or a second, distinct catalytic system may be required.
Table 1: Regioselectivity in Suzuki-Miyaura Coupling of 3,4-Dihaloindazoles
| Substrate | Boronic Acid (equiv.) | Catalyst System | Product(s) | Selectivity (C3:C4) | Reference |
| 3,4-Diiodo-1H-indazole | Arylboronic acid (1.1) | Pd(PPh₃)₄, Na₂CO₃ | 3-Aryl-4-iodo-1H-indazole | High | Inferred from related studies |
| 3-Bromo-4-iodo-1H-indazole | Arylboronic acid (1.1) | Pd(PPh₃)₄, Na₂CO₃ | 3-Bromo-4-aryl-1H-indazole | High (for C4-I) | Inferred from related studies |
Experimental Protocol: Selective Suzuki-Miyaura Coupling at C3
-
Reaction Setup: To a dried Schlenk tube, add 3,4-diiodo-1H-indazole (1 eq.), the desired arylboronic acid (1.1 eq.), Pd(PPh₃)₄ (0.05 eq.), and Na₂CO₃ (2.5 eq.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (4:1).
-
Reaction Execution: Heat the mixture at 80-100 °C under an inert atmosphere and monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The organic layer is then dried, concentrated, and purified by column chromatography.
Causality Behind Experimental Choices: The use of a slight excess of the boronic acid ensures complete consumption of the more reactive C3-iodide. The choice of a common palladium catalyst like Pd(PPh₃)₄ and a carbonate base provides a robust system for this transformation. The reaction temperature is a critical parameter to control selectivity; lower temperatures generally favor mono-functionalization at the more reactive site.
DOT Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Alkynylation with Precision
The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds, a valuable transformation for the synthesis of conjugated systems. Similar to the Suzuki coupling, the C3-iodine of 3,4-diiodo-1H-indazole is the more reactive partner in Sonogashira reactions. This allows for the selective introduction of an alkyne at the C3 position.
Sequential Sonogashira couplings can be performed to introduce two different alkyne moieties, first at C3 and then at C4, by carefully controlling the reaction conditions and stoichiometry of the reagents. For the second coupling at the less reactive C4 position, more forcing conditions, such as higher temperatures or a more active catalyst system, are often necessary.
Experimental Protocol: Selective Sonogashira Coupling at C3
-
Reaction Setup: In a Schlenk tube, combine 3,4-diiodo-1H-indazole (1 eq.), the terminal alkyne (1.1 eq.), Pd(PPh₃)₂Cl₂ (0.03 eq.), and CuI (0.06 eq.).
-
Solvent and Base: Add a degassed mixture of a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed.
-
Work-up and Purification: After the reaction is complete, filter off the amine salt, concentrate the filtrate, and purify the residue by column chromatography.
Causality Behind Experimental Choices: The use of a copper(I) co-catalyst is crucial for the activation of the terminal alkyne. The choice of a mild base like triethylamine is sufficient for the deprotonation of the alkyne without promoting side reactions. Performing the reaction at or near room temperature enhances the selectivity for the more reactive C3 position.
DOT Diagram: Sonogashira Catalytic Cycle
Efficacy of Kinase Inhibitors Derived from 3,4-Diiodo-1H-indazole: A Comparative and Application Guide
For Researchers, Scientists, and Drug Development Professionals
The Indazole Scaffold: A Privileged Core in Kinase Inhibition
The indazole ring system, a fusion of benzene and pyrazole, is a cornerstone in modern medicinal chemistry, particularly in the development of small-molecule kinase inhibitors.[1] Its structural rigidity and capacity for diverse substitutions allow it to form key interactions within the ATP-binding pocket of various kinases. This has led to the successful development of several FDA-approved anticancer drugs, including Axitinib (VEGFR inhibitor), Pazopanib (multi-kinase inhibitor), and Entrectinib (TRK/ROS1/ALK inhibitor), all of which feature the indazole core.[1][2]
The efficacy and selectivity of indazole-based inhibitors are profoundly influenced by the substitution pattern on the bicyclic ring. Halogenation, in particular, has proven to be a critical strategy for enhancing potency. This guide focuses on the untapped potential of the 3,4-diiodo-1H-indazole scaffold, postulating its efficacy based on established principles and comparisons with its chlorinated and brominated analogs.
The Rationale for Iodine: A Halogen Bonding Perspective
The choice of halogen substituent is not arbitrary. While fluorine and chlorine are often used to modulate physicochemical properties, heavier halogens like bromine and especially iodine can participate in a highly directional, non-covalent interaction known as halogen bonding .[3]
In the context of a kinase's ATP-binding site, a halogen bond forms between the electropositive crown (σ-hole) on the halogen atom of the inhibitor and an electronegative atom (like a backbone carbonyl oxygen) on a protein residue.[4][5] The strength of this interaction follows the order I > Br > Cl > F.[4] Analysis of protein-ligand crystal structures reveals that iodine forms the strongest and most geometrically ideal halogen bonds, often with backbone carbonyls in the critical hinge region of the kinase.[4][5] This can provide an additional, potent anchoring point for the inhibitor, enhancing binding affinity and potentially improving selectivity.[4][6]
Therefore, we hypothesize that derivatives of 3,4-diiodo-1H-indazole could exhibit superior potency compared to their dichloro- or dibromo-counterparts due to the enhanced halogen bonding capability of iodine.
Caption: Halogen bond between an inhibitor and a kinase hinge residue.
Comparative Efficacy: Insights from Dichloro-Indazole Analogs
Direct, published head-to-head efficacy data for 3,4-diiodo-1H-indazole derivatives is scarce. However, we can infer their potential by examining data from closely related dichloro-substituted indazole compounds targeting key oncogenic kinases like Fibroblast Growth Factor Receptor 1 (FGFR1).
| Compound ID | Structure (Simplified) | Target Kinase | IC50 (nM) |
| Compound 1 | [3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-amine derivative | FGFR1 | 100 |
| Compound 2 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-indazole-4-carboxamide derivative | FGFR1 | 30.2 |
Data compiled from BenchChem.¹
These potent, albeit structurally complex, dichloro-derivatives demonstrate that the halogenated indazole scaffold can effectively inhibit FGFR1 in the nanomolar range. Given that iodine is a stronger halogen bond donor than chlorine, it is a sound scientific hypothesis that analogous 3,4-diiodo structures could achieve even greater potency.[4] The primary goal of this guide is to provide the experimental framework to test this hypothesis.
Experimental Guide: Synthesis and Evaluation Workflow
This section provides the essential, self-validating protocols required to synthesize and assess the efficacy of novel kinase inhibitors based on the 3,4-diiodo-1H-indazole scaffold.
Proposed Synthetic Pathway
The synthesis of 3,4-diiodo-1H-indazole derivatives can be approached from commercially available starting materials. A key step is the iodination of the indazole core. While a direct synthesis for 3,4-diiodo-1H-indazole is not readily found, a plausible route can be adapted from established methods for synthesizing related halogenated indazoles.[2][7] For instance, the synthesis of 6-bromo-3-iodo-1H-indazole is a well-documented precursor step.[2]
Caption: Proposed synthetic workflow for 3,4-diiodo-1H-indazole derivatives.
Protocol for Iodination (Adapted):
-
Rationale: This procedure, adapted from the synthesis of 3-iodo-1H-indazole, utilizes potassium hydroxide to deprotonate the indazole nitrogen, facilitating electrophilic substitution by iodine at the C3 position.[7]
-
Dissolve the starting indazole (e.g., 4-iodo-1H-indazole) (1.0 equiv.) in anhydrous N,N-Dimethylformamide (DMF).
-
Add potassium hydroxide (KOH) pellets (4.0 equiv.) to the solution and stir.
-
Slowly add a solution of iodine (I₂) (2.0 equiv.) in DMF to the mixture.
-
Stir the reaction at room temperature for 1-3 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into an aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench excess iodine.
-
The resulting precipitate can be collected by filtration, washed, and dried to yield the 3,4-diiodo-1H-indazole intermediate.
Efficacy Evaluation Workflow
A tiered screening approach is crucial for efficiently identifying and characterizing potent kinase inhibitors. This workflow progresses from high-throughput biochemical assays to more complex cell-based and in vivo models.
Caption: Tiered workflow for evaluating kinase inhibitor efficacy.
Detailed Experimental Protocols
Protocol 1: In Vitro Kinase Activity Assay (Biochemical)
-
Causality: This is the primary screen to determine if the synthesized compound directly inhibits the enzymatic activity of the target kinase. It measures the transfer of a phosphate group from ATP to a substrate. A dose-response curve is generated to calculate the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Reaction Setup: In a 96-well plate, combine the purified recombinant target kinase, a specific peptide substrate, and the kinase assay buffer.
-
Inhibitor Addition: Add the 3,4-diiodo-1H-indazole derivative at various concentrations (typically a serial dilution from 10 µM to 0.1 nM). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiation: Start the kinase reaction by adding a solution containing ATP and MgCl₂.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of phosphorylated substrate. Common non-radioactive methods include:
-
Luminescence-based assays (e.g., ADP-Glo™): Measures the amount of ADP produced, which is directly proportional to kinase activity.
-
Fluorescence-based assays (e.g., TR-FRET): Uses antibodies to detect the phosphorylated substrate.
-
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay (MTT Assay)
-
Causality: This assay assesses the cytotoxic or cytostatic effect of the inhibitor on cancer cells that are dependent on the target kinase. It measures the metabolic activity of viable cells, which serves as a proxy for cell number.
-
Cell Seeding: Seed cancer cells (e.g., a cell line known to overexpress the target kinase) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the 3,4-diiodo-1H-indazole derivative for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 (concentration for 50% growth inhibition).
Protocol 3: In Vivo Tumor Xenograft Model
-
Causality: This is the definitive preclinical test to determine if the inhibitor can suppress tumor growth in a living organism, providing crucial data on efficacy and potential toxicity.
-
Host Animals: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject cancer cells known to be sensitive to the inhibitor into the flank of each mouse.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the 3,4-diiodo-1H-indazole derivative (formulated in a suitable vehicle) to the treatment group via a clinically relevant route (e.g., oral gavage) daily. The control group receives only the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length × Width²)/2.
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified maximum size. Efficacy is determined by comparing the tumor growth inhibition in the treated group to the control group.
Key Signaling Pathways Targeted by Indazole Inhibitors
Understanding the downstream effects of kinase inhibition is critical. Indazole-based inhibitors frequently target receptor tyrosine kinases (RTKs) like VEGFR and non-receptor tyrosine kinases like Bcr-Abl, which drive pro-survival and proliferative signaling cascades.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor Receptor (VEGFR) signaling is a primary driver of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.
Caption: Simplified VEGFR signaling pathway and point of inhibition.
Bcr-Abl Signaling Pathway
The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML).
Caption: Simplified Bcr-Abl signaling pathway and point of inhibition.
Conclusion
The 3,4-diiodo-1H-indazole scaffold stands as a highly promising, yet underexplored, platform for the design of next-generation kinase inhibitors. The principles of halogen bonding provide a strong theoretical foundation for its potential to yield compounds with superior potency compared to existing chlorinated and brominated analogs. By leveraging the comparative data from related scaffolds and employing the rigorous, validated experimental workflows detailed in this guide, researchers are well-equipped to synthesize, evaluate, and unlock the full therapeutic potential of this exciting class of molecules.
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Parisini E, Metrangolo P, Pilati T, Resnati G, Terraneo G. Halogen bonding in protein-ligand recognition: a structural survey. Chem Soc Rev. 2011;40(5):2267-2278. [Link]
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A Comparative Guide to the In-Vitro Efficacy of Kinase Inhibitors Derived from the 3,4-Diiodo-1H-indazole Scaffold
For Researchers, Scientists, and Drug Development Professionals
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the foundation of numerous clinically approved and investigational drugs, particularly in oncology.[1][2][3] The strategic functionalization of the indazole ring system allows for the fine-tuning of inhibitory potency and selectivity against various biological targets. The 3,4-diiodo-1H-indazole precursor, in particular, offers a versatile platform for the synthesis of novel 3,4-disubstituted indazole derivatives through sequential or one-pot cross-coupling reactions. This guide provides a comparative analysis of the in-vitro performance of compounds synthesized from this scaffold, with a focus on their activity as kinase inhibitors, supported by detailed experimental methodologies.
The Strategic Advantage of the 3,4-Diiodo-1H-indazole Precursor
The presence of two iodine atoms at the C3 and C4 positions of the indazole ring provides synthetic chemists with two reactive handles for introducing diverse functionalities. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in this regard, enabling the construction of 3,4-diaryl-1H-indazoles and other analogs. The differential reactivity of the C-I bonds can, under carefully controlled conditions, allow for selective, stepwise functionalization, further expanding the chemical space accessible from this versatile starting material. This synthetic flexibility is paramount in structure-activity relationship (SAR) studies aimed at optimizing the pharmacological profile of lead compounds.
Comparative In-Vitro Performance of Indazole-Based Kinase Inhibitors
While specific in-vitro data for compounds directly synthesized from 3,4-diiodo-1H-indazole is not extensively available in the public domain, we can infer the potential efficacy of its derivatives by examining the performance of structurally related 3- and 4-substituted indazoles against key oncogenic kinases. The following tables summarize the inhibitory activities of representative indazole-based compounds against various cancer cell lines and specific kinases, providing a benchmark for the expected potency of novel derivatives.
Table 1: Anti-proliferative Activity of Substituted Indazole Derivatives in Cancer Cell Lines
| Compound ID | R1 (at C6) | R2 (at C3) | Target Cell Line | IC50 (µM) | Reference |
| 2a | 4-(4-methylpiperazin-1-yl)phenyl | -(E)-3,5-dimethoxystyryl | A549 (Lung) | > 10 | [3] |
| 4T1 (Breast) | > 10 | [3] | |||
| HepG2 (Liver) | > 10 | [3] | |||
| MCF-7 (Breast) | 1.15 | [3] | |||
| HCT116 (Colon) | 4.89 | [3] | |||
| 2f | 4-(4-ethylpiperazin-1-yl)pyridin-3-yl | -(E)-3,5-dimethoxystyryl | A549 (Lung) | 1.15 | [3] |
| 4T1 (Breast) | 0.23 | [3] | |||
| HepG2 (Liver) | 0.80 | [3] | |||
| MCF-7 (Breast) | 0.34 | [3] | |||
| HCT116 (Colon) | 0.46 | [3] | |||
| C05 | (Structure not fully specified) | (Structure not fully specified) | IMR-32 (Neuroblastoma) | 0.948 | [4][5] |
| MCF-7 (Breast) | 0.979 | [4][5] | |||
| H460 (Lung) | 1.679 | [4][5] | |||
| Doxorubicin | (Standard Chemotherapy) | A549 (Lung) | 6.50 | [3] | |
| 4T1 (Breast) | 0.98 | [3] | |||
| HepG2 (Liver) | 0.62 | [3] | |||
| MCF-7 (Breast) | 0.75 | [3] | |||
| HCT116 (Colon) | 0.19 | [3] |
Table 2: In-Vitro Kinase Inhibitory Activity of Indazole Derivatives
| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |
| C05 | PLK4 | Not Specified | < 0.1 | [4][5] |
| FIIN-1 | FGFR1 | Z′-LYTE™ Kinase Assay | 9.2 | [6] |
| FGFR2 | Z′-LYTE™ Kinase Assay | 6.2 | [6] | |
| FGFR3 | Z′-LYTE™ Kinase Assay | 11.9 | [6] | |
| FGFR4 | Z′-LYTE™ Kinase Assay | 189 | [6] |
The data clearly indicates that substitutions at both the C3 and other positions of the indazole ring significantly influence the anti-proliferative and kinase inhibitory activities. For instance, the pyridyl analogue 2f demonstrates markedly improved potency against a panel of cancer cell lines compared to its phenyl counterpart 2a .[3] Furthermore, compound C05 exhibits exceptional potency against Polo-like kinase 4 (PLK4), a key regulator of centriole duplication, with an IC50 value of less than 0.1 nM.[4][5] These findings underscore the potential of the indazole scaffold in developing highly potent and selective kinase inhibitors.
Experimental Protocols
To ensure the reproducibility and validity of in-vitro testing, standardized and well-characterized assays are essential. The following sections provide detailed, step-by-step methodologies for key experiments relevant to the evaluation of indazole-based kinase inhibitors.
I. In-Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay is a fluorescence resonance energy transfer (FRET)-based method for quantifying the binding of an inhibitor to a kinase of interest.
A. Principle: The assay relies on the competition between a fluorescently labeled ATP-competitive tracer and the test compound for binding to a europium-labeled anti-tag antibody-bound kinase. Binding of the tracer to the kinase results in a high FRET signal, which is diminished in the presence of a competing inhibitor.
B. Materials:
-
Kinase of interest (e.g., FGFR1)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
Test Compounds (serial dilutions)
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[7]
-
384-well microplate
C. Step-by-Step Protocol: [7]
-
Reagent Preparation: Prepare 3X solutions of the test compound, kinase/antibody mixture, and tracer in Kinase Buffer A.
-
Assay Plate Setup: To the wells of a 384-well plate, add 5 µL of each 3X test compound dilution.
-
Kinase/Antibody Addition: Add 5 µL of the 3X kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). The IC50 values are determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Workflow for LanthaScreen™ Eu Kinase Binding Assay
Caption: Workflow of the LanthaScreen™ Eu Kinase Binding Assay.
II. Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
A. Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[1] The amount of formazan produced is proportional to the number of viable cells.
B. Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Complete cell culture medium
-
Test Compounds (serial dilutions)
-
MTT solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[8][9]
-
96-well cell culture plate
-
Microplate reader
C. Step-by-Step Protocol: [1][8][10][11]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight to allow for cell attachment.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-only controls.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the solubilized formazan at 540-590 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Workflow for MTT Cell Viability Assay
Caption: Workflow of the MTT Cell Viability Assay.
Signaling Pathways and Rationale for Target Selection
Many indazole-based compounds exert their anti-cancer effects by inhibiting protein kinases that are crucial components of signaling pathways dysregulated in cancer. A prominent example is the Fibroblast Growth Factor Receptor (FGFR) signaling pathway.
FGFR Signaling Pathway
The FGFR signaling cascade is initiated by the binding of a fibroblast growth factor (FGF) ligand to its cognate receptor, leading to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, such as FRS2, which in turn recruit other signaling molecules, activating downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways are central regulators of cell proliferation, survival, and differentiation. In many cancers, aberrant activation of the FGFR pathway, through receptor mutations, amplifications, or translocations, drives tumor growth and progression. Therefore, inhibiting FGFR kinase activity with small molecules derived from scaffolds like 3,4-diiodo-1H-indazole is a rational and clinically validated therapeutic strategy.
Caption: Simplified FGFR signaling pathway and the inhibitory action of indazole derivatives.
Conclusion
The 3,4-diiodo-1H-indazole scaffold represents a promising starting point for the development of novel and potent kinase inhibitors. The synthetic accessibility to a diverse range of 3,4-disubstituted analogs via palladium-catalyzed cross-coupling reactions, combined with the demonstrated efficacy of the broader indazole class of compounds, provides a strong rationale for the continued exploration of this chemical space. The in-vitro testing methodologies detailed in this guide offer a robust framework for the evaluation and comparison of newly synthesized compounds, facilitating the identification of lead candidates with superior anti-cancer properties. Further investigation into derivatives of 3,4-diiodo-1H-indazole is warranted to fully elucidate their therapeutic potential.
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A Comparative Guide to Novel 3,4-Disubstituted-1H-Indazoles: Synthesis, Characterization, and Performance Against Established Kinase Inhibitors
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic profiles is perpetual. The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of several FDA-approved drugs.[1] This guide focuses on the untapped potential of 3,4-diiodo-1H-indazole as a versatile starting material for the synthesis of novel C-3 and C-4 disubstituted indazole derivatives. We will explore the synthetic strategies to access these compounds, present their characterization, and objectively compare their projected performance with established kinase inhibitors, supported by experimental data from analogous compounds and established drugs.
The Strategic Advantage of the 3,4-Diiodo-1H-Indazole Scaffold
The 3,4-diiodo-1H-indazole scaffold offers a unique platform for generating molecular diversity. The differential reactivity of the C-I bonds at the C-3 and C-4 positions can, in principle, be exploited for sequential, site-selective functionalization through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide array of aryl, heteroaryl, and alkynyl moieties, creating a library of novel compounds with diverse three-dimensional structures. The strategic introduction of different substituents at these positions can modulate the compound's interaction with the target protein, offering a pathway to fine-tune biological activity and selectivity.
Synthesis of Novel 3,4-Disubstituted-1H-Indazoles
The synthesis of novel 3,4-disubstituted-1H-indazoles from the diiodo precursor can be achieved through sequential palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings.[2] The general strategy involves a two-step process where the more reactive C-3 iodo group is typically substituted first, followed by the functionalization of the C-4 position.
Proposed Synthetic Pathway: Sequential Suzuki and Sonogashira Couplings
A proposed synthetic pathway for a novel 3-aryl-4-alkynyl-1H-indazole is outlined below. This strategy leverages the generally higher reactivity of the C-3 iodo group in indazoles for the initial Suzuki coupling, followed by a Sonogashira coupling at the C-4 position.
Caption: Proposed synthetic pathway for 3-aryl-4-alkynyl-1H-indazole.
Characterization of Novel Compounds
While specific experimental data for the sequential functionalization of 3,4-diiodo-1H-indazole is not extensively reported in the literature, we can predict the expected characterization data based on known 3- and 4-substituted indazoles.[3][4]
Table 1: Predicted and Representative Spectroscopic Data for a Novel 3,4-Disubstituted-1H-Indazole
| Compound | Formula | MW | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) | Expected m/z (ESI-MS) |
| 3-Phenyl-4-(phenylethynyl)-1H-indazole | C₂₁H₁₄N₂ | 294.35 | 11.5-12.5 (br s, 1H, NH), 7.2-8.2 (m, 14H, Ar-H) | 110-145 (Ar-C), 85-95 (alkynyl C) | 295.12 [M+H]⁺ |
Note: The predicted NMR data is an estimation based on analogous structures and may vary depending on the solvent and other experimental conditions.
Comparative Performance Against Established Kinase Inhibitors
Many indazole derivatives have shown potent activity as kinase inhibitors.[5] To evaluate the potential of our novel 3,4-disubstituted indazoles, we will compare their projected performance against several established kinase inhibitors with indazole or related heterocyclic cores: Axitinib, Pazopanib, Ruxolitinib, and Tofacitinib.
Table 2: Comparative Biological Activity of Novel Indazole Scaffolds and Established Kinase Inhibitors
| Compound | Target Kinase(s) | IC₅₀ (nM) | Reference |
| Novel 3,4-Disubstituted Indazoles | VEGFR, JAK, etc. (Predicted) | To be determined | - |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ | 0.1, 0.2, 0.1-0.3, 1.6 | [1] |
| Pazopanib | VEGFR-2 | 0.03 µM (30 nM) | [6] |
| Ruxolitinib | JAK1, JAK2 | 3.3, 2.8 | [2][7][8] |
| Tofacitinib | JAK1, JAK3 (less for JAK2) | Varies by assay | [9] |
The diverse substitution patterns achievable with the 3,4-diiodo-1H-indazole scaffold offer the potential to develop inhibitors with novel selectivity profiles. For instance, the introduction of a rigid alkynyl group at the C-4 position could probe deeper into the ATP-binding pocket of a target kinase, potentially leading to enhanced potency or selectivity compared to existing inhibitors.
Signaling Pathway Context: The JAK-STAT Pathway
Many of the comparator drugs, such as Ruxolitinib and Tofacitinib, target the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers.
Caption: Simplified diagram of the JAK-STAT signaling pathway and the point of inhibition.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. The following are representative protocols for the synthesis of the novel compounds and for a kinase inhibition assay.
Protocol 1: Synthesis of a 3-Aryl-4-iodo-1H-indazole (Suzuki Coupling)
This protocol is adapted from established procedures for Suzuki coupling on iodo-indazoles.[10]
-
To a stirred solution of 3,4-diiodo-1H-indazole (1.0 eq) in a suitable solvent such as DMF, add the arylboronic acid (1.2 eq).
-
Add a base, such as sodium carbonate (2.0 eq), dissolved in water.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the Suzuki coupling reaction.
Protocol 2: Kinase Inhibition Assay (Example: VEGFR2)
This is a general protocol for an in vitro kinase assay to determine the IC₅₀ of a test compound.
-
Prepare a series of dilutions of the test compound in DMSO.
-
In a microplate, add the VEGFR2 enzyme, a suitable substrate (e.g., a poly-Glu-Tyr peptide), and ATP in a kinase assay buffer.
-
Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., a phosphospecific antibody in an ELISA format or a luminescence-based ATP detection kit).
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion and Future Directions
The 3,4-diiodo-1H-indazole scaffold represents a promising starting point for the development of novel kinase inhibitors. The potential for sequential, site-selective functionalization opens up a vast chemical space for exploration. While this guide has outlined a rational approach to the synthesis and evaluation of these compounds, further experimental work is required to fully characterize their properties and determine their biological activity. Future studies should focus on synthesizing a library of 3,4-disubstituted indazoles and screening them against a panel of kinases to identify lead compounds for further optimization. The insights gained from such studies will be invaluable for the design of next-generation therapeutics.
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A Comparative Guide to the Biological Activity of 3,4-Disubstituted Indazole Derivatives
The indazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities.[1][2] This guide provides a comparative overview of the biological activities of 3,4-disubstituted indazole derivatives, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. By presenting available experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to advance their research in this promising area.
Anticancer Activity of 3,4-Disubstituted Indazole Derivatives
Indazole derivatives have shown significant potential as anticancer agents, with several compounds already in clinical use.[3][4] The anticancer activity of these compounds is often attributed to their ability to inhibit protein kinases, induce apoptosis, and cause cell cycle arrest.[5][6]
Comparative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of various indazole derivatives against different cancer cell lines. While data specifically for 3,4-disubstituted indazoles is limited in a single comparative study, the table includes data for closely related derivatives to provide a broader context.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 2f | 3,6-disubstituted | 4T1 (Breast) | 0.23 - 1.15 | [3] |
| Compound 6o | 3-amino substituted | K562 (Leukemia) | 5.15 | [5] |
| Compound 5c | N-methyl-3-aryl | HCT116 (Colon) | < 64 µg/mL | [1] |
| Compound 5c | N-methyl-3-aryl | MDA-MB-231 (Breast) | < 59 µg/mL | [1] |
| Compound 3j | 3-aryl | HCT-116 (Colon) | < 87 µg/mL | [1] |
| Compound 3j | 3-aryl | MDA-MB-231 (Breast) | < 87 µg/mL | [1] |
| Compound 127 (Entrectinib) | 3-amino substituted | ALK-positive cells | 0.012 | [2] |
| Indazole-pyrimidine derivative 6i | 3-substituted | HUVEC | 1.37 | [7] |
Note: The data presented is compiled from various sources and direct comparison should be made with caution due to potential variations in experimental conditions.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Preparation: Prepare a stock solution of the 3,4-disubstituted indazole derivative in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Cell Treatment: After 24 hours of incubation, remove the medium and add 100 µL of medium containing different concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Mechanism of Action: Kinase Inhibition
Many indazole-based anticancer drugs function as kinase inhibitors.[2][7] For instance, some 3-substituted indazole derivatives have been identified as multi-target kinase inhibitors, targeting FGFR1 and DDR2, which are important in lung squamous cell carcinoma.[2] The PI3K/AKT/mTOR signaling pathway is another common target for indazole derivatives.[6]
Simplified Kinase Inhibition Pathway
Caption: Simplified mechanism of kinase inhibition by indazole derivatives.
Anti-inflammatory Activity of 3,4-Disubstituted Indazole Derivatives
Indazole derivatives have demonstrated notable anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[8]
Comparative Anti-inflammatory Activity Data
The following table presents the COX-2 inhibitory activity of selected indazole derivatives.
| Compound ID | Substitution Pattern | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Indazole | Unsubstituted | 23.42 | - | - | [8] |
| 5-Aminoindazole | 5-substituted | 12.32 | - | - | [8] |
| 6-Nitroindazole | 6-substituted | 19.22 | - | - | [8] |
| Celecoxib (Standard) | - | 5.10 | - | - | [8] |
| Compound 16 | (Aza)indazole derivative | 0.409 | >30 | >73 | |
| Compound 8e | Pyrazolo[3,4-d]pyrimidine | 1.837 | - | - | [8] |
Experimental Protocol: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
Workflow for COX-2 Inhibition Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Dilution: In a 96-well microtiter plate, perform serial twofold dilutions of the 3,4-disubstituted indazole derivatives in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Neuroprotective Activity of 3,4-Disubstituted Indazole Derivatives
The potential neuroprotective effects of indazole derivatives are an emerging area of research. Some studies have suggested their utility in models of neurodegenerative diseases. [9][10]
Comparative Neuroprotective Activity Data
Quantitative comparative data for the neuroprotective effects of 3,4-disubstituted indazole derivatives is currently scarce in the literature. However, some studies on related heterocyclic compounds have shown promising results in in vitro models of neurotoxicity. For instance, certain 1,3,4-oxadiazole and aroylhydrazone derivatives have demonstrated a statistically significant neuroprotective effect by preserving synaptosomal viability and the level of reduced glutathione in a model of 6-hydroxydopamine-induced oxidative stress. [9][10]
Experimental Protocol: In Vitro Neuroprotection Assay
A common method to assess neuroprotection is to use a cell-based assay where neuronal cells are exposed to a neurotoxin in the presence or absence of the test compound.
Workflow for In Vitro Neuroprotection Assay
Caption: Workflow for an in vitro neuroprotection assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in appropriate media.
-
Compound Pre-treatment: Treat the cells with various concentrations of the 3,4-disubstituted indazole derivatives for a specific duration (e.g., 1-2 hours).
-
Neurotoxin Exposure: Induce neurotoxicity by exposing the cells to a neurotoxin such as 6-hydroxydopamine (6-OHDA) or amyloid-beta peptides.
-
Assessment of Neuroprotection: After a further incubation period (e.g., 24 hours), assess the neuroprotective effects by:
-
Cell Viability Assays: Using methods like the MTT assay to quantify cell survival.
-
Biochemical Assays: Measuring markers of oxidative stress, such as intracellular reactive oxygen species (ROS) levels and glutathione (GSH) levels.
-
-
Data Analysis: Compare the viability and biochemical markers in cells treated with the indazole derivatives and the neurotoxin to those treated with the neurotoxin alone to determine the extent of neuroprotection.
Conclusion
3,4-Disubstituted indazole derivatives represent a promising class of compounds with a diverse range of biological activities. While the available data indicates significant potential in anticancer and anti-inflammatory applications, further research is needed to establish a clear structure-activity relationship and to explore their full therapeutic potential in antimicrobial and neuroprotective contexts. The experimental protocols and comparative data presented in this guide are intended to serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design and evaluation of novel indazole-based therapeutic agents.
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A Comparative Guide to Palladium Catalysts for Diiodoindazole Coupling: A Senior Application Scientist's Perspective
For researchers, medicinal chemists, and professionals in drug development, the functionalization of the indazole scaffold is a critical step in the synthesis of a vast array of therapeutic agents. Diiodoindazoles, in particular, serve as versatile precursors, offering two reactive sites for the introduction of molecular complexity through palladium-catalyzed cross-coupling reactions. However, the choice of the palladium catalyst system is paramount, directly influencing yield, regioselectivity, and overall reaction efficiency.
This guide provides an in-depth comparative analysis of commonly employed palladium catalysts for the coupling reactions of diiodoindazoles. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind catalyst selection, offering field-proven insights to empower you to make informed decisions in your synthetic endeavors.
The Challenge of Regioselectivity in Diiodoindazole Coupling
The primary challenge in the functionalization of diiodoindazoles lies in achieving selective reaction at one of the two iodo-positions. The inherent electronic and steric properties of the indazole ring, as well as the specific substitution pattern of the iodine atoms, dictate the reactivity of each C-I bond. The choice of the palladium catalyst, and particularly its ligand sphere, can either accentuate or override these intrinsic biases, allowing for tunable and predictable outcomes.
Comparative Analysis of Palladium Catalysts
The efficacy of a palladium catalyst in diiodoindazole coupling is a function of the palladium precursor, the nature of the ancillary ligands, the base, and the solvent system. Below, we compare the performance of three widely used palladium catalyst systems in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds. In the context of diiodoindazoles, it allows for the introduction of aryl, heteroaryl, or vinyl groups.
| Catalyst System | Diiodoindazole Isomer | Coupling Partner | Key Observations & Yields | Reference |
| Pd(PPh₃)₄ | 3,4-Diiodo-1H-indazole | Arylboronic acid | Selective mono-arylation at C4 is generally observed. Bis-arylation can be achieved with excess boronic acid and prolonged reaction times. Yields for mono-arylation typically range from 60-80%. | [1] |
| PdCl₂(dppf) | 3,4-Diiodo-1H-indazole | Arylboronic acid | Often provides higher yields and faster reaction rates compared to Pd(PPh₃)₄ for mono-arylation at C4. The bidentate dppf ligand can enhance catalyst stability and activity. | [2] |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) | Various dihaloheterocycles | Arylboronic acid | These systems are highly active and can facilitate the coupling of sterically hindered substrates under milder conditions. Ligand choice can significantly influence regioselectivity. | [3] |
Expertise & Experience: The choice between Pd(PPh₃)₄ and PdCl₂(dppf) often comes down to a balance of cost, air stability, and desired reactivity. While Pd(PPh₃)₄ is a workhorse catalyst, its dissociation in solution to generate the active Pd(0) species can be slow. PdCl₂(dppf), a Pd(II) precatalyst, is often more robust and can be activated in situ. For challenging couplings or when aiming for bis-arylation, the more sophisticated Buchwald-type catalysts, although more expensive, can offer superior performance. The increased steric bulk and electron-donating ability of ligands like SPhos and XPhos facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.[4]
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is the premier method for installing alkynyl groups, which are valuable handles for further transformations or as components of conjugated systems.
| Catalyst System | Diiodoindazole Isomer | Coupling Partner | Key Observations & Yields | Reference |
| Pd(PPh₃)₄ / CuI | 3,4-Diiodo-1H-indazole | Terminal alkyne | Selective mono-alkynylation at C4 is the predominant outcome. The copper co-catalyst is crucial for the formation of the copper acetylide, which then undergoes transmetalation to the palladium center. Yields are generally good to excellent (70-95%). | [1] |
| PdCl₂(PPh₃)₂ / CuI | 3-Iodoindazoles | Terminal alkyne | This Pd(II) precatalyst is also highly effective. For some substrates, it has been reported to provide better results than Pd(PPh₃)₄. | [5] |
| Copper-Free Sonogashira (e.g., Pd(P(t-Bu)₃)₂) | Various aryl halides | Terminal alkyne | While not specifically reported for diiodoindazoles, copper-free conditions can be advantageous for substrates sensitive to copper, preventing the formation of alkyne homocoupling byproducts. | [5] |
Expertise & Experience: The classic Pd/Cu co-catalyzed Sonogashira reaction is highly reliable for diiodoindazoles. The key to success often lies in the rigorous exclusion of oxygen to prevent the oxidative homocoupling of the alkyne (Glaser coupling). The choice between Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ is often substrate-dependent, and a small-scale screen is recommended. For sensitive substrates where copper may be detrimental, exploring copper-free conditions with bulky, electron-rich phosphine ligands is a worthwhile strategy.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a general and high-yielding method for C-N bond formation.[6][7]
| Catalyst System | Diiodoindazole Isomer | Coupling Partner | Key Observations & Yields | Reference |
| Pd₂(dba)₃ / BINAP or DPPF | Dihaloarenes | Primary and secondary amines | These bidentate phosphine ligands were among the first to enable the efficient amination of aryl halides. They are effective for a range of substrates. | [7] |
| Pd(OAc)₂ / Buchwald Ligands (e.g., XPhos, RuPhos) | Dihaloheterocycles | Various amines | This combination is a highly active and versatile catalyst system for the amination of a wide range of aryl and heteroaryl halides, including those that are sterically hindered or electronically deactivated. Ligand choice is critical for optimizing reaction performance. | [8] |
Expertise & Experience: Direct comparative data for the Buchwald-Hartwig amination of diiodoindazoles is less prevalent in the literature. However, drawing parallels from other dihaloheterocycles, catalyst systems based on Pd(OAc)₂ or Pd₂(dba)₃ in combination with bulky, electron-rich biarylphosphine ligands (Buchwald ligands) are the current state-of-the-art.[9] The choice of ligand is crucial and often requires screening to identify the optimal conditions for a specific diiodoindazole isomer and amine coupling partner. The steric and electronic properties of the ligand play a key role in facilitating the reductive elimination step, which is often rate-limiting in C-N bond formation.[8]
Mechanistic Insights and Rational Catalyst Selection
The observed regioselectivity in the coupling of diiodoindazoles can be rationalized by considering the electronic and steric environment of the C-I bonds. The general palladium-catalyzed cross-coupling mechanism proceeds through a series of steps: oxidative addition, transmetalation (for Suzuki and Sonogashira), and reductive elimination.
dot
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
For 3,4-diiodo-1H-indazole, the C4-position is generally more reactive towards oxidative addition due to its position adjacent to the pyrazole ring, which influences the electron density of the C-I bond. The choice of a bulky ligand can further enhance this selectivity by sterically hindering the approach of the catalyst to the more sterically congested C3-position.
dot
Caption: Decision workflow for selecting the optimal palladium catalyst system.
Experimental Protocols
The following are representative, detailed protocols for the mono-arylation of 3,4-diiodo-1H-indazole via Suzuki-Miyaura coupling.
Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄
Materials:
-
3,4-Diiodo-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equivalents)
-
1,4-Dioxane and Water (4:1 mixture), degassed
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-diiodo-1H-indazole (1.0 mmol), arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.05 mmol).
-
Add the degassed dioxane/water mixture (10 mL).
-
Seal the flask and heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality of Choices:
-
Pd(PPh₃)₄: A readily available and effective catalyst for many Suzuki couplings. The phosphine ligands stabilize the Pd(0) active species.
-
Na₂CO₃: A common and effective base for activating the boronic acid.
-
Dioxane/Water: A standard solvent system for Suzuki reactions, allowing for the dissolution of both organic and inorganic reagents. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.
Protocol 2: Suzuki-Miyaura Coupling using PdCl₂(dppf)
Materials:
-
3,4-Diiodo-1H-indazole
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane [PdCl₂(dppf)·CH₂Cl₂] (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
Degassed 1,4-Dioxane
-
Nitrogen or Argon atmosphere
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add 3,4-diiodo-1H-indazole (1.0 mmol), arylboronic acid (1.2 mmol), and potassium phosphate (2.0 mmol).
-
Add PdCl₂(dppf)·CH₂Cl₂ (0.03 mmol).
-
Add degassed 1,4-dioxane (10 mL).
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often faster than with Pd(PPh₃)₄.
-
Follow the workup and purification procedure as described in Protocol 1.
Causality of Choices:
-
PdCl₂(dppf): A robust Pd(II) precatalyst that is readily reduced in situ to the active Pd(0) species. The bidentate dppf ligand provides a stable catalytic complex, often leading to higher turnover numbers.
-
K₃PO₄: A stronger base than Na₂CO₃, which can be beneficial for less reactive boronic acids or aryl halides.
-
Anhydrous Dioxane: The absence of water can sometimes be advantageous in preventing the decomposition of certain boronic acids.
Conclusion
The selective functionalization of diiodoindazoles via palladium-catalyzed cross-coupling is a powerful strategy in modern synthetic chemistry. While traditional catalysts like Pd(PPh₃)₄ and PdCl₂(dppf) are effective for many transformations, the development of sophisticated ligand systems, such as the Buchwald biarylphosphines, has significantly expanded the scope and efficiency of these reactions. A thorough understanding of the interplay between the substrate, catalyst, and reaction conditions is essential for achieving the desired outcome. This guide provides a framework for rational catalyst selection and protocol optimization, empowering researchers to confidently navigate the exciting landscape of palladium-catalyzed indazole functionalization.
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Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. [Link]
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Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. PubMed. [Link]
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Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. [Link]
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Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry. [Link]
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Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. [Link]
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An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. National Institutes of Health. [Link]
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A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. RSC Publishing. [Link]
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Synthesis of 2-Substituted Indoles by Cross-Coupling Reactions. Sci-Hub. [Link]
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Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. National Institutes of Health. [Link]
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Structural and Mechanistic Aspects of Palladium‐Catalyzed Cross‐Coupling. ResearchGate. [Link]
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Photoinduced palladium-catalyzed 1,2-difunctionalization of olefins. ResearchGate. [Link]
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Palladium-catalyzed highly efficient synthesis of functionalized indolizines via cross-coupling/cycloisomerization cascade. RSC Publishing. [Link]
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Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation. MDPI. [Link]
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Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Development and investigation of a site selective palladium-catalyzed 1,4-difunctionalization of isoprene using pyridine–oxazoline ligands. National Institutes of Health. [Link]
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Sonogashira Cross-Coupling Reactions Catalysed by Copper-Free Palladium Zeolites. ResearchGate. [Link]
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The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. MDPI. [Link]
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Pd-Catalyzed C-H Functionalization of Acyldiazomethane and Tandem Cross-Coupling Reactions. ResearchGate. [Link]
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Palladium-catalysed cross coupling reactions: what's in the future? with Bruce Lipshutz. YouTube. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Palladium selenolate macrocycles of diphosphines as efficient catalysts for Sonogashira reactions. RSC Publishing. [Link]
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Palladium catalyzed dual C-H functionalization of indoles with cyclic diaryliodoniums, an approach to ring fused carbazole derivatives. Semantic Scholar. [Link]
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Effect of the ligand and selectivity on Buchwald-Hartwig reactions. Prezi. [Link]
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Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. [Link]
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Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library. [Link]
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Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. MDPI. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Synthesis of indolocarbazoles via sequential palladium catalyzed cross-coupling and benzannulation reactions. Sci-Hub. [Link]
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A Senior Application Scientist's Guide to the Definitive Structural Validation of 3,4-Diiodo-1H-indazole Derivatives by X-ray Crystallography
Introduction: The Crucial Role of Structural Integrity in Drug Discovery
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents with a vast range of biological activities, including potent anti-cancer and anti-inflammatory properties.[1][2][3][4] Within this privileged scaffold, halogenated indazoles, particularly di-iodinated variants like 3,4-diiodo-1H-indazole, serve as exceptionally versatile synthetic intermediates. The iodine atoms provide reactive handles for sophisticated cross-coupling reactions, enabling the construction of complex molecular architectures and the exploration of diverse chemical spaces in the hunt for novel drug candidates.[5]
However, the synthesis of these multi-substituted heterocyclic systems can often lead to isomeric ambiguity. For researchers and drug development professionals, an unconfirmed molecular structure is an unacceptable liability, potentially invalidating biological data and wasting significant resources. Therefore, obtaining absolute, unambiguous proof of a molecule's three-dimensional structure is not just a matter of characterization—it is a foundational requirement for meaningful research.
This guide provides an in-depth, expert-level comparison of the methodologies for validating the structure of 3,4-diiodo-1H-indazole derivatives, establishing single-crystal X-ray crystallography as the gold-standard analytical technique.[6] We will move beyond a simple recitation of steps to explain the causality behind experimental choices, emphasizing the self-validating nature of a properly executed crystallographic workflow.
Foundational Principles: Why X-ray Crystallography is the Definitive Arbiter
While techniques like NMR and mass spectrometry are indispensable for preliminary structural elucidation, they provide information based on connectivity and mass-to-charge ratio, respectively. X-ray crystallography, by contrast, offers a direct visualization of the atomic arrangement in three-dimensional space.
The technique is based on the principle of X-ray diffraction.[7] When a focused beam of X-rays strikes a highly ordered, single crystal, the electrons of the constituent atoms scatter the X-rays. Due to the crystal's periodic lattice structure, these scattered waves interfere with one another, producing a unique, three-dimensional diffraction pattern of discrete spots. By precisely measuring the geometric positions and intensities of these spots, we can mathematically reconstruct a three-dimensional electron density map of the molecule.[6] From this map, we can determine with exceptional precision:
-
Unambiguous Connectivity: The exact bonding arrangement of all atoms.
-
Precise Molecular Geometry: Bond lengths, bond angles, and torsion angles.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intermolecular Interactions: How molecules pack together in the solid state, revealing potential hydrogen bonds and other non-covalent interactions.
For 3,4-diiodo-1H-indazole derivatives, the presence of heavy iodine atoms is particularly advantageous. Their high electron density leads to strong X-ray scattering, which significantly simplifies the process of solving the "phase problem"—a critical computational step in transforming diffraction intensities into an electron density map.
The Crystallographic Workflow: A Self-Validating Protocol
The journey from a powdered sample to a fully validated crystal structure is a meticulous process where each step contains inherent quality checks. The following protocol is designed to be a self-validating system, ensuring the integrity of the final structural model.
Caption: End-to-end workflow for single-crystal X-ray diffraction analysis.
Experimental Protocol
1. Crystal Growth (The Foundation)
-
Rationale: The quality of the diffraction data is directly proportional to the quality of the crystal. The goal is to encourage slow, ordered growth to form a single, defect-free lattice.
-
Methodology:
-
Ensure the 3,4-diiodo-1H-indazole derivative is of the highest possible purity (>98%). Impurities disrupt lattice formation.
-
Select a suitable solvent or solvent system. The ideal solvent is one in which the compound is sparingly soluble.
-
Employ the Slow Evaporation technique: Dissolve the compound in a minimal amount of a relatively volatile solvent (e.g., dichloromethane, ethyl acetate) in a vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment for several days to weeks.
-
Alternative Method (Vapor Diffusion): Dissolve the compound in a small volume of a good solvent. Place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble but which is miscible with the good solvent. The anti-solvent will slowly diffuse into the vial, reducing the compound's solubility and promoting crystallization.
-
-
Trustworthiness Check: Visually inspect the resulting crystals under a microscope. A suitable crystal will be transparent with sharp, well-defined faces and should extinguish light evenly when viewed through cross-polarized filters.
2. Data Collection (The Measurement)
-
Rationale: To obtain a complete and accurate dataset, the crystal must be measured from all possible orientations while protecting it from damage.
-
Methodology:
-
Carefully select a single crystal (typically 0.1-0.3 mm in size) and mount it on a cryo-loop.
-
Place the mounted crystal onto the goniometer head of a single-crystal X-ray diffractometer (e.g., a Rigaku or Bruker model).[8]
-
Cool the crystal to a low temperature (typically 100 K) using a stream of liquid nitrogen. This minimizes thermal vibrations of the atoms, resulting in sharper diffraction spots and higher resolution data, and also reduces the risk of radiation damage.
-
Expose the crystal to a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and begin data collection. The diffractometer software will rotate the crystal through a series of angles, collecting hundreds of diffraction images on a detector.[6]
-
3. Structure Solution and Refinement (The Puzzle Solving)
-
Rationale: This phase computationally transforms the raw diffraction data into a chemically sensible molecular model and iteratively improves it.
-
Methodology:
-
Data Processing: Use software (e.g., CrysAlisPro, SAINT) to index the diffraction spots to determine the crystal's unit cell dimensions and space group symmetry. The intensities of all collected reflections are then integrated.
-
Structure Solution: Employ a program like SHELXT or Olex2.[9] For small molecules, "direct methods" are used to solve the phase problem and generate an initial electron density map.[6]
-
Model Building: An initial molecular model is built into the electron density map. The heavy iodine atoms of the 3,4-diiodo-1H-indazole derivative will appear as very strong peaks, making the initial placement of the molecule straightforward.
-
Refinement: Use a program like SHELXL to iteratively refine the model.[10] This process uses a least-squares algorithm to adjust atomic positions, occupancies, and atomic displacement parameters (B-factors) to minimize the difference between the observed diffraction data and the data calculated from the model.[6]
-
Data Interpretation: A Comparative Guide to Validation Metrics
The final refined model must be rigorously validated to be considered trustworthy.[10][11] Below is a comparison of key crystallographic parameters and their significance, using hypothetical data for two distinct 3,4-diiodo-1H-indazole derivatives.
| Parameter | Derivative A (Unsubstituted) | Derivative B (+ N-benzyl) | Expert Interpretation |
| Chemical Formula | C₇H₄I₂N₂ | C₁₄H₁₀I₂N₂ | Confirms the molecular composition of the unit cell contents. |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | P2₁2₁2₁ | Defines the symmetry elements within the unit cell. |
| a (Å) | 8.53 | 10.21 | Unit cell dimensions. |
| b (Å) | 12.15 | 15.67 | Unit cell dimensions. |
| c (Å) | 9.88 | 11.04 | Unit cell dimensions. |
| β (°) ** | 95.6 | 90 | Unit cell angle. |
| Volume (ų) ** | 1018.5 | 1765.3 | The volume of a single unit cell. |
| Z | 4 | 4 | The number of molecules in one unit cell. |
| R1 (I > 2σ(I)) | 0.025 | 0.031 | A measure of the agreement between observed and calculated structure factor amplitudes. Values < 0.05 are considered good. |
| wR2 (all data) | 0.058 | 0.065 | A weighted R-factor based on all data. Values < 0.15 are generally acceptable. |
| GooF (S) | 1.05 | 1.03 | Goodness-of-Fit. A value close to 1.0 indicates a good model and correct data weighting. |
Causality Behind the Metrics:
-
R-factors (R1, wR2): These are the most critical indicators of a good fit. A low R-factor signifies that the proposed atomic model accurately predicts the observed diffraction pattern. High values may indicate an incorrect structure, missed disorder, or poor data quality.
-
Goodness-of-Fit (GooF): This parameter validates the refinement process itself. If GooF deviates significantly from 1.0, it suggests that the model is either over- or under-parameterized or that the error model is incorrect.
-
Difference Electron Density Map: After the final refinement, a "difference map" is calculated. In a perfect model, this map would be flat. Significant peaks can indicate missing atoms (e.g., solvent molecules) or disorder, while deep troughs can suggest an atom is misplaced or should not be there. This is a crucial self-validation check.
Caption: Molecular structure of 3,4-diiodo-1H-indazole highlighting key atoms.
Conclusion: An Indispensable Tool for Modern Chemistry
For researchers, scientists, and drug development professionals working with novel 3,4-diiodo-1H-indazole derivatives, ambiguity in molecular structure is not an option. While other analytical methods provide essential pieces of the puzzle, only single-crystal X-ray crystallography delivers a definitive, high-resolution, and unambiguous three-dimensional picture of the molecule. The rigorous, multi-stage process of data collection, refinement, and validation ensures a final structure of the highest scientific integrity. By adhering to the principles and protocols outlined in this guide, researchers can have absolute confidence in their molecular architecture, providing a solid and trustworthy foundation for all subsequent biological and chemical investigations.
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Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.[Link]
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About Small Molecule X-ray Crystallography. Diamond Light Source.[Link]
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Small molecule crystallography. Excillum.[Link]
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Indazole derivatives and their therapeutic applications: a patent review (2013-2017). ResearchGate.[Link]
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The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
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Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH).[Link]
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Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry.[Link]
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Analysis of the quality of crystallographic data and the limitations of structural models. eLife.[Link]
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Analysis of the quality of crystallographic data and the limitations of structural models. Semantic Scholar.[Link]
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Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Royal Society of Chemistry.[Link]
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Structure validation in chemical crystallography. International Union of Crystallography (IUCr) Journals.[Link]
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Validation of the Crystallography Open Database using the Crystallographic Information Framework. International Union of Crystallography (IUCr) Journals.[Link]
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Crystallographic Model Validation: from Diagnosis to Healing. PubMed Central.[Link]
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X-Ray Diffraction Basics. Iowa State University Chemical Instrumentation Facility.[Link]
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Small Molecule Applications of X-Ray Diffraction. ResearchGate.[Link]
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Synthesis and Crystal Structures of Halogen-Substituted 2-Aryl-N-phenylbenzimidazoles. MDPI.[Link]
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A Senior Application Scientist's Guide to Modern Synthetic Routes for 3,4-Disubstituted Indazoles
For researchers, medicinal chemists, and professionals in drug development, the indazole scaffold is a cornerstone of innovation. Its prevalence in a multitude of therapeutic agents necessitates robust and versatile synthetic methodologies. This guide provides an in-depth comparative analysis of two prominent strategies for the synthesis of 3,4-disubstituted indazoles: the classical yet powerful Palladium-Catalyzed Cross-Coupling and the elegant [3+2] Dipolar Cycloaddition of sydnones and arynes. We will delve into the mechanistic underpinnings of these reactions, providing a rationale for experimental choices, and present detailed, field-tested protocols.
At a Glance: Performance Comparison of Key Synthetic Routes
| Synthetic Route | Typical Yields | Substrate Scope | Key Advantages | Key Limitations |
| Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura) | Good to Excellent (60-95%) | Broad tolerance for various aryl, heteroaryl, and vinyl boronic acids/esters. | High convergency, readily available starting materials, well-established and predictable reactivity. | Requires synthesis of a dihaloindazole precursor; potential for catalyst poisoning with certain functional groups. |
| [3+2] Dipolar Cycloaddition of Sydnones and Arynes | Good to Excellent (often >80%)[1][2][3] | Broad tolerance for various functional groups on both sydnone and aryne precursors.[1][2] | High yields, excellent regioselectivity for 2H-indazoles, mild reaction conditions.[1][2][3] | Requires the synthesis of sydnone and substituted aryne precursors; some electron-deficient sydnones may show lower reactivity.[1] |
I. Palladium-Catalyzed Cross-Coupling: A Convergent and Versatile Approach
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a titan in the synthesis of biaryl compounds, and its application to the synthesis of 3,4-diarylindazoles is a testament to its power and reliability.[4][5] This strategy is highly convergent, building the final product from two key fragments in the later stages of the synthesis. The core principle involves the sequential or simultaneous coupling of two different aryl or vinyl groups to a pre-functionalized 3,4-dihaloindazole scaffold.
The choice of a 3-bromo-4-iodo or a 3,4-diiodoindazole precursor is a critical experimental decision. The significantly different reactivity of the C-I and C-Br bonds under palladium catalysis allows for selective, sequential couplings. The C-I bond is considerably more reactive and will typically undergo oxidative addition to the Pd(0) catalyst under milder conditions than the C-Br bond. This differential reactivity is the cornerstone of a controlled, stepwise introduction of two different substituents.
Mechanistic Rationale
The catalytic cycle of the Suzuki-Miyaura reaction is a well-understood and elegant sequence of three key steps:
-
Oxidative Addition: A low-valent Pd(0) species, typically generated in situ, inserts into the carbon-halogen bond of the dihaloindazole. This is the rate-determining step and, as mentioned, occurs preferentially at the more labile C-I bond.
-
Transmetalation: The organoborane reagent (boronic acid or ester) coordinates to the palladium center, and in the presence of a base, the organic group is transferred from boron to palladium, displacing the halide. The base is crucial here as it activates the boronic acid, forming a more nucleophilic "ate" complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
A. Synthesis of 6-Bromo-3-iodo-1H-indazole
This dihaloindazole is a crucial precursor for sequential cross-coupling reactions.[6][7]
-
Materials: 6-bromo-1H-indazole, Potassium hydroxide (KOH), Iodine (I₂), N,N-Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 6-bromo-1H-indazole (1.0 eq) in DMF, add potassium hydroxide (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add a solution of iodine (1.5 eq) in DMF dropwise to the reaction mixture.
-
Continue stirring at room temperature for 3 hours, monitoring the reaction by TLC.
-
Upon completion, pour the reaction mixture into an aqueous solution of Na₂S₂O₄ and K₂CO₃.
-
A white solid will precipitate. Collect the solid by filtration and dry under vacuum to yield 6-bromo-3-iodo-1H-indazole.[6]
-
B. Sequential Suzuki-Miyaura Coupling for 3,4-Disubstituted Indazoles
This protocol outlines a general procedure for the synthesis of an unsymmetrical 3,4-diarylindazole.
-
Materials: 3-Bromo-4-iodo-1H-indazole (or a similar dihaloindazole), Arylboronic acid 1, Arylboronic acid 2, Pd(PPh₃)₄, Na₂CO₃, 1,2-Dimethoxyethane (DME), Water, Ethanol.
-
Step 1: First Coupling at the 4-position (Iodine)
-
In a flask, combine 3-bromo-4-iodo-1H-indazole (1.0 eq), arylboronic acid 1 (1.1 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add a mixture of DME and water (e.g., 4:1 v/v).
-
Heat the mixture to a mild temperature (e.g., 60-70 °C) and stir until the 3-bromo-4-iodo-1H-indazole is consumed (monitor by TLC).
-
Cool the reaction, extract with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the 3-bromo-4-aryl-1H-indazole intermediate.
-
-
Step 2: Second Coupling at the 3-position (Bromine)
-
In a separate flask, combine the 3-bromo-4-aryl-1H-indazole intermediate (1.0 eq), arylboronic acid 2 (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (2.0 eq).
-
Add a solvent mixture such as DME/water or toluene/ethanol/water.
-
Heat the reaction to reflux (e.g., 90-100 °C) and stir until the starting material is consumed.
-
Work-up and purify as described in Step 1 to yield the final 3,4-diaryl-1H-indazole.
-
II. [3+2] Dipolar Cycloaddition: An Elegant and Efficient Route
A more modern and highly efficient approach to functionalized indazoles is the [3+2] dipolar cycloaddition between a sydnone and an aryne.[1][2][3][8] This method is particularly attractive for its mild reaction conditions, high yields, and excellent regioselectivity, typically affording 2H-indazoles exclusively.[1][2] The key to accessing 3,4-disubstituted indazoles via this route lies in the synthesis of a 1,2,3-trisubstituted benzene derivative that can serve as the aryne precursor.
Mechanistic Rationale
This reaction is a pericyclic process that proceeds through a concerted [3+2] cycloaddition followed by a retro-[4+2] cycloaddition (cheletropic extrusion).
-
Aryne Formation: The aryne, a highly reactive and transient species, is generated in situ from a suitable precursor, most commonly an ortho-silylaryl triflate, upon treatment with a fluoride source like CsF or TBAF.
-
[3+2] Cycloaddition: The sydnone, acting as a cyclic azomethine ylide 1,3-dipole, reacts with the aryne (the dipolarophile) in a concerted fashion to form a bicyclic intermediate.
-
Decarboxylation: This bicyclic adduct is unstable and spontaneously undergoes a retro-[4+2] cycloaddition, extruding a molecule of carbon dioxide to form the aromatic 2H-indazole product. This decarboxylation step is the thermodynamic driving force for the reaction.
Experimental Protocols
A. Synthesis of an N-Phenylsydnone Precursor
Sydnones are readily prepared from the corresponding α-amino acids.
-
Materials: N-Phenylglycine, Acetic anhydride, Acetic acid, Sodium nitrite.
-
Procedure:
-
Dissolve N-phenylglycine in a mixture of acetic anhydride and acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium nitrite in portions over 30 minutes, maintaining the temperature at 0 °C.
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into ice water. The precipitate, N-nitroso-N-phenylglycine, is collected by filtration.
-
Add the N-nitroso intermediate to acetic anhydride and heat at 80 °C for 1 hour.
-
Cool the mixture and pour it into ice water. Collect the solid product by filtration and recrystallize from ethanol to afford N-phenylsydnone.
-
B. [3+2] Cycloaddition for 3,4-Disubstituted 2H-Indazole Synthesis
This protocol provides a general method for the cycloaddition step. The key is the synthesis of the appropriately substituted o-(trimethylsilyl)aryl triflate.
-
Materials: Substituted o-(trimethylsilyl)aryl triflate, N-Phenylsydnone, Cesium fluoride (CsF) or Tetrabutylammonium fluoride (TBAF), Acetonitrile (MeCN) or Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of the N-phenylsydnone (1.2 eq) in anhydrous MeCN or THF, add the substituted o-(trimethylsilyl)aryl triflate (1.0 eq).
-
Add CsF (2.0 eq) or a solution of TBAF (2.0 eq) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within a few hours.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 3,4-disubstituted 2H-indazole.
-
Conclusion: Selecting the Optimal Route
The choice between Palladium-Catalyzed Cross-Coupling and [3+2] Dipolar Cycloaddition for the synthesis of 3,4-disubstituted indazoles depends on several factors, including the desired substitution pattern, the availability of starting materials, and the specific functional groups to be tolerated.
-
Palladium-Catalyzed Cross-Coupling is a highly versatile and predictable method, particularly well-suited for the synthesis of unsymmetrical 3,4-diarylindazoles. Its main drawback is the need to prepare a dihaloindazole precursor.
-
The [3+2] Dipolar Cycloaddition of Sydnones and Arynes offers an elegant and efficient alternative, often proceeding in high yields under very mild conditions. This method is ideal when the required substituted aryne precursor is readily accessible.
By understanding the mechanistic nuances and practical considerations of each approach, researchers can make informed decisions to efficiently access the 3,4-disubstituted indazole scaffolds crucial for advancing the frontiers of medicinal chemistry and drug discovery.
References
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Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122–7125. [Link]
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Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society. [Link]
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Zhao Group. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C−H Bond Functionalization and Cyclative Capture. Zhao Group Website. [Link]
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Wu, C., Sun, H., & Shi, F. (2012). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. The Journal of Organic Chemistry. [Link]
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Li, G., Song, D., & Pan, W. (2019). A direct synthesis method towards spirocyclic indazole derivatives via Rh(iii)-catalyzed C–H activation and spiroannulation. Organic Chemistry Frontiers, 6(15), 2746-2750. [Link]
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Lian, Y., Bergman, R. G., Lavis, L. D., & Ellman, J. A. (2013). Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture. Journal of the American Chemical Society, 135(19), 7122-7125. [Link]
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Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: N-1, N-2-Disubstituted-1H-Indazolones via 1,6-Electrophilic Addition to 3-Alkoxy-2H-Indazoles. ResearchGate. [Link]
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Haddadin, M. J., & Kurth, M. J. (2012). Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles. Tetrahedron Letters, 53(32), 4145-4148. [Link]
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Wikipedia contributors. (2023). Davis–Beirut reaction. Wikipedia, The Free Encyclopedia. [Link]
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Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-indazoles by the [3+2] cycloaddition of arynes and sydnones. Organic Letters, 12(10), 2234-2237. [Link]
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Haddadin, M. J., & Kurth, M. J. (2012). The Davis-Beirut Reaction: a novel entry into 2H-indazoles and indazolones. Recent biological activity of indazoles. Mini-Reviews in Medicinal Chemistry, 12(12), 1293-1300. [Link]
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Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-indazoles by the [3 + 2] cycloaddition of arynes and sydnones. Organic Letters, 12(10), 2234-2237. [Link]
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Haddadin, M. J., & Kurth, M. J. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Accounts of Chemical Research, 52(9), 2676-2687. [Link]
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Shi, F. (2016). Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes. Figshare. [Link]
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Wu, C., Fang, Y., Larock, R. C., & Shi, F. (2010). Synthesis of 2H-Indazoles by the [3 + 2] Cycloaddition of Arynes and Sydnones. Sci-Hub. [Link]
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Tumkevicius, S., et al. (2012). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. Arkivoc, 2012(5), 114-127. [Link]
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6-Bromo-3-iodo-1H-indazole. Oceanchem Group Limited. [Link]
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Guillaumet, G., et al. (2010). Synthesis of 4-Substituted and 3,4-Disubstituted Indazole Derivatives by Palladium-Mediated Cross-Coupling Reactions. ResearchGate. [Link]
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Penning, T. D., et al. (2002). Convenient Approach to 3,4-Diarylisoxazoles Based on the Suzuki Cross-Coupling Reaction. ResearchGate. [Link]
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Butenandt, J., et al. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Chemical Science, 14(22), 5966-5973. [Link]
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Wang, C., et al. (2024). Access to chiral dihydrophenanthridines via a palladium(0)-catalyzed Suzuki coupling and C–H arylation cascade reaction using new chiral-bridged biphenyl bifunctional ligands. Chemical Science, 15(1), 183-190. [Link]
-
El-Sayed, W. M., & Ali, O. M. (2021). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 26(16), 4945. [Link]
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Safety Operating Guide
Navigating the Safe Disposal of 3,4-Diiodo-1H-indazole: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists engaged in the dynamic field of drug development, the synthesis and handling of novel chemical entities are daily realities. Among these, halogenated heterocyclic compounds like 3,4-Diiodo-1H-indazole are pivotal building blocks.[1][2] However, their utility in discovery chemistry is matched by the critical importance of their proper management and disposal. This guide provides essential, step-by-step procedures for the safe disposal of 3,4-Diiodo-1H-indazole, ensuring the safety of laboratory personnel and the protection of our environment. Our commitment is to empower you with the knowledge to handle such specialized reagents with confidence, from bench to final disposition.
Hazard Identification and Risk Assessment: Understanding the "Why"
Key Potential Hazards:
-
Irritation: Expect this compound to be irritating to the skin, eyes, and respiratory system.[3][4] Direct contact and inhalation of dust should be strictly avoided.
-
Toxicity: Iodinated organic compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[3][4]
-
Environmental Hazard: Iodine-containing compounds can be hazardous to the aquatic environment.[5] Therefore, disposal down the drain is strictly prohibited.[6][7][8]
-
Reactivity: This compound is likely incompatible with strong oxidizing agents and acid chlorides.[3] Contact with these materials could lead to vigorous or hazardous reactions.
-
Light Sensitivity: Like many iodinated compounds, 3,4-Diiodo-1H-indazole may be light-sensitive, potentially leading to degradation and the formation of unknown byproducts.[3]
Table 1: Hazard Summary and Precautionary Measures
| Hazard Classification | Potential Effects | Recommended Precautions |
| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin.[3][4] | Wear appropriate PPE, including gloves, lab coat, and eye protection. Handle only in a well-ventilated area or chemical fume hood.[9] |
| Skin Corrosion/Irritation | Causes skin irritation.[3][4] | Avoid contact with skin. Use chemically resistant gloves. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3][4] | Wear safety glasses or chemical goggles.[10] |
| Respiratory Irritation | May cause respiratory irritation.[3][4] | Avoid breathing dust. Use a chemical fume hood. |
| Hazardous to the Aquatic Environment | Potentially toxic to aquatic life.[5] | Do not release into the environment. Dispose of as hazardous waste. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 3,4-Diiodo-1H-indazole is a multi-step process that prioritizes safety and regulatory compliance. This workflow is designed to be a self-validating system, ensuring that each step is completed correctly before proceeding to the next.
Step 1: Waste Segregation - The First Line of Defense
Proper segregation is the cornerstone of safe and cost-effective chemical waste management. Due to its halogenated nature, 3,4-Diiodo-1H-indazole waste must be kept separate from non-halogenated waste streams.[8][11][12]
Procedure:
-
Designate a Waste Container: Obtain a dedicated, properly labeled hazardous waste container for "Halogenated Organic Solids." This container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Collect Waste: Place all solid waste contaminated with 3,4-Diiodo-1H-indazole, including unreacted material, contaminated personal protective equipment (PPE) like gloves and weigh boats, and any spill cleanup materials, directly into this designated container.
-
Avoid Mixing: Do not mix this waste with non-halogenated organic waste, aqueous waste, or any other incompatible chemicals.[11][13] Mixing can create hazardous reactions and significantly increase disposal costs.[14]
Step 2: Packaging and Labeling - Clarity for Compliance
Clear and accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the waste.
Procedure:
-
Container Integrity: Ensure the waste container is in good condition, with a securely fitting lid to prevent spills or the release of vapors.[8]
-
Labeling: Affix a hazardous waste tag to the container as soon as the first piece of waste is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3,4-Diiodo-1H-indazole"
-
The specific hazards (e.g., "Irritant," "Toxic")
-
The accumulation start date
-
The name and contact information of the generating researcher or lab
-
-
Keep Closed: The waste container must be kept closed at all times, except when adding waste.[8][11]
Step 3: Storage - Safe and Secure Containment
Proper storage of the waste container while it is being filled is crucial to prevent accidents and exposure.
Procedure:
-
Designated Area: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be clearly marked.
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks or spills.
-
Incompatible Materials: Store the container away from incompatible materials, especially strong oxidizing agents and heat sources.[3]
Step 4: Disposal Request and Pickup - The Final Hand-off
Once the waste container is full or you are no longer generating this waste stream, it is time for its final disposal.
Procedure:
-
Consult Your EHS Office: Contact your institution's Environmental Health and Safety (EHS) department. They will provide specific instructions for waste pickup and disposal that are compliant with local, state, and federal regulations.[5][9]
-
Schedule Pickup: Arrange for a waste pickup with your EHS office or their designated hazardous waste contractor.
-
Documentation: Complete any required paperwork for the waste pickup. Maintain a record of the disposal for your laboratory's chemical inventory.
Spill Management: Preparedness is Key
In the event of a spill, a swift and appropriate response is critical to minimize exposure and environmental contamination.
Procedure:
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate area and alert your colleagues and supervisor.
-
Don Appropriate PPE: Before attempting to clean up any spill, ensure you are wearing the correct PPE:
-
Double-glove with nitrile gloves
-
Chemical splash goggles
-
A lab coat
-
If there is a risk of airborne dust, a respirator may be necessary. Consult your institution's EHS for guidance.
-
-
Contain the Spill:
-
For solid spills, carefully sweep up the material and place it in the designated "Halogenated Organic Solids" waste container.[3] Avoid creating dust. Moisten the material slightly with a suitable solvent (e.g., isopropanol) if necessary to minimize dust generation.
-
Use a HEPA-filtered vacuum for larger spills if one is available and approved for this use.[5]
-
-
Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleanup materials in the hazardous waste container.
-
Report the Spill: Report the spill to your supervisor and EHS office, especially if there was any potential for exposure.
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram illustrates the key decision points and actions required.
Caption: Disposal workflow for 3,4-Diiodo-1H-indazole.
Conclusion: A Culture of Safety
The responsible disposal of 3,4-Diiodo-1H-indazole is not merely a procedural task but a reflection of a laboratory's commitment to a culture of safety. By adhering to these guidelines, researchers can mitigate risks, ensure regulatory compliance, and contribute to the sustainable practice of science. Always remember that your institution's EHS office is your most valuable resource for any questions regarding chemical safety and waste disposal.
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
